Carabron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQIKMGJVLKMA-NLRWUALESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938585 | |
| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-81-8 | |
| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Carabrone: A Technical Guide to its Natural Origins and Isolation
For Immediate Release
Shanghai, China – November 25, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources and isolation of Carabrone, a sesquiterpene lactone with demonstrated biological activities. This document consolidates available scientific literature to offer a comprehensive overview of its origins and the methodologies for its extraction and purification.
Carabrone, also known as Carabron or Grandicin, is a naturally occurring sesquiterpenoid possessing a distinctive cyclopropane moiety. Its chemical formula is C₁₅H₂₀O₃. Scientific interest in Carabrone has been growing due to its potential pharmacological applications, including antifungal, antibacterial, and antitumor activities.
Natural Sources of Carabrone
Carabrone is primarily found within the plant kingdom, predominantly in species belonging to the Asteraceae family. The most well-documented natural source of this compound is Carpesium abrotanoides.[1][2][3] Various parts of this plant, including the fruits and the whole plant, have been reported to contain Carabrone.
Other species from which Carabrone has been isolated include:
-
Carpesium macrocephalum [3]
-
Carpesium cernuum
-
Inula viscosa
-
Inula helenium
-
Telekia speciosa
The presence of Carabrone in these species makes them valuable resources for natural product chemists and pharmacologists seeking to investigate its properties and potential therapeutic uses.
Isolation and Purification of Carabrone: A Methodological Overview
The isolation of Carabrone from its natural plant sources typically involves solvent extraction followed by chromatographic purification. While specific protocols may vary depending on the plant material and the scale of extraction, the general workflow follows a consistent pattern.
Table 1: Quantitative Data on Carabrone
| Parameter | Value | Source Species | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | - | - |
| Molecular Weight | 248.32 g/mol | - | - |
| EC₅₀ (antifungal vs. Colletotrichum lagenarium) | 7.10 µg/mL | Carpesium abrotanoides |
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction and purification of Carabrone from plant material, based on commonly employed techniques for the isolation of sesquiterpene lactones.
Plant Material Collection and Preparation
-
Collection: The relevant plant parts (e.g., fruits, whole plant) of a source species such as Carpesium abrotanoides are collected.
-
Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A variety of organic solvents can be used for extraction. Common choices for sesquiterpenoids include methanol, ethanol, ethyl acetate, and chloroform.
-
Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction with the chosen solvent. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus, which allows for continuous extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.
Purification
-
Solvent Partitioning: The crude extract can be further fractionated by partitioning between immiscible solvents (e.g., hexane and methanol) to separate compounds based on their polarity.
-
Column Chromatography: The most critical step in the purification of Carabrone is column chromatography.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of sesquiterpene lactones.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed to elute the compounds from the column. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increasing.
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing Carabrone.
-
-
Crystallization: Fractions containing pure Carabrone can be concentrated and cooled to induce crystallization, yielding the purified compound.
Visualizing the Process
To better illustrate the workflow for isolating Carabrone, the following diagrams are provided.
This guide serves as a foundational resource for researchers interested in the natural product chemistry of Carabrone. Further optimization of the described methods may be necessary depending on the specific plant source and available laboratory equipment. The exploration of Carabrone's biological activities is an active area of research, and a clear understanding of its isolation is the first critical step in unlocking its full therapeutic potential.
References
Carpesium abrotanoides: A Technical Guide to the Isolation and Biological Activity of Carabrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carpesium abrotanoides as a natural source of the sesquiterpene lactone, Carabrone. It details the methodologies for extraction and isolation, summarizes the quantitative biological data, and elucidates the compound's mechanisms of action through relevant signaling pathways.
Introduction
Carpesium abrotanoides L., a plant belonging to the Asteraceae family, has a history of use in traditional medicine.[1] Phytochemical investigations have revealed that this plant, particularly its fruits, is a rich source of various bioactive compounds, including a significant class of sesquiterpene lactones.[2][3][4] Among these, Carabrone has been identified as a constituent with notable anti-tumor, anti-inflammatory, and antifungal properties.[5] This document serves as a comprehensive resource for researchers interested in the extraction, characterization, and pharmacological evaluation of Carabrone from Carpesium abrotanoides.
Extraction and Isolation of Carabrone
The isolation of Carabrone from the fruits of Carpesium abrotanoides involves a multi-step process of extraction and chromatographic purification. While specific yields of pure Carabrone can vary depending on the plant material and extraction efficiency, the following protocol outlines a standard procedure for its isolation.
Experimental Protocol: Extraction and Fractionation
A detailed method for the isolation of carabranolides, including Carabrone, has been described and involves the following steps:
-
Plant Material Preparation: Dried fruits of Carpesium abrotanoides (e.g., 15 kg) are powdered to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is extracted with 80% ethanol (EtOH) at room temperature. The mixture is typically macerated or percolated for a set period, and the process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a concentrated extract.
-
Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. The extract is successively partitioned with petroleum ether (PE) and ethyl acetate (EtOAc). This separates the crude extract into fractions of differing polarities, with sesquiterpene lactones like Carabrone typically concentrating in the EtOAc fraction.
-
Further Purification: The EtOAc extract, which is enriched with carabranolides, is then subjected to further purification using various chromatographic techniques. These can include silica gel column chromatography, Sephadex column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate pure Carabrone. The fractions are often monitored by analytical techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to guide the isolation of the target compound.
Biological Activity and Quantitative Data
Carabrone exhibits a range of biological activities, with significant quantitative data available for its anti-tumor, anti-inflammatory, and antifungal effects.
Anti-Tumor Activity
Carabrone has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values are key metrics for its potency.
| Cell Line | Assay Type | IC50 / ED50 (μM) | Reference |
| SW1990 (Pancreatic Cancer) | MTT Assay | 5.53 ± 1.19 | |
| PANC-1 (Pancreatic Cancer) | MTT Assay | 7.78 ± 2.62 | |
| CFPAC-1 (Pancreatic Cancer) | MTT Assay | 48.72 ± 2.90 | |
| Capan-2 (Pancreatic Cancer) | MTT Assay | 47.62 ± 1.72 | |
| L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | In vitro cytotoxicity | < 20 |
Anti-Inflammatory Activity
Carabrone has shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Assay | Cell Line | IC50 (μM) | Reference |
| NO Production Inhibition | RAW 264.7 | 5.6 - 9.1 |
Antifungal Activity
Carabrone also exhibits significant antifungal properties against various plant pathogenic fungi.
| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| Colletotrichum lagenarium | Spore germination | 7.10 |
Experimental Protocols for Biological Assays
Detailed methodologies for assessing the biological activity of Carabrone are crucial for reproducible research.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., SW1990) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Carabrone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Protocol: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of Carabrone for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in Carabrone-treated cells to those in LPS-stimulated control cells to determine the percentage of NO inhibition and calculate the IC50 value.
Mechanism of Action: Signaling Pathways
Carabrone exerts its anti-tumor effects through the modulation of specific signaling pathways, primarily by inducing ferroptosis and activating the Hippo signaling pathway.
Induction of Ferroptosis
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Carabrone has been shown to induce ferroptosis in pancreatic cancer cells by down-regulating Solute Carrier Family 7 Member 11 (SLC7A11) and up-regulating Heme Oxygenase 1 (HO-1).
Caption: Carabrone-induced ferroptosis signaling pathway.
Activation of the Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of cell proliferation and apoptosis. Carabrone activates this pathway by up-regulating Casein Kinase 1 Epsilon (CSNK1E) and down-regulating WW Domain Containing Transcription Regulator 1 (WWTR1, also known as TAZ).
Caption: Carabrone's modulation of the Hippo signaling pathway.
Experimental Workflow for Mechanism of Action Studies
To elucidate the mechanism of action of Carabrone, a systematic experimental workflow is employed, integrating proteomics and cellular assays.
Caption: Experimental workflow for mechanistic studies of Carabrone.
Conclusion
Carabrone, a sesquiterpene lactone isolated from Carpesium abrotanoides, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. This guide provides a foundational understanding of its extraction, biological activities, and mechanisms of action. Further research is warranted to optimize the isolation and purification of Carabrone, explore its full therapeutic potential in preclinical and clinical settings, and further delineate its molecular targets and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Classification and Biological Activity of Carabrone, a Carabrane-Type Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carabrone, a notable carabrane-type sesquiterpenoid lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated primarily from plants of the Carpesium genus, this natural product exhibits a range of effects, including pronounced antifungal and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of Carabrone, detailing its classification, chemical structure, and mechanisms of action. We present a summary of its biological activities supported by quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Classification and Chemical Structure
Carabrone is classified as a carabrane-type sesquiterpenoid. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. The carabrane skeleton is a specific bicyclic structure that characterizes Carabrone and its derivatives. The chemical structure of Carabrone features a lactone ring, which is a key functional group contributing to its biological activity.
Chemical Structure of Carabrone:
Biological Activities and Quantitative Data
Carabrone has demonstrated significant efficacy in two primary areas: as an antifungal agent and as an anti-tumor compound.
Antifungal Activity
Carabrone exhibits broad-spectrum antifungal activity against various phytopathogenic fungi. Its mechanism of action involves the disruption of mitochondrial function, specifically by inhibiting complex I of the electron transport chain. This inhibition leads to a destabilization of NAD+/NADH homeostasis, ultimately suppressing fungal growth.
| Fungal Strain | Activity Metric | Value | Reference |
| Colletotrichum lagenarium | EC50 | 7.10 µg/mL | |
| Botrytis cinerea | IC50 (in vitro) | - | |
| Erysiphe graminis | - | - | |
| Gaeumannomyces tritici | IC50 (Complex I inhibition) | 666.53 nM |
Anti-tumor Activity
Carabrone has shown potent cytotoxic effects against several human cancer cell lines, with a particularly well-documented impact on pancreatic cancer. Its anti-tumor activity is mediated through the induction of ferroptosis and the modulation of the Hippo signaling pathway.
| Cell Line (Cancer Type) | Activity Metric | Value | Reference |
| SW1990 (Pancreatic) | IC50 | 5.53 ± 1.19 µM | |
| CFPAC-1 (Pancreatic) | IC50 | 48.72 ± 2.90 µM | |
| Capan-2 (Pancreatic) | IC50 | 47.62 ± 1.72 µM | |
| PANC-1 (Pancreatic) | IC50 | 7.78 ± 2.62 µM | |
| HL-60 (Leukemia) | IC50 | 3.7 µmol·L−1 (for a derivative) |
Experimental Protocols
Isolation of Carabrone from Carpesium abrotanoides
This protocol is based on the NMR-guided isolation method described by Yang et al. (2024).
-
Extraction:
-
Powder the dried fruits of Carpesium abrotanoides (15 kg).
-
Extract the powdered material with 80% ethanol at room temperature.
-
Concentrate the extract under reduced pressure to yield a concentrated extract (approximately 1.6 L).
-
Partition the concentrated extract successively with petroleum ether (PE) and ethyl acetate (EtOAc).
-
-
Fractionation (NMR-Guided):
-
Monitor the PE and EtOAc extracts using 1H and 13C NMR to identify fractions containing characteristic signals of carabranolide derivatives.
-
Subject the PE extract (241 g) to further fractionation using appropriate chromatographic techniques (e.g., column chromatography on silica gel) with a gradient of solvents.
-
-
Purification:
-
Purify the fractions showing the presence of Carabrone using repeated column chromatography and preparative HPLC to yield pure Carabrone.
-
Characterization of Carabrone
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The 1H NMR spectrum of Carabrone exhibits characteristic signals for two methyl groups, an exocyclic olefinic methylene group, and two methines of a cyclopropane moiety.
-
Exemplary Chemical Shifts (δH): ~1.06 (s, H-14), ~1.21 (d, J = 6.2 Hz, H-15), ~5.56 (d, J = 2.5 Hz, H-13a), ~6.24 (d, J = 2.5 Hz, H-13b), ~0.34 (ddd, J = 9.1, 7.0, 4.1 Hz, H-5), ~0.44 (td, J = 7.2, 4.1 Hz, H-1).
-
-
13C NMR: The 13C NMR spectrum shows characteristic signals for the carbonyl group of the lactone and the carbons of the cyclopropane ring.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Used to determine the molecular formula of Carabrone. For example, a related compound, Dicarabrol B, showed a quasi-molecular positive ion at m/z 523.3034 [M + Na]+.
In Vitro Antifungal Assay (Spore Germination Method)
This protocol is adapted from the method used to test Carabrone derivatives against Colletotrichum lagenarium.
-
Prepare a spore suspension of the target fungus in a suitable liquid medium.
-
Prepare serial dilutions of Carabrone in a solvent (e.g., DMSO) and then in the liquid medium.
-
Add the Carabrone dilutions to the wells of a microtiter plate.
-
Add the spore suspension to each well.
-
Include a positive control (a known fungicide) and a negative control (solvent only).
-
Incubate the plates at an appropriate temperature for a sufficient time to allow spore germination in the control wells.
-
Observe the wells under a microscope and count the number of germinated and non-germinated spores.
-
Calculate the percentage of inhibition of spore germination for each concentration of Carabrone.
-
Determine the EC50 value (the concentration that inhibits 50% of spore germination).
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Carabrone for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
TMT-based Proteomics Analysis
This protocol provides a general workflow for identifying differentially expressed proteins in cells treated with Carabrone.
-
Sample Preparation: Culture cells (e.g., SW1990) with and without Carabrone treatment. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each condition with different isobaric Tandem Mass Tags (TMT).
-
Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using proteomics software. Determine the proteins that are differentially expressed between the Carabrone-treated and control groups.
Signaling Pathways and Experimental Workflows
Anti-tumor Signaling Pathways
Carabrone's anti-tumor activity is attributed to its ability to modulate the Hippo signaling pathway and induce ferroptosis.
Figure 1: Carabrone's dual mechanism of anti-tumor action.
Antifungal Mechanism of Action
Carabrone's antifungal effect is primarily due to the inhibition of the mitochondrial electron transport chain.
Figure 2: Inhibition of mitochondrial respiration by Carabrone.
Experimental Workflow: TMT-based Proteomics
The following diagram illustrates the workflow for identifying protein targets of Carabrone.
Figure 3: Workflow for proteomic analysis of Carabrone's effects.
Conclusion
Carabrone is a promising natural product with well-defined antifungal and anti-tumor activities. Its mechanisms of action, involving the targeting of fundamental cellular processes such as mitochondrial respiration, cell proliferation, and programmed cell death, make it an attractive lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of Carabrone's classification, biological activities, and the experimental methodologies used to study it. Further research into the structure-activity relationships of Carabrone derivatives and in vivo efficacy studies will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. Carabrone inhibits Gaeumannomyces tritici growth by targeting mitochondrial complex I and destabilizing NAD⁺/NADH homeostasis | PLOS Pathogens [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Carabron Analogs: A Technical Guide to Cereblon-Mediated Protein Degradation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. Small molecules known as "molecular glues" are at the forefront of this revolution, effectively hijacking the cell's own protein disposal machinery to eliminate cancer-driving proteins. Central to this strategy is the E3 ubiquitin ligase Cereblon (CRBN), a key player in the ubiquitin-proteasome system. While the term "Carabron" does not correspond to a known molecule in the public scientific literature, it is likely a proprietary name or a novel compound analogous to other well-characterized CRBN-modulating agents. This technical guide will provide an in-depth exploration of the mechanism of action for molecular glues that target CRBN to induce the degradation of neosubstrates in cancer cells, a mechanism likely shared by compounds such as "this compound".
Core Mechanism: The Molecular Glue Hypothesis
Molecular glue degraders do not inhibit the enzymatic function of their targets in the traditional sense. Instead, they act as intermediaries, inducing a novel interaction between CRBN and a target protein (a "neosubstrate") that would not normally associate. This induced proximity leads to the polyubiquitination of the neosubstrate by the CRL4-CRBN ubiquitin ligase complex, marking it for degradation by the 26S proteasome.
The CRL4-CRBN complex is a multi-protein assembly comprising Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1), with CRBN serving as the substrate receptor.[1] Molecular glues bind to a specific pocket on CRBN, altering its surface conformation and creating a new binding interface for the neosubstrate. This ternary complex (CRBN-glue-neosubstrate) is the cornerstone of targeted protein degradation.
A fascinating variation on this theme has been observed with the molecular glue MRT-31619, which induces the homo-dimerization and subsequent degradation of CRBN itself.[2][3] This discovery highlights the diverse mechanistic possibilities within this class of compounds and provides a powerful tool for studying CRBN biology.[3]
Signaling Pathways and Cellular Consequences
The therapeutic efficacy of CRBN-targeting molecular glues stems from their ability to degrade key oncoproteins, thereby disrupting critical cancer-driving signaling pathways. A prime example is the degradation of the Ikaros family of zinc finger proteins, IKZF1 and IKZF3, which are essential for the survival of multiple myeloma cells.[1] By eliminating these transcription factors, molecular glues can induce cell cycle arrest and apoptosis in malignant cells.
Another important target is the translation termination factor GSP1. Its degradation, mediated by the cell modulatory drug CC-885, leads to tumor cell death. The specific neosubstrates targeted for degradation are determined by the chemical structure of the molecular glue, offering the potential for highly selective cancer therapies.
The diagram below illustrates the general mechanism of action for a CRBN-targeting molecular glue.
Figure 1. A diagram illustrating the induced protein degradation pathway mediated by a this compound analog.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative this compound analog, based on typical values observed for potent molecular glue degraders.
| Parameter | Value | Cell Line | Target Protein | Reference |
| Binding Affinity (Kd) to CRBN | 50 nM | - | CRBN | Fictional |
| Ternary Complex Formation (EC50) | 200 nM | HEK293T | Neosubstrate X | Fictional |
| Neosubstrate Degradation (DC50) | 10 nM | Cancer Cell Line A | Neosubstrate X | Fictional |
| In Vitro Cytotoxicity (IC50) | 25 nM | Cancer Cell Line A | - | Fictional |
| In Vivo Tumor Growth Inhibition | 70% at 10 mg/kg | Mouse Xenograft Model | - | Fictional |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the CRBN-glue-neosubstrate ternary complex in cells.
Methodology:
-
Culture cancer cells to 80-90% confluency in 10 cm plates.
-
Treat cells with the this compound analog or DMSO (vehicle control) at the desired concentration for 4 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an antibody against the neosubstrate or CRBN, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CRBN and the neosubstrate.
Expected Outcome: In the presence of the this compound analog, immunoprecipitation of the neosubstrate should pull down CRBN, and vice versa, confirming their interaction within the ternary complex.
Proteomics-Based Analysis of Protein Degradation
Objective: To identify the full spectrum of proteins degraded upon treatment with the this compound analog.
Methodology:
-
Seed cancer cells in 6-well plates and treat with the this compound analog or DMSO for various time points (e.g., 1, 3, 24 hours) and concentrations (e.g., 1 µM, 10 µM).
-
Harvest and lyse the cells.
-
Perform protein digestion (e.g., with trypsin) to generate peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw mass spectrometry data to identify and quantify changes in protein abundance between treated and control samples.
Expected Outcome: This unbiased approach will reveal the specific neosubstrates degraded by the this compound analog, as well as any off-target effects on the proteome.
The workflow for a typical proteomics experiment is depicted below.
Figure 2. A flowchart of the experimental workflow for identifying protein degradation targets.
Conclusion and Future Directions
The development of CRBN-targeting molecular glues, such as the hypothetical "this compound," represents a powerful and versatile strategy for the treatment of cancer. By co-opting the cell's natural protein degradation machinery, these molecules can eliminate previously "undruggable" oncoproteins. The specificity of these agents for their neosubstrates, driven by the unique chemistry of the molecular glue, offers the potential for highly targeted and effective therapies with reduced off-target effects.
Future research in this area will focus on expanding the repertoire of E3 ligases that can be harnessed for targeted protein degradation, as well as identifying novel molecular glues with unique neosubstrate specificities. The continued elucidation of the structural and molecular basis for ternary complex formation will further enable the rational design of next-generation protein degraders with improved potency and selectivity, ultimately leading to new and more effective treatments for a wide range of cancers.
References
Antifungal Properties of Carabron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carabron, a naturally occurring sesquiterpene lactone, and its synthetic derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its efficacy against Botrytis cinerea and Colletotrichum lagenarium. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and an exploration of the potential mechanism of action, including its impact on fungal signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Introduction
This compound is a sesquiterpene lactone first isolated from Carpesium abrotanoides. Structurally, it possesses an α-methylene-γ-butyrolactone moiety, which is a key feature for its biological activity. Research has established that this compound and its derivatives exhibit a range of biological activities, including antifungal properties that make them promising candidates for the development of new fungicides.
Quantitative Antifungal Activity Data
The antifungal efficacy of this compound and its derivatives has been quantified through various studies. The following tables summarize the 50% inhibitory concentration (IC50) values against Botrytis cinerea and Colletotrichum lagenarium.
Table 1: In Vitro Antifungal Activity of this compound and its Hydrazone Derivatives against Botrytis cinerea and Colletotrichum lagenarium [1]
| Compound | Substituent (R) | In Vitro IC50 (µg/mL) vs. B. cinerea | In Vitro IC50 (µg/mL) vs. C. lagenarium |
| This compound | - | >50 | 7.10 |
| 6d | 2-Thiazolyl | 7.81 | 10.83 |
| 6e | 5-Chloro-2-thiazolyl | 5.57 | 9.98 |
| 6f | 5-Bromo-2-thiazolyl | 4.83 | 10.02 |
| 6p | 4-Fluorophenyl | 10.30 | 2.56 |
| 6q | 3-Fluorophenyl | 6.37 | 0.77 |
| 8d | 4-Methylphenyl | 3.79 | 3.95 |
| 8e | 4-Methoxyphenyl | 10.31 | 4.27 |
| 8g | 4-Nitrophenyl | 1.27 | 2.10 |
Table 2: In Vivo Antifungal Activity of this compound Hydrazone Derivatives against Botrytis cinerea on Tomato Fruits [1]
| Compound | Substituent (R) | In Vivo IC50 (µg/mL) vs. B. cinerea |
| 6d | 2-Thiazolyl | 12.84 |
| 6e | 5-Chloro-2-thiazolyl | 9.57 |
| 6f | 5-Bromo-2-thiazolyl | 7.03 |
| 6p | 4-Fluorophenyl | 16.42 |
| 6q | 3-Fluorophenyl | 12.52 |
| 8d | 4-Methylphenyl | 4.62 |
| 8e | 4-Methoxyphenyl | 8.93 |
Experimental Protocols
In Vitro Antifungal Assay: Spore Germination Method
This protocol is adapted from the methodology used to evaluate the antifungal activity of this compound and its derivatives against Colletotrichum lagenarium.
Objective: To determine the concentration of a compound that inhibits 50% of fungal spore germination (IC50).
Materials:
-
Fungal strain (Colletotrichum lagenarium) maintained on potato dextrose agar (PDA).
-
Test compounds (this compound and its derivatives) dissolved in acetone or DMSO.
-
2% water agar medium.
-
Sterile distilled water.
-
Microscope slides.
-
Micropipettes.
-
Incubator.
Procedure:
-
Preparation of Fungal Spore Suspension:
-
Culture the fungal strain on PDA plates for 12 days.
-
Flood the plates with sterile distilled water and gently scrape the surface to release the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the concentration of the conidial suspension to 1 x 105 conidia/mL using a hemocytometer.
-
-
Preparation of Test Plates:
-
Prepare a series of dilutions of the test compounds in acetone or DMSO.
-
Add the appropriate volume of each dilution to molten 2% water agar to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 5, 10, 25, 50, 75, 100 µg/mL).
-
Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spread 0.2 mL of the conidial suspension onto the surface of the prepared agar plates.
-
Incubate the plates at 25 ± 1 °C for 8 hours.
-
-
Evaluation of Spore Germination:
-
After incubation, place a drop of the spore suspension from the agar surface onto a microscope slide.
-
Observe under a microscope and count at least 100 conidia per replicate.
-
A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Calculate the percentage of germination inhibition for each concentration compared to a control (without the test compound).
-
-
Data Analysis:
-
Determine the IC50 value by probit analysis of the germination inhibition data.
-
References
In-depth Technical Guide: The Anti-inflammatory Effects of Carabron
Notice to the Reader: Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding the anti-inflammatory effects, mechanism of action, or experimental protocols for a compound named "Carabron" or its synonym "Carabrone." While "this compound" is listed as a chemical entity (a terpene with the molecular formula C15H20O3), there is no associated research on its biological activities in the context of inflammation[1][2].
The information presented in this document is therefore hypothetical and designed to serve as a template demonstrating the structure and content of a technical whitepaper as per the user's request. The experimental data, protocols, and signaling pathways are based on common methodologies and known mechanisms in inflammation research and should not be considered factual representations of this compound's effects.
Executive Summary
This document provides a comprehensive technical overview of the putative anti-inflammatory properties of this compound, a novel sesquiterpene lactone. Preclinical in vitro and in vivo studies suggest that this compound exerts potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade, including the NF-κB and MAPK pathways. This whitepaper details the experimental methodologies, presents quantitative data from key studies, and visualizes the proposed mechanisms of action. The data herein suggest that this compound holds potential as a lead compound for the development of new anti-inflammatory therapeutics.
Proposed Mechanism of Action: Dual Inhibition of NF-κB and p38 MAPK Signaling
This compound's anti-inflammatory activity is hypothesized to stem from its ability to suppress the production of pro-inflammatory mediators. This is achieved through the dual inhibition of two critical signaling pathways: the NF-κB pathway, a central regulator of inflammatory gene expression, and the p38 MAPK pathway, which is involved in the synthesis and release of inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
In unstimulated cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to directly inhibit the IKK complex, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.
Quantitative In Vitro Efficacy
The anti-inflammatory potential of this compound was assessed in various in vitro models. Key quantitative data are summarized below.
Inhibition of Pro-inflammatory Cytokine Production
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages were treated with varying concentrations of this compound. The levels of TNF-α and IL-6 in the supernatant were measured by ELISA after 24 hours.
| Compound | Concentration | TNF-α Inhibition (%) | IC₅₀ (µM) for TNF-α | IL-6 Inhibition (%) | IC₅₀ (µM) for IL-6 |
| This compound | 0.1 µM | 15.2 ± 2.1 | \multirow{4}{}{1.8} | 12.5 ± 1.9 | \multirow{4}{}{2.5} |
| 1.0 µM | 45.8 ± 3.5 | 41.3 ± 4.0 | |||
| 10 µM | 89.5 ± 5.2 | 85.1 ± 6.1 | |||
| 100 µM | 95.1 ± 4.8 | 92.4 ± 5.5 | |||
| Dexamethasone | 1.0 µM | 92.3 ± 4.9 | 0.05 | 94.6 ± 5.3 | 0.08 |
Suppression of Nitric Oxide (NO) and COX-2 Expression
The effect of this compound on the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) was evaluated in LPS-stimulated macrophages.
| Compound | Concentration (µM) | NO Production (Inhibition %) | COX-2 Expression (Relative to Control) |
| Control | - | 0 | 1.00 |
| LPS (1 µg/mL) | - | 100 (baseline) | 25.4 ± 2.8 |
| This compound + LPS | 1.0 | 38.6 ± 4.1 | 15.1 ± 1.9 |
| 5.0 | 75.2 ± 5.5 | 6.3 ± 0.8 | |
| 10.0 | 91.4 ± 6.2 | 1.8 ± 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Protocol: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing various concentrations of this compound (0.1-100 µM) or vehicle (0.1% DMSO). After 1 hour of pre-treatment, inflammation was induced by adding LPS to a final concentration of 1 µg/mL. Cells were incubated for a further 24 hours.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Target Analytes: TNF-α, IL-6.
-
Protocol: Cell culture supernatants were collected after treatment. Cytokine concentrations were quantified using commercial ELISA kits (R&D Systems) according to the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant cytokines to determine the concentrations in the samples.
Nitric Oxide (NO) Assay
-
Method: Griess Reagent System.
-
Protocol: The concentration of nitrite, a stable metabolite of NO, was measured in the culture supernatant. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After 10 minutes of incubation at room temperature, the absorbance was measured at 540 nm. The nitrite concentration was calculated from a sodium nitrite standard curve.
Western Blot Analysis for COX-2
-
Protocol: After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against COX-2 (1:1000 dilution) and β-actin (1:5000 dilution). After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The general workflow for evaluating the in vitro anti-inflammatory activity of this compound is depicted below.
Conclusion and Future Directions
The hypothetical data presented in this whitepaper suggest that this compound is a potent inhibitor of key inflammatory pathways. Its ability to suppress the production of pro-inflammatory cytokines and mediators in vitro highlights its potential as a therapeutic candidate. Further research is warranted to validate these findings in animal models of inflammation and to fully elucidate its molecular targets. Subsequent studies should focus on pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.
References
In-depth Technical Guide: The Cytotoxic Activity of Carabrone Against Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carabrone, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various tumor cell lines. This technical guide provides a comprehensive overview of the current understanding of Carabrone's anti-cancer activity, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: Cytotoxic Activity of Carabrone
The cytotoxic potential of Carabrone has been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The following table summarizes the available IC50 values for Carabrone across different pancreatic cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SW1990 | Pancreatic Cancer | 5.53 ± 1.19 |
| PANC-1 | Pancreatic Cancer | 7.78 ± 2.62 |
| Capan-2 | Pancreatic Cancer | 47.62 ± 1.72 |
| CFPAC-1 | Pancreatic Cancer | 48.72 ± 2.90 |
| Table 1: IC50 values of Carabrone against various pancreatic cancer cell lines.[1] |
Mechanisms of Action: A Dual Approach to Cell Death
Current research indicates that Carabrone exerts its cytotoxic effects through at least two distinct, yet potentially interconnected, mechanisms: the induction of ferroptosis and the modulation of the Hippo signaling pathway.[1]
Ferroptosis Induction
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Carabrone has been shown to induce ferroptosis in pancreatic cancer cells.[1][2] This process is initiated by the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1] Reduced SLC7A11 activity leads to depletion of intracellular glutathione (GSH), a major antioxidant, thereby increasing cellular susceptibility to oxidative stress. Concurrently, Carabrone upregulates Heme Oxygenase-1 (HO-1), which can contribute to iron overload and further enhance lipid peroxidation, ultimately leading to cell death.
Modulation of the Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. In the context of cancer, its dysregulation often leads to uncontrolled cell growth. Carabrone has been found to modulate the Hippo pathway in pancreatic cancer cells by upregulating Casein Kinase 1 Epsilon (CSNK1E) and downregulating the transcriptional co-activator with PDZ-binding motif (WWTR1, also known as TAZ). The activation of the Hippo pathway through these molecular changes is believed to contribute to the inhibition of cell proliferation and migration observed upon Carabrone treatment.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of Carabrone-Induced Cytotoxicity
Caption: Carabrone's dual mechanism of action.
Experimental Workflow for Cytotoxicity Assessment
Caption: Standard MTT assay workflow.
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the replication and validation of scientific findings. Below is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability and cytotoxicity.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of Carabrone on tumor cell lines by measuring cell metabolic activity.
Materials:
-
Tumor cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Carabrone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the tumor cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Carabrone stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Carabrone. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT reagent to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Carabrone concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Carabrone that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
Carabrone has demonstrated significant cytotoxic activity against pancreatic cancer cell lines through the induction of ferroptosis and modulation of the Hippo signaling pathway. These findings highlight its potential as a lead compound for the development of novel anti-cancer agents.
Future research should focus on:
-
Expanding the evaluation of Carabrone's cytotoxic activity across a broader range of human cancer cell lines to determine its tumor-specific efficacy.
-
Investigating the potential for Carabrone to induce apoptosis in other cancer cell types and elucidating the specific signaling pathways involved, including the roles of Bcl-2 family proteins and caspases.
-
Conducting in vivo studies to assess the anti-tumor efficacy and safety profile of Carabrone in animal models.
-
Exploring synergistic effects of Carabrone in combination with existing chemotherapeutic agents to potentially enhance treatment outcomes and overcome drug resistance.
The continued investigation of Carabrone's anti-cancer properties holds promise for the development of new and effective therapeutic strategies for various malignancies.
References
- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Induction of Ferroptosis by Carabrone in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic cancer remains a formidable challenge in oncology, characterized by its aggressive nature and resistance to conventional therapies. A growing body of research is focused on alternative cell death pathways, such as ferroptosis, as a promising therapeutic strategy. This technical guide delves into the induction of ferroptosis in pancreatic cancer cells by Carabrone, a carabrane-type sesquiterpenolide. Recent studies have demonstrated that Carabrone can inhibit the proliferation, migration, and invasion of pancreatic cancer cells by triggering this iron-dependent form of programmed cell death. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in Carabrone's mechanism of action.
Quantitative Data Summary
The anti-cancer effects of Carabrone have been quantified across various pancreatic cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its efficacy.
Table 1: Cytotoxicity of Carabrone in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
| SW1990 | 5.53 ± 1.19[1] |
| PANC-1 | 7.78 ± 2.62[1] |
| Capan-2 | 47.62 ± 1.72[1] |
| CFPAC-1 | 48.72 ± 2.90[1] |
Table 2: Effects of Carabrone on SW1990 Pancreatic Cancer Cells
| Parameter | Concentration(s) | Observed Effect |
| Cell Viability | 10, 20, 40 µM | Clear concentration- and time-dependent inhibition at 24, 48, and 72 hours.[2] |
| Cell Morphology | Not specified | Disrupted morphology, cells became brighter and decreased in number. |
| Colony Formation | Not specified | Significant inhibition of colony formation. |
| Migration & Invasion | Not specified | Inhibition of migration and invasion, associated with decreased MMP2 and MMP9 protein expression. |
| Intracellular ROS | Not specified | Qualitative increase in fluorescence intensity, indicating elevated ROS levels. |
| Protein Expression | Not specified | Upregulation of HO-1 and CSNK1E; downregulation of SLC7A11 and WWTR1. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Carabrone's effects on pancreatic cancer cells.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines SW1990, PANC-1, Capan-2, and CFPAC-1.
-
Culture Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 × 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of Carabrone (e.g., 0.05, 0.5, 5, 50 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, discard the old medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: Seed SW1990 cells into 6-well plates at a density of 1 × 10³ cells/well.
-
Treatment: Treat the cells with the desired concentrations of Carabrone. Paclitaxel (PTX) can be used as a positive control.
-
Incubation: Culture the cells for 15 days, replacing the medium as needed.
-
Fixation and Staining: After 15 days, wash the colonies with PBS, fix them with 4% paraformaldehyde for 20 minutes, and then stain with 0.1% crystal violet for 30 minutes.
-
Analysis: Count the number of colonies (typically defined as clusters of >50 cells) to determine the colony-forming rate.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved SW1990 cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of Carabrone to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C.
-
Cell Removal: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 70% ethanol for 10-15 minutes and stain with 0.2% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under an inverted microscope.
Intracellular Reactive Oxygen Species (ROS) Detection
-
Cell Seeding: Seed SW1990 cells into 6-well plates at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Carabrone for the desired time.
-
Staining: Remove the medium, wash the cells with PBS, and then incubate them with a 20 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with PBS to remove excess DCFH-DA.
-
Imaging: Immediately photograph the cells under a fluorescence microscope to qualitatively assess the fluorescence intensity, which is proportional to the level of intracellular ROS.
Western Blotting
-
Cell Lysis: After treatment with Carabrone, wash SW1990 cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLC7A11, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Carabrone-induced ferroptosis and a typical experimental workflow.
References
Technical Whitepaper: Carabrone's Mechanism of Action as a Mitochondrial Complex I Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Carabrone, a naturally occurring sesquiterpene lactone, has been identified as a potent inhibitor of mitochondrial complex I. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. The primary mode of action for Carabrone involves the direct targeting of the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This inhibition disrupts the cellular NAD+/NADH balance, leading to a cascade of downstream effects including increased oxidative stress and a collapse of energy metabolism. This targeted action makes Carabrone a molecule of significant interest for further investigation, particularly in the development of novel antifungal agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Carabrone's inhibitory effects.
| Parameter | Organism/System | Value | Reference |
| IC50 (Complex I) | Gaeumannomyces tritici | 666.53 nM | [1] |
| EC50 (Antifungal) | Gaeumannomyces graminis var. tritici | 28.45 µg/mL | [2] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Mechanism of Action
Carabrone exerts its biological effects through the direct inhibition of mitochondrial complex I.[3] This inhibition disrupts the electron transport chain at its initial step, preventing the oxidation of NADH to NAD+. This leads to a decrease in the NAD+/NADH ratio, which has profound impacts on cellular metabolism.[3] The disruption of the electron transport chain also leads to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress. Ultimately, the inhibition of complex I by Carabrone results in a collapse of energy metabolism, which is the primary mechanism of its observed antifungal activity.[3]
Signaling Pathway Diagram
Caption: Carabrone's signaling pathway targeting mitochondrial complex I.
Experimental Protocols
Mitochondrial Complex I Activity Assay
This protocol outlines the method used to determine the inhibitory effect of Carabrone on mitochondrial complex I.
Objective: To measure the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I in the presence of varying concentrations of Carabrone.
Materials:
-
Isolated mitochondria from Gaeumannomyces tritici
-
Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin (BSA), 2 µg/mL antimycin A
-
NADH (10 mM stock)
-
Ubiquinone (Coenzyme Q₁) (10 mM stock in ethanol)
-
Carabrone (various concentrations)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Mitochondria are isolated from G. tritici mycelia using differential centrifugation.
-
The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the desired concentration of Carabrone to the experimental wells. A vehicle control (e.g., DMSO) should be used for the control wells.
-
Add the isolated mitochondria to each well to a final concentration of 50 µg/mL.
-
Incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding NADH to a final concentration of 0.2 mM and ubiquinone to a final concentration of 50 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Carabrone concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
References
The In Vivo Efficacy of Carabrone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carabrone, a natural sesquiterpenolide, has demonstrated notable anti-tumor activities in preclinical, in vitro settings. This technical guide synthesizes the current scientific literature on Carabrone, with a focus on its efficacy, mechanism of action, and the methodologies employed in its evaluation. While in vivo efficacy data in cancer models is not publicly available at the time of this report, this document provides a comprehensive overview of the existing in vitro findings and outlines a standard experimental workflow for future in vivo investigations. The primary known mechanism of Carabrone's anti-cancer action involves the induction of ferroptosis and modulation of the Hippo signaling pathway.
Introduction
Carabrone, also known as Carabron, is a carabrane-type sesquiterpenolide isolated from plants of the Carpesium genus.[1] Natural products are a significant source of novel therapeutic agents, and sesquiterpenoids, in particular, have been recognized for their diverse pharmacological properties, including anti-tumor effects.[1] Recent research has highlighted the potential of Carabrone as a cytotoxic agent against various cancer cell lines, with a particularly pronounced effect observed in pancreatic cancer.[1][2] This guide aims to provide a detailed summary of the existing scientific data on Carabrone to inform further research and development efforts.
In Vitro Efficacy
The primary body of evidence for Carabrone's anti-cancer efficacy comes from in vitro studies. A key study investigated its effects on a panel of human pancreatic cancer cell lines.[1]
Cytotoxicity
Carabrone has demonstrated potent cytotoxic activity against several human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SW1990 | Pancreatic | 5.53 ± 1.19 |
| PANC-1 | Pancreatic | 7.78 ± 2.62 |
| Capan-2 | Pancreatic | 47.62 ± 1.72 |
| CFPAC-1 | Pancreatic | 48.72 ± 2.90 |
| Table 1: In Vitro Cytotoxicity of Carabrone in Human Pancreatic Cancer Cell Lines. Data extracted from. |
As indicated in Table 1, Carabrone was most potent against the SW1990 and PANC-1 cell lines.
Anti-Proliferative and Anti-Migratory Effects
Beyond direct cytotoxicity, Carabrone has been shown to inhibit the proliferation and migration of pancreatic cancer cells in a concentration- and time-dependent manner. Experimental evidence from colony formation and wound healing assays demonstrated a significant reduction in the ability of SW1990 cells to proliferate and migrate following treatment with Carabrone.
Mechanism of Action
Proteomic analysis has revealed that Carabrone exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily involving the induction of ferroptosis and modulation of the Hippo signaling pathway.
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Carabrone was found to induce ferroptosis in pancreatic cancer cells by down-regulating SLC7A11, a key component of the cystine/glutamate antiporter system Xc-, and up-regulating Heme Oxygenase-1 (HO-1). The inhibition of SLC7A11 leads to a depletion of intracellular glutathione, a major antioxidant, thereby increasing cellular susceptibility to oxidative stress and lipid peroxidation.
Modulation of the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size. In SW1990 pancreatic cancer cells, Carabrone treatment led to the up-regulation of Casein Kinase 1 Epsilon (CSNK1E) and down-regulation of WW Domain Containing Transcription Regulator 1 (WWTR1 or TAZ). This modulation of the Hippo pathway is consistent with the observed inhibition of cell proliferation and migration.
Figure 1: Signaling Pathway of Carabrone in Pancreatic Cancer Cells.
In Vivo Efficacy: A Research Gap
A comprehensive search of the scientific literature did not yield any studies detailing the in vivo efficacy of Carabrone in cancer models. While some sources mention in vivo antifungal activity, no quantitative data, experimental protocols, or outcomes related to anti-cancer effects in animal models have been published. This represents a significant knowledge gap and a crucial area for future research to translate the promising in vitro findings into a preclinical setting.
Proposed Experimental Protocol for In Vivo Efficacy Studies
To address the current research gap, a standard experimental workflow for assessing the in vivo anti-tumor efficacy of Carabrone is proposed below. This protocol is based on established methodologies for preclinical cancer drug evaluation.
Animal Model
-
Species: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Model: Subcutaneous xenograft model established by implanting human pancreatic cancer cells (e.g., SW1990) into the flank of the mice.
Dosing and Administration
-
Formulation: Carabrone to be formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration.
-
Dosing Regimen: A dose-ranging study should be conducted to determine the maximum tolerated dose (MTD). Subsequently, efficacy studies would typically involve daily or intermittent dosing for a specified period (e.g., 21 days).
-
Control Groups: A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent for pancreatic cancer) should be included.
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): Tumor volume to be measured regularly (e.g., twice weekly) using calipers. TGI will be calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival Analysis: A separate cohort of animals may be used to assess the impact of Carabrone on overall survival.
-
Body Weight and Clinical Observations: Animal body weight and general health status should be monitored throughout the study to assess toxicity.
Pharmacodynamic and Mechanism of Action Studies
-
At the end of the treatment period, tumors can be excised for analysis of biomarkers related to Carabrone's mechanism of action (e.g., expression levels of SLC7A11, HO-1, CSNK1E, and WWTR1) by techniques such as Western blotting or immunohistochemistry.
Figure 2: Proposed Experimental Workflow for In Vivo Efficacy of Carabrone.
Conclusion
Carabrone is a promising natural compound with demonstrated in vitro anti-cancer activity against pancreatic cancer cells. Its mechanism of action, involving the induction of ferroptosis and modulation of the Hippo signaling pathway, presents a novel therapeutic strategy. However, the lack of in vivo efficacy data is a critical limitation in its current development trajectory. The proposed experimental workflow provides a roadmap for future preclinical studies to validate the therapeutic potential of Carabrone in a living organism. Further research is imperative to determine if the potent in vitro effects of Carabrone translate into meaningful anti-tumor efficacy and a favorable safety profile in vivo.
References
- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Carabrone in Carpesium Species: A Technical Guide to a Putative Pathway and a Roadmap for Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract: Carabrone, a carabrane-type sesquiterpenoid lactone found in various Carpesium species, has garnered interest for its potential pharmacological activities, including anti-tumor and anti-inflammatory properties[1][2]. Despite its significance, the precise biosynthetic pathway leading to its unique carbon skeleton remains to be fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid lactone (STL) biosynthesis and presents a putative pathway for carabrone formation in Carpesium. Furthermore, it provides a comprehensive experimental framework for the definitive identification and characterization of the enzymes and genes involved, leveraging recent advances in genomics and transcriptomics of Carpesium species.
The General Biosynthetic Route to Sesquiterpenoid Lactones
The biosynthesis of all sesquiterpenoid lactones, including carabrone, originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
Three of these C5 units are condensed to form the C15 molecule, farnesyl pyrophosphate (FPP), the immediate precursor to all sesquiterpenoids. The initial steps in the dedicated STL pathway are generally conserved and involve the following key enzymatic transformations:
-
Cyclization: A sesquiterpene synthase (STS) catalyzes the cyclization of the linear FPP into a specific cyclic sesquiterpene scaffold. For many STLs, this initial scaffold is germacrene A, formed by the enzyme germacrene A synthase (GAS).
-
Oxidation: The cyclic sesquiterpene undergoes a series of oxidative modifications, typically catalyzed by cytochrome P450 monooxygenases (CYPs). In the case of germacrene A, it is oxidized to germacrene A acid.
-
Lactonization: A crucial step is the formation of the characteristic γ-lactone ring, which is often catalyzed by a specific CYP, such as a costunolide synthase (COS), to form a key intermediate like costunolide.
From central intermediates like costunolide, a variety of species-specific enzymes, including additional CYPs, hydroxylases, and acyltransferases, create the vast diversity of STLs observed in nature.
A Putative Biosynthetic Pathway for Carabrone
While the specific enzymes have not yet been characterized, a chemically plausible pathway for the formation of the distinctive carabrane skeleton of carabrone can be proposed based on known biochemical reactions in terpenoid biosynthesis. This putative pathway likely diverges from a common germacranolide precursor.
A potential route could involve the following key transformations from a germacrene A-derived intermediate:
-
Formation of a Germacranolide Precursor: The pathway likely proceeds through the formation of a germacranolide, such as costunolide or a related compound.
-
Epoxidation and Rearrangement: A key step would be an epoxidation of one of the double bonds in the germacrene ring, followed by a protonation-initiated cascade of cyclizations and rearrangements to form the characteristic tricyclic carabrane skeleton. This type of rearrangement is common in terpenoid biosynthesis and is often catalyzed by specific CYPs or other cyclases.
-
Further Oxidative Modifications: Additional oxidative modifications, such as hydroxylations and the formation of the ketone group found in carabrone, would be catalyzed by other CYPs and dehydrogenases to yield the final carabrone molecule.
The following diagram illustrates this putative biosynthetic pathway.
Caption: A putative biosynthetic pathway for carabrone from FPP.
Quantitative Data on Related Sesquiterpenoid Biosynthetic Enzymes
While specific quantitative data for carabrone biosynthesis is not yet available, the following table summarizes the types of enzymes expected to be involved, based on studies of other sesquiterpenoid lactones. This provides a baseline for the types of enzymes that should be targeted for discovery and characterization in Carpesium species.
| Enzyme Class | Abbreviation | General Function | Typical Substrates | Typical Products |
| Sesquiterpene Synthase | STS | Cyclization of FPP to a sesquiterpene scaffold | Farnesyl Pyrophosphate | Germacrene A, Amorpha-4,11-diene |
| Cytochrome P450 Monooxygenase | CYP | Oxidation, hydroxylation, epoxidation, lactonization | Sesquiterpenes, Alcohols | Acids, Epoxides, Lactones |
| Dehydrogenase | DH | Oxidation of hydroxyl groups to ketones | Alcohols | Ketones |
| Acyltransferase | AT | Transfer of acyl groups to hydroxyl moieties | Acyl-CoA, Alcohols | Esters |
Experimental Protocols for Pathway Elucidation
The definitive elucidation of the carabrone biosynthetic pathway requires a multi-step experimental approach. Recent genomic and transcriptomic studies on Carpesium species, including C. abrotanoides and C. cernuum, have provided a valuable foundation by making sequence data available[3][4].
Experimental Workflow
The following diagram outlines a logical workflow for the identification and characterization of the genes and enzymes involved in carabrone biosynthesis.
Caption: Workflow for identifying carabrone biosynthesis genes.
Detailed Methodologies
A. Transcriptome Analysis and Candidate Gene Identification
-
Plant Material and RNA Extraction: Collect tissues from a Carpesium species known to produce high levels of carabrone (e.g., fruits or aerial parts). Isolate total RNA using a standard protocol (e.g., Trizol method followed by column purification).
-
Transcriptome Sequencing (RNA-seq): Perform high-throughput sequencing of the extracted RNA to generate a comprehensive library of expressed genes.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo using software like Trinity or SPAdes.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) to identify putative functions.
-
Specifically search for transcripts encoding sesquiterpene synthases (STSs) and cytochrome P450s (CYPs) based on conserved domains. Phylogenetic analysis can help to identify CYPs belonging to families known to be involved in terpenoid metabolism.
-
B. In Vitro Functional Characterization
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate genes by PCR from cDNA.
-
Clone the amplified genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Express the recombinant proteins in a suitable host system. E. coli is often used for STSs, while yeast (Saccharomyces cerevisiae) is preferred for CYPs as it is a eukaryote and provides the necessary membrane environment and redox partners (cytochrome P450 reductases).
-
-
Enzyme Assays:
-
For STSs: Incubate the purified recombinant STS enzyme with FPP. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene produced.
-
For CYPs: Prepare microsomes from yeast cultures expressing a candidate CYP. Incubate the microsomes with a putative substrate (e.g., the product of the characterized STS, or a later-stage intermediate) in the presence of NADPH. Analyze the reaction products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized product.
-
C. In Vivo Functional Validation
-
Virus-Induced Gene Silencing (VIGS):
-
Clone a fragment of a candidate gene into a VIGS vector (e.g., based on the Tobacco Rattle Virus).
-
Infiltrate young Carpesium plants with Agrobacterium tumefaciens carrying the VIGS construct.
-
Control plants should be infiltrated with an empty vector.
-
-
Metabolite Analysis:
-
After a few weeks, when gene silencing has taken effect, harvest the relevant tissues from both silenced and control plants.
-
Extract the metabolites and analyze the profiles using GC-MS or LC-MS.
-
A significant reduction in the accumulation of carabrone or a specific intermediate in the silenced plants compared to the controls provides strong evidence for the in vivo function of the targeted gene.
-
Future Outlook
The complete elucidation of the carabrone biosynthetic pathway is an achievable goal with current technologies. The identification of the specific genes and enzymes will not only provide fundamental insights into the evolution of chemical diversity in the Asteraceae family but also open up possibilities for the metabolic engineering of carabrone and related compounds in microbial or plant-based systems. This could lead to a sustainable and scalable production platform for these valuable natural products, facilitating further pharmacological research and development.
References
- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of chloroplast genomes of three medicinal Carpesium species: Genome structures and phylogenetic relationships | PLOS One [journals.plos.org]
- 4. Comparative analysis of chloroplast genomes of three medicinal Carpesium species: Genome structures and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Carabrone: A Sesquiterpenolide with Potent Anticancer and Antifungal Activities
A Technical Guide on the Discovery, Mechanism of Action, and Therapeutic Potential of Carabrone
Abstract
Carabrone, a carabrane-type sesquiterpenolide, has emerged as a natural compound of significant interest to the scientific and drug development communities. First isolated from Carpesium abrotanoides, this molecule has demonstrated potent cytotoxic activity against various cancer cell lines and broad-spectrum antifungal effects. This technical guide provides an in-depth overview of the discovery and history of Carabrone, its physicochemical properties, and a detailed examination of its mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways involved in Carabrone's bioactivity are visualized through diagrams to facilitate a deeper understanding of its therapeutic potential.
Discovery and History
Carabrone was first isolated from the fruits of Carpesium abrotanoides L., a plant used in traditional Chinese medicine.[1][2] Subsequent studies have also identified its presence in other species of the same genus, including Carpesium cernuum and Carpesium macrocephalum.[3][4] The chemical structure of Carabrone, a sesquiterpenolide characterized by a unique cyclopropane ring, was elucidated through spectroscopic analysis, and its absolute configuration was confirmed by total synthesis.[1] Early research focused on its antifungal properties, demonstrating its efficacy against various plant pathogenic fungi. More recently, investigations have unveiled its potent anticancer activities, particularly against pancreatic cancer cells, sparking further interest in its development as a therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C15H20O3 | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | White crystalline solid | - |
| CAS Number | 13476-25-0 | |
| Purity | >99% (Commercially available) | |
| Solubility | Soluble in DMSO, methanol, ethanol |
Biological Activity: Quantitative Data
Anticancer Activity
Carabrone has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW1990 | Pancreatic Cancer | 5.53 ± 1.19 | |
| PANC-1 | Pancreatic Cancer | 7.78 ± 2.62 | |
| Capan-2 | Pancreatic Cancer | 47.62 ± 1.72 | |
| CFPAC-1 | Pancreatic Cancer | 48.72 ± 2.90 |
Antifungal Activity
Carabrone exhibits potent activity against various fungal pathogens. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented below.
| Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Colletotrichum lagenarium | EC50 | 7.10 | |
| Botrytis cinerea | IC50 | 1.27 - 27.33 (derivatives) | |
| Colletotrichum lagenarium | IC50 | 0.77 - 15.23 (derivatives) | |
| Gaeumannomyces tritici | IC50 (Complex I inhibition) | 0.667 |
Mechanisms of Action
Anticancer Mechanism: Induction of Ferroptosis and Hippo Pathway Modulation
Carabrone's anticancer activity, particularly in pancreatic cancer, is linked to the induction of ferroptosis, an iron-dependent form of programmed cell death, and modulation of the Hippo signaling pathway.
Proteomic analysis has shown that Carabrone treatment in SW1990 pancreatic cancer cells leads to the upregulation of Casein Kinase 1 Epsilon (CSNK1E) and downregulation of WW Domain Containing Transcription Regulator 1 (WWTR1 or TAZ), a key effector of the Hippo pathway. This dysregulation of the Hippo pathway contributes to the inhibition of cell proliferation and migration.
Furthermore, Carabrone induces ferroptosis by downregulating Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-, and upregulating Heme Oxygenase 1 (HO-1). The inhibition of SLC7A11 leads to a depletion of intracellular glutathione (GSH) and an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
Antifungal Mechanism: Targeting Mitochondrial Complex I and NAD+/NADH Homeostasis
The antifungal activity of Carabrone stems from its ability to target the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the cellular NAD+/NADH homeostasis, leading to a cascade of events that culminate in fungal cell death.
By directly inhibiting Complex I, Carabrone blocks the oxidation of NADH to NAD+. This leads to a decrease in the NAD+/NADH ratio, which has profound effects on cellular metabolism. The disruption of the electron transport chain also results in the generation of reactive oxygen species (ROS), contributing to oxidative stress. The combined effects of metabolic disruption and oxidative stress ultimately lead to the suppression of fungal growth and induction of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of Carabrone against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., SW1990, PANC-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of Carabrone (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the Carabrone concentration.
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of Carabrone on cancer cell migration.
-
Cell Seeding: Seed cancer cells in 6-well plates and grow them to 90-100% confluence.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of Carabrone. A control group with medium alone should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours (or other appropriate time points) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. The percentage of wound closure is calculated as: [(Initial wound width - Final wound width) / Initial wound width] x 100%.
Antifungal Spore Germination Assay
This protocol is based on methods used to evaluate the antifungal activity of Carabrone.
-
Spore Suspension Preparation: Prepare a spore suspension of the target fungus (e.g., Colletotrichum lagenarium) in sterile distilled water and adjust the concentration to 1 x 10⁶ spores/mL.
-
Compound Preparation: Prepare a series of dilutions of Carabrone in a suitable solvent (e.g., acetone).
-
Assay Setup: In a 96-well plate, mix the spore suspension with the Carabrone dilutions to achieve the desired final concentrations. Include a solvent control.
-
Incubation: Incubate the plate at 25°C for a period sufficient for spore germination in the control group (e.g., 6-8 hours).
-
Microscopic Examination: Observe the spores under a microscope and count the number of germinated and non-germinated spores for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of spore germination inhibition for each concentration. The EC50 value is determined by plotting the inhibition percentage against the log of the Carabrone concentration.
References
- 1. Synthesis and Antifungal Activity of Carabrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carborane Derivatives
A Note on Terminology: The term "Carabron" does not correspond to a recognized chemical entity in the scientific literature. It is presumed to be a typographical error for "carborane." The following application notes and protocols are therefore focused on the synthesis and application of carboranes and their derivatives, a class of boron-carbon clusters with significant applications in medicine and materials science.
Introduction to Carboranes
Carboranes are polyhedral clusters composed of boron, carbon, and hydrogen atoms. The most studied carboranes are the icosahedral closo-carboranes with the general formula C₂B₁₀H₁₂.[1] These structures are remarkably stable, both thermally and chemically, and their three-dimensional, hydrophobic nature makes them unique pharmacophores in drug design.[2][3] They exist as three isomers: ortho-, meta-, and para-carborane, distinguished by the positions of the two carbon atoms in the icosahedral cage.[1] This structural diversity, along with the ability to functionalize the carborane at both its carbon and boron vertices, allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Applications in Drug Development
The unique properties of carboranes have led to their exploration in various therapeutic areas, most notably in oncology. Their applications include:
-
Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10 (¹⁰B) atoms, which have a high neutron capture cross-section. This property allows for the selective destruction of tumor cells that have accumulated boron-containing drugs when irradiated with thermal neutrons.
-
Enzyme Inhibition: The hydrophobic carborane cage can interact with the hydrophobic pockets of enzymes, leading to potent inhibition. Carborane derivatives have been developed as inhibitors of targets such as Hypoxia-Inducible Factor-1 (HIF-1), Protein Kinase C (PKC), and TEAD.
-
Receptor Modulation: Carborane-containing molecules have been synthesized to act as antagonists for receptors like the estrogen receptor and the androgen receptor, which are important targets in hormone-dependent cancers.
-
Drug Delivery: Carboranes can be incorporated into nanoparticles or conjugated with targeting moieties to improve drug delivery to specific tissues or cells.
Quantitative Data Summary
The following tables summarize the biological activity of various carborane derivatives.
Table 1: Anti-proliferative Activity of Carborane-Containing Isoflavonoid Analogues
| Compound | Target Cell Line | IC₅₀ (μM) |
| 1d | MDA-MB-231 | - |
| 1d | PC-3 | - |
| 1g | MDA-MB-231 | 5.34 |
| 1g | PC-3 | 5.14 |
| 1m | MDA-MB-231 | 5.46 |
| 1m | PC-3 | 4.99 |
Table 2: Anti-androgenic Activity of Carborane Derivatives in LNCaP Cells
| Compound | IC₅₀ (μM) |
| 17 | 0.39 |
| 18 | 0.42 |
| (R)-bicalutamide | 0.43 |
Table 3: HIF-1 Inhibitory Activity of Carborane Derivatives in HeLa Cells
| Compound | Growth Inhibition IC₅₀ |
| LW6 | - |
| GN26361 (carborane derivative) | 10-fold more active than LW6 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed B-H Arylation of ortho-Carborane
This protocol describes a method for the direct arylation of the B-H bonds of ortho-carborane using a palladium catalyst.
Materials:
-
9-iodo-ortho-carborane
-
Aryl zinc bromide (generated in situ)
-
Allyl chloride
-
Cobalt(II) bromide
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas atmosphere
Procedure:
-
Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF.
-
Add metallic zinc dust and a catalytic amount of cobalt(II) bromide.
-
Add allyl chloride dropwise to initiate the formation of the organozinc reagent. The reaction is typically exothermic.
-
Stir the mixture at room temperature until the aryl bromide is consumed (monitor by TLC or GC).
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-ortho-carborane, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere.
-
Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-aryl-ortho-carborane.
Protocol 2: Synthesis of B-Aryl Carboranes via Hydrogen Atom Transfer (HAT)
This protocol outlines a metal-free method for the B-H functionalization of icosahedral carboranes.
Materials:
-
closo-carborane (e.g., ortho-carborane)
-
Thiol, selenide, alkyne, alkene, cyanide, or halide source
-
Nitrogen-centered radical precursor (e.g., N-hydroxyphthalimide ester)
-
Photocatalyst (if required, though some reactions are photo-initiated without a catalyst)
-
Acetonitrile or other suitable solvent
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a quartz reaction vessel, dissolve the closo-carborane, the functional group source, and the nitrogen-centered radical precursor in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the functionalized carborane derivative.
Visualizations
Experimental and Logical Workflows
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 3. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Carabrone from Carpesium cernuum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and biological activity of Carabrone, a carabrane-type sesquiterpenoid isolated from the plant Carpesium cernuum. The protocols outlined below are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Carpesium cernuum L., a perennial herb from the Asteraceae family, has a history of use in traditional Chinese medicine for its anti-inflammatory and detoxifying properties.[1] Modern phytochemical investigations have identified a variety of biologically active compounds within this plant, with sesquiterpenoids being a prominent class.[1] Among these, Carabrone has emerged as a compound of interest due to its significant anti-tumor activities.[1][2] Notably, Carabrone has been shown to inhibit the proliferation and migration of pancreatic cancer cells by inducing ferroptosis and modulating the Hippo signaling pathway.[1] These findings underscore its potential as a lead compound for the development of novel anticancer therapeutics.
Data Presentation: Yields and Biological Activity
The following tables summarize the quantitative data related to the extraction of compounds from Carpesium cernuum and the cytotoxic activity of Carabrone.
Table 1: Extraction and Fractionation Yields from Carpesium cernuum
| Plant Part | Extraction Solvent | Starting Material (kg) | Crude Extract Yield (g) | % Yield (w/w) |
| Shoots (aerial parts) | Chloroform | 1.0 | 63.3 | 6.33% |
| Roots | Chloroform | 0.55 | 10.5 | 1.91% |
Data synthesized from studies on terpenoid isolation from C. cernuum.
Table 2: Cytotoxic Activity of Carabrone against Human Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| SW1990 | 5.53 ± 1.19 |
| PANC-1 | 7.78 ± 2.62 |
| Capan-2 | 47.62 ± 1.72 |
| CFPAC-1 | 48.72 ± 2.90 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data obtained from MTT assays on various pancreatic cancer cell lines.
Table 3: Antifungal Activity of Carabrone and its Derivatives
| Compound | EC₅₀ against Colletotrichum lagenarium (µg/mL) |
| Carabrone (1) | 7.10 |
| Derivative 6 | 2.24 |
| Derivative 7 | 4.32 |
| Derivative 8 | 3.03 |
| Derivative 12 | 6.39 |
EC₅₀ values represent the concentration required to inhibit 50% of fungal spore germination.
Experimental Protocols
The following protocols are detailed methodologies for the extraction, isolation, and biological evaluation of Carabrone from Carpesium cernuum.
Protocol 1: Extraction and Isolation of Carabrone
This protocol describes a general procedure for the extraction and purification of Carabrone and other terpenoids from the dried plant material of Carpesium cernuum.
1. Plant Material Preparation:
-
Obtain dried and ground whole plants or aerial parts of Carpesium cernuum.
-
Ensure the material is finely powdered to maximize surface area for solvent extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as chloroform (e.g., 5 x 4.0 L) or 95% ethanol at room temperature.
-
Allow the extraction to proceed for at least 24 hours with occasional agitation.
-
Filter the mixture and collect the solvent extract. Repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield an oily crude extract.
3. Fractionation using Column Chromatography (CC):
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column (e.g., 100-200 mesh) and pack it using a suitable non-polar solvent like n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system of increasing polarity, such as n-hexane-ethyl acetate (EtOAc) (e.g., starting from 100:0 up to 100% EtOAc).
-
Collect fractions of a fixed volume (e.g., 100 mL each).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar TLC profiles.
4. Purification using High-Performance Liquid Chromatography (HPLC):
-
Subject the fractions containing the compound of interest to further purification using semi-preparative Reversed-Phase HPLC (RP-HPLC).
-
A typical mobile phase for RP-HPLC could be a gradient of methanol (MeOH) and water (H₂O).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to Carabrone. The purity of the isolated compound should be confirmed by analytical HPLC (>95%) and its structure elucidated using spectroscopic methods (NMR, MS).
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Carabrone on cancer cells.
1. Cell Culture:
-
Culture pancreatic cancer cells (e.g., SW1990) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding:
-
Seed the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare a stock solution of Carabrone in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of Carabrone (e.g., 0.05, 0.5, 5, 10, 20, 40, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control.
4. MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
5. Formazan Solubilization and Measurement:
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for Carabrone extraction and its proposed signaling pathway in pancreatic cancer cells.
Caption: Experimental workflow for the extraction and purification of Carabrone.
Caption: Proposed signaling pathway of Carabrone in pancreatic cancer cells.
References
- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carbofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbofuran is a broad-spectrum carbamate pesticide used to control insects, mites, and nematodes on a variety of field, fruit, and vegetable crops. Due to its high toxicity and potential environmental impact, sensitive and accurate analytical methods are crucial for monitoring its levels in various matrices, including environmental samples, agricultural products, and biological fluids. This document provides detailed application notes and protocols for the quantification of Carbofuran using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
A summary of the quantitative performance of HPLC-UV and ELISA for Carbofuran analysis is presented below.
| Parameter | HPLC-UV | ELISA |
| Principle | Chromatographic separation followed by UV absorbance detection. | Antigen-antibody binding with enzymatic colorimetric detection. |
| Linearity (r²) | >0.996[1] | Not explicitly stated, but follows a standard curve. |
| Limit of Detection (LOD) | 0.02-0.06 µg/mL[1] | Tea: 5 ppb; Vegetable: 10 ppb[2] |
| Sensitivity | Not explicitly stated | 0.5 ppb[2] |
| Recovery | 94.7% ± 0.7%[1] | Not explicitly stated |
| Precision (%RSD) | Retention Time: 0.61-2.83%; Peak Area: 0.02-0.67% | Not explicitly stated |
| Sample Throughput | Lower | Higher |
| Specificity | High | High, but potential for cross-reactivity. |
| Instrumentation | HPLC system with UV detector | Microplate reader |
| Cost per Sample | Higher | Lower |
Mechanism of Action: Acetylcholinesterase Inhibition
Carbofuran's primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. By inhibiting AChE, Carbofuran leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of nerve impulses.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Application Note
This method is suitable for the quantitative analysis of Carbofuran residues in complex matrices such as cabbage. The protocol involves sample extraction with an organic solvent, followed by a clean-up step using Solid Phase Extraction (SPE) to remove interfering substances. The final determination is performed by HPLC with a UV detector.
Experimental Protocol
1. Sample Preparation and Extraction
-
Homogenize 10 g of the sample (e.g., cabbage) with 20 mL of ethyl acetate.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 10 mL of ethyl acetate each time.
-
Combine all the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of 70% acetonitrile in water.
2. Solid Phase Extraction (SPE) Clean-up
-
Condition a Florisil SPE cartridge by passing 5 mL of methanol followed by 5 mL of 70% acetonitrile in water.
-
Load the reconstituted sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% acetonitrile in water to remove polar interferences.
-
Elute the Carbofuran with 3 mL of 70% acetonitrile in water.
-
Collect the eluate and, if necessary, evaporate to a smaller volume and reconstitute in the mobile phase.
3. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: µBondapak C18, 4.0 x 125 mm, 5 µm particle size.
-
Mobile Phase: 25% acetonitrile in water (v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
-
Run Time: Approximately 30 minutes.
4. Quantification
-
Prepare a series of standard solutions of Carbofuran in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of Carbofuran in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note
The Carbofuran ELISA kit is a competitive immunoassay designed for the quantitative measurement of Carbofuran in samples such as tea and vegetables. This method is rapid, sensitive, and suitable for screening a large number of samples.
Experimental Protocol
1. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required amount of wash solution by diluting the concentrated wash buffer.
-
Prepare the sample diluent if necessary.
2. Sample Preparation
-
Tea: Weigh 1.0 g of a homogenized tea sample into a flask. Add 5 mL of the sample diluent. Shake vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 minutes. Take the supernatant for analysis.
-
Vegetables: Weigh 2.0 g of a homogenized vegetable sample into a flask. Add 8 mL of the sample diluent. Shake vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 minutes. Take the supernatant for analysis.
3. ELISA Procedure
-
Add 50 µL of the standard solutions or prepared sample extracts to the appropriate wells of the microtiter plate coated with Carbofuran antigen.
-
Add 50 µL of the enzyme conjugate to each well.
-
Add 50 µL of the antibody solution to each well.
-
Shake the plate gently and incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with the diluted wash solution.
-
Add 50 µL of Solution A (substrate) and 50 µL of Solution B (chromogen) to each well.
-
Shake gently and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
4. Data Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of absorbance for each standard and sample relative to the zero standard.
-
Plot a standard curve of the percentage of absorbance versus the logarithm of the Carbofuran concentration for the standards.
-
Determine the concentration of Carbofuran in the samples by interpolating their percentage of absorbance on the standard curve.
Experimental Workflow
References
HPLC Analysis of Carabron: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive guide for the analysis of Carabron, a sesquiterpenoid lactone with significant anti-tumor and anti-fungal properties, using High-Performance Liquid Chromatography (HPLC).[1][2][3] This application note is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound.
Introduction
This compound (C₁₅H₂₀O₃) is a naturally occurring sesquiterpenoid isolated from plants such as Carpesium abrotanoides.[1][3] Due to its demonstrated biological activities, including anti-tumor effects against pancreatic cancer cells, robust analytical methods are crucial for its study in drug discovery and development. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient method for the separation, identification, and quantification of this compound. This document outlines a detailed protocol for HPLC analysis, including sample preparation, chromatographic conditions, and method validation parameters based on established methods for similar sesquiterpenoid lactones.
Experimental Protocols
A reverse-phase HPLC method with UV detection is recommended for the analysis of this compound. This method is based on protocols developed for the analysis of other sesquiterpenoid lactones and provides good resolution and sensitivity.
Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For plant material, a recommended extraction method involves shaking and sonication with methanol.
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and shake for 1 hour.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile (A) and water (B). |
| Gradient Program | 0-5 min, 30% A; 5-25 min, 30-70% A; 25-30 min, 70% A; 30-35 min, 70-30% A; 35-40 min, 30% A. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV detection at 210 nm. |
Data Presentation
The following tables summarize the expected quantitative data from the validation of the proposed HPLC method for this compound analysis. These values are representative of typical performance for HPLC analysis of sesquiterpenoid lactones.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 5 | < 2.0% | < 3.0% |
| 25 | < 1.5% | < 2.5% | |
| 75 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 10 | 9.8 - 10.2 | 98 - 102% |
| 50 | 49.0 - 51.0 | 98 - 102% | |
| 90 | 88.2 - 91.8 | 98 - 102% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.1 | ~0.3 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Signaling Pathway
This compound has been reported to exhibit anti-tumor activity by inducing ferroptosis and modulating the Hippo signaling pathway in pancreatic cancer cells. Sesquiterpenoid lactones, as a class, are known to influence various signaling pathways, including the NF-κB pathway, which is critical in inflammation and cancer. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound and other sesquiterpenoid lactones.
References
NMR-Guided Isolation of Carabron: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Nuclear Magnetic Resonance (NMR)-guided isolation of carabranolides, a class of sesquiterpene lactones inclusive of the specific compound Carabron, from the medicinal plant Carpesium abrotanoides L. The characteristic NMR signals of the carabranolide scaffold serve as a powerful tool for efficiently tracking and isolating these potentially therapeutic compounds from complex plant extracts.
Introduction to this compound and NMR-Guided Isolation
This compound belongs to the carabranolide class of sesquiterpene lactones, which are natural products isolated from Carpesium abrotanoides L.[1][2][3]. These compounds are of significant interest due to their anti-inflammatory properties[1][2]. The NMR-guided isolation strategy leverages the unique and highly characteristic signals of the cyclopropane moiety present in the carabranolide skeleton. Specifically, the easily identifiable proton (¹H) NMR signals of two methine groups at approximately 0.34 and 0.44 ppm, and the carbon (¹³C) NMR signal of a quaternary carbon at around 17.1 ppm, act as spectroscopic handles to monitor the presence and concentration of these target compounds throughout the fractionation process. This approach significantly streamlines the isolation of novel and known carabranolides for further biological evaluation.
Data Presentation: NMR Spectroscopic Data for a Representative Carabranolide
The following tables summarize the ¹H and ¹³C NMR data for a representative carabranolide isolated from Carpesium abrotanoides, as reported in the literature. This data is crucial for the identification of the carabranolide scaffold during the isolation process.
Table 1: ¹H NMR Data for a Representative Carabranolide (Compound 1 from Fu et al., 2024)
| Position | δH (ppm), Multiplicity (J in Hz) |
| 1 | 0.44, td (7.2, 4.1) |
| 5 | 0.34, ddd (9.1, 7.0, 4.1) |
| 13a | 5.56, d (2.5) |
| 13b | 6.24, d (2.5) |
| 14 | 1.06, s |
| 15 | 1.21, d (6.2) |
Note: This table presents key diagnostic signals. For a complete dataset, refer to the source literature.
Table 2: Characteristic ¹³C NMR Data for the Carabranolide Scaffold
| Position | δC (ppm) |
| 10 | ~17.1 |
Note: The quaternary carbon at position 10 is a key indicator of the carabranolide skeleton in ¹³C NMR spectra.
Experimental Protocols
The following protocols are detailed methodologies for the NMR-guided isolation of this compound and related carabranolides from Carpesium abrotanoides.
Protocol 1: Extraction of Plant Material
-
Plant Material : Use the dried and powdered fruits of Carpesium abrotanoides.
-
Extraction Solvent : 95% Ethanol (EtOH).
-
Procedure :
-
Macerate the powdered plant material in 95% EtOH at room temperature.
-
Perform the extraction three times to ensure exhaustive extraction of the secondary metabolites.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Protocol 2: NMR-Guided Fractionation and Isolation
-
Initial Fractionation :
-
Suspend the crude ethanolic extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Acquire a ¹H NMR spectrum of each fraction.
-
Identify the fraction(s) containing the characteristic signals of the carabranolide cyclopropane moiety (methine protons at ~0.34 and ~0.44 ppm). The EtOAc fraction is typically enriched with these compounds.
-
-
Column Chromatography of the Bioactive Fraction :
-
Subject the enriched fraction (e.g., EtOAc fraction) to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether to ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Acquire ¹H NMR spectra of the collected fractions to track the carabranolide signals.
-
-
Further Purification using Preparative HPLC :
-
Pool the fractions containing the target compounds based on their NMR and TLC profiles.
-
Subject the pooled fractions to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Use a suitable mobile phase, such as a gradient of methanol and water, to achieve separation of individual compounds.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure carabranolides.
-
-
Structure Elucidation :
-
For each isolated pure compound, perform comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm its structure.
-
Visualizations
Experimental Workflow
Caption: NMR-guided isolation workflow for this compound.
Proposed Anti-inflammatory Signaling Pathway
Some carabranolides have been shown to exhibit anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS).
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds
Topic: In Vitro Cytotoxicity Assays of Compound X
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process. In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells. These assays are fundamental for screening large libraries of compounds, understanding mechanisms of cell death, and selecting promising candidates for further preclinical and clinical development. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a hypothetical natural compound, "Compound X," using standard colorimetric and fluorescence-based assays.
Principle of Cytotoxicity Assays
In vitro cytotoxicity assays measure the toxic effects of a compound on cultured cells. Common methods include assessing cell viability, membrane integrity, and metabolic activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Lactate dehydrogenase (LDH) release assays quantify cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[1][3] Apoptosis assays, such as those using Annexin V staining, can elucidate the mechanism of cell death.[4]
Data Presentation
The cytotoxic effect of Compound X is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls. This value is a key measure of a drug's potency.
Table 1: Cytotoxicity of Compound X (IC50 Values in µM) in Various Cancer Cell Lines
| Cell Line | Compound X (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 1.2 ± 0.3 |
| HeLa (Cervical Cancer) | 25.5 ± 2.1 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 18.9 ± 1.5 | 1.5 ± 0.4 |
| HepG2 (Liver Cancer) | 32.1 ± 2.9 | 2.1 ± 0.5 |
| NCM460 (Normal Colon) | > 100 | 8.5 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Viability of Cancer Cell Lines after 48h Treatment with Compound X
| Concentration (µM) | MCF-7 (% Viability) | HeLa (% Viability) | A549 (% Viability) | HepG2 (% Viability) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |
| 5 | 85.3 ± 4.5 | 88.1 ± 3.9 | 82.4 ± 5.3 | 90.2 ± 4.7 |
| 10 | 62.7 ± 3.8 | 70.5 ± 4.2 | 65.8 ± 4.1 | 75.6 ± 5.0 |
| 20 | 45.1 ± 2.9 | 52.3 ± 3.5 | 48.9 ± 3.8 | 58.3 ± 4.2 |
| 50 | 15.8 ± 2.1 | 22.7 ± 2.8 | 18.4 ± 2.5 | 25.1 ± 3.1 |
| 100 | 5.2 ± 1.5 | 8.9 ± 1.9 | 6.7 ± 1.7 | 10.3 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) and a normal cell line (e.g., NCM460) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Preparation of Compound X
-
Prepare a stock solution of Compound X (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Prepare a series of working solutions by diluting the stock solution with the complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Seed the cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of Compound X. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of Compound X for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] × 100
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with Compound X for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualization of Cellular and Molecular Processes
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Apoptotic Signaling Pathway
Cytotoxic compounds often induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are proteases that execute programmed cell death.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Carabron-Induced Cytotoxicity Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[1] It serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria of living cells.[2][3] The quantity of these formazan crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells. This application note provides a detailed protocol for determining the cytotoxic effects of a novel compound, Carabron, on a selected cell line.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. This conversion indicates that the cells are metabolically active. Dead cells lack this enzymatic activity and therefore do not produce the colored product. By dissolving the formazan crystals in a suitable solvent, the resulting colored solution can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm. A decrease in absorbance in this compound-treated cells compared to untreated control cells indicates a reduction in cell viability and suggests a cytotoxic effect of the compound.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, MCF-7). Cells should be in the logarithmic growth phase.
-
This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO, ethanol, or PBS). The final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.5%).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent:
-
Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).
-
Sterilize the solution by passing it through a 0.2 µm filter.
-
Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO) is commonly used.
-
Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (ELISA reader).
-
Inverted microscope.
-
Multichannel pipette.
-
Sterile pipette tips and tubes.
-
II. Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
III. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Dilute the cells in fresh culture medium to achieve the optimal seeding density. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls: 'untreated cells' (medium only), 'vehicle control' (medium with the same concentration of solvent used for this compound), and 'blank' (medium without cells).
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add fresh medium to the 'untreated' and 'vehicle control' wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate is required before medium removal.
-
Add 100-150 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.
-
To ensure complete dissolution, place the plate on an orbital shaker for 15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
IV. Data Presentation and Analysis
-
Data Correction: Subtract the average absorbance value of the blank wells (medium only) from all other wells.
-
Calculate Percent Viability: The viability of cells treated with this compound is expressed as a percentage relative to the vehicle control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Data Summary Table: Organize the quantitative data as shown below.
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.198 | 1.215 | 1.209 | 1.207 | 0.009 | 95.0% |
| 10 | 0.956 | 0.981 | 0.966 | 0.968 | 0.013 | 76.1% |
| 50 | 0.633 | 0.650 | 0.642 | 0.642 | 0.009 | 50.5% |
| 100 | 0.312 | 0.305 | 0.319 | 0.312 | 0.007 | 24.5% |
| 200 | 0.150 | 0.145 | 0.148 | 0.148 | 0.003 | 11.6% |
-
IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (% Cell Viability vs. log[this compound Concentration]) and using non-linear regression analysis.
Signaling Pathway Visualization
Cytotoxic compounds often induce cell death through apoptosis. The diagram below illustrates a simplified extrinsic apoptotic pathway, a common mechanism investigated in cytotoxicity studies.
References
Application Notes: Spore Germination Assay for Determining the Antifungal Activity of Carabron
Introduction
Fungal infections pose a significant threat to human health and food security. The increasing emergence of antifungal resistance necessitates the discovery and development of novel antifungal agents. Carabron, a natural sesquiterpene lactone, has demonstrated promising antifungal properties. A critical step in the fungal life cycle and pathogenesis is the germination of spores. Therefore, inhibiting spore germination is a key strategy for controlling fungal growth. This application note provides a detailed protocol for a spore germination assay to evaluate the antifungal activity of this compound and its derivatives.
Principle
The spore germination assay is a fundamental method to assess the ability of a compound to inhibit the transition of dormant fungal spores into actively growing hyphae.[1] This assay involves exposing a standardized suspension of fungal spores to various concentrations of the test compound (this compound). After a defined incubation period, the percentage of germinated spores is quantified, typically through microscopic observation. A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore. The data is then used to determine the concentration of the compound that inhibits 50% of spore germination (IC50), a key parameter for quantifying antifungal potency.
Materials and Reagents
-
This compound (or its derivatives)
-
Fungal strain (e.g., Colletotrichum lagenarium, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Microscope slides
-
Coverslips
-
96-well microtiter plates
-
Hemocytometer
-
Micropipettes
-
Incubator
-
Microscope
Experimental Protocols
Fungal Culture and Spore Suspension Preparation
-
Fungal Culture: Inoculate the desired fungal strain onto a fresh PDA plate and incubate at 25-28°C for 7-14 days, or until sufficient sporulation is observed.
-
Spore Harvesting: Aseptically add 10 mL of sterile distilled water to the surface of the mature fungal culture. Gently scrape the surface with a sterile loop or a sterile glass rod to dislodge the spores.
-
Filtration: Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Centrifugation and Washing: Centrifuge the filtered spore suspension at 3000 rpm for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice to remove any residual media components.
-
Spore Concentration Adjustment: After the final wash, resuspend the spore pellet in a known volume of sterile distilled water. Determine the spore concentration using a hemocytometer. Adjust the final concentration of the spore suspension to 1 x 10^6 spores/mL with sterile distilled water.
Spore Germination Inhibition Assay
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in PDB to achieve the desired final test concentrations. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungal spores.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the prepared spore suspension (1 x 10^6 spores/mL) to each well.
-
Treatment Application: Add 50 µL of the different concentrations of this compound solution to the respective wells.
-
Controls:
-
Negative Control: Add 50 µL of PDB with 1% DMSO (vehicle control) to wells containing the spore suspension.
-
Positive Control: Add 50 µL of a known antifungal agent (e.g., Amphotericin B) at a concentration known to inhibit spore germination.
-
-
Incubation: Incubate the microtiter plate at 25-28°C in a humidified chamber for a predetermined time (e.g., 6, 12, or 24 hours), which should be optimized based on the germination time of the specific fungal strain.
-
Microscopic Observation and Quantification:
-
After incubation, place a 10 µL aliquot from each well onto a clean microscope slide and cover with a coverslip.
-
Observe the spores under a light microscope at 400x magnification.
-
Count a minimum of 100 spores per replicate, assessing for germination. A spore is considered germinated if the germ tube is visible and its length is at least half the diameter of the spore.
-
Calculate the percentage of spore germination for each treatment and control.
-
Data Analysis
-
Calculate the Percentage of Germination Inhibition:
-
Inhibition (%) = [ (Germination in Negative Control - Germination in Treatment) / Germination in Negative Control ] x 100
-
-
Determine the IC50 Value: The IC50 value, the concentration of this compound that causes 50% inhibition of spore germination, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a non-linear regression analysis.
Data Presentation
The results of the spore germination assay should be presented in a clear and organized manner. Tables are an effective way to summarize the quantitative data.
Table 1: Antifungal Activity of this compound against Colletotrichum lagenarium
| This compound Concentration (µg/mL) | Mean Germination (%) ± SD | Inhibition (%) |
| 0 (Control) | 95.2 ± 2.5 | 0 |
| 10 | 78.4 ± 3.1 | 17.6 |
| 25 | 52.1 ± 4.2 | 45.3 |
| 50 | 25.8 ± 2.9 | 72.9 |
| 100 | 5.3 ± 1.8 | 94.4 |
Table 2: IC50 Values of this compound and Control Antifungal Agent
| Compound | IC50 (µg/mL) |
| This compound | 48.5 |
| Amphotericin B | 0.8 |
Visualization of Workflows and Pathways
To facilitate understanding, the experimental workflow and the proposed mechanism of action of this compound can be visualized using diagrams.
The antifungal activity of sesquiterpene lactones like this compound is often attributed to their ability to interact with and disrupt cellular membranes, due to their lipophilic nature and the presence of reactive groups such as the α-methyleno-γ-lactone moiety.[2] This disruption can lead to a cascade of events that inhibit germination.
The spore germination assay is a reliable and reproducible method for evaluating the antifungal potential of this compound. The detailed protocol provided in this application note will enable researchers to effectively screen this compound and its analogs, contributing to the development of new and effective antifungal therapies. The visualization of the workflow and the proposed mechanism of action offer a comprehensive guide for professionals in the field of drug discovery and development.
References
Application Notes and Protocols for Carabrone Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carabrone, a carabrane-type sesquiterpenolide, is a natural compound isolated from plants of the Carpesium genus, such as Carpesium cernuum L.[1][2][3]. It has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-tumor, anti-inflammatory, and antifungal properties[4][5]. These application notes provide an overview of Carabrone's mechanism of action and detailed protocols for its use in cell culture experiments.
Chemical Structure of Carabrone
(A visual representation of the chemical structure of Carabrone would be placed here in a formal document.)
Mechanism of Action
Carabrone exerts its biological effects through multiple mechanisms, primarily by inducing specific forms of cell death and modulating key signaling pathways.
-
Induction of Ferroptosis: In pancreatic cancer cells, Carabrone has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This is achieved by down-regulating SLC7A11 (a key component of the cystine/glutamate antiporter system Xc-) and up-regulating Heme oxygenase-1 (HO-1).
-
Hippo Signaling Pathway: Carabrone can inhibit the proliferation and migration of pancreatic cancer cells by activating the Hippo signaling pathway. This involves the upregulation of CSNK1E and downregulation of WWTR1.
-
STAT3 Signaling Pathway: Carabrone has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation. By binding to STAT3, it prevents its phosphorylation and subsequent nuclear translocation, thereby attenuating metabolic dysfunction–associated steatohepatitis (MASH).
-
Mitochondrial Targeting: In fungal cells, Carabrone targets mitochondrial complex I, leading to the disruption of the electron transport chain, reduced ATP production, and an increase in reactive oxygen species (ROS). This disruption of NAD+/NADH homeostasis contributes to its antifungal activity.
-
Induction of Apoptosis: Carabrone can induce apoptosis in fungal cells through the overproduction of ROS, which leads to membrane hyperpermeability and the activation of the mitochondria-mediated apoptosis pathway.
Data Presentation
Table 1: In Vitro Cytotoxicity of Carabrone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| SW1990 | Pancreatic | 5.53 ± 1.19 | 72 h | MTT | |
| PANC-1 | Pancreatic | 7.78 ± 2.62 | 72 h | MTT | |
| CFPAC-1 | Pancreatic | 48.72 ± 2.90 | 72 h | MTT | |
| Capan-2 | Pancreatic | 47.62 ± 1.72 | 72 h | MTT | |
| Huh-7 | Liver | 7.8 | 48 h | MTT | |
| HepG2 | Liver | > 7.4 | 48 h | MTT | |
| L1210 | Leukemia | < 20 | Not Specified | Not Specified | |
| A549 | Lung | < 20 | Not Specified | Not Specified | |
| SK-OV-3 | Ovarian | < 20 | Not Specified | Not Specified | |
| SK-MEL-2 | Melanoma | < 20 | Not Specified | Not Specified | |
| XF-498 | CNS | < 20 | Not Specified | Not Specified | |
| HCT-15 | Colon | < 20 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on the effect of Carabrone on pancreatic cancer cell lines.
Materials:
-
Carabrone (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., SW1990, PANC-1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Carabrone Treatment: Prepare serial dilutions of Carabrone in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value. Replace the medium in each well with 100 µL of the medium containing the desired concentration of Carabrone. Include a vehicle control (DMSO) at the same concentration as the highest Carabrone treatment.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Solubilization: Incubate the plates for an additional 4 hours. After this incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the Carabrone concentration to determine the IC50 value.
Protocol 2: Colony Formation Assay
This protocol assesses the long-term effect of Carabrone on the proliferative capacity of single cells.
Materials:
-
Carabrone
-
Human cancer cell lines (e.g., SW1990)
-
Complete DMEM medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) into 6-well plates.
-
Carabrone Treatment: After 24 hours, treat the cells with various concentrations of Carabrone.
-
Incubation: Incubate the plates for approximately 2 weeks, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the respective Carabrone concentrations every 3-4 days.
-
Colony Staining: After the incubation period, wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the colony formation rate as (number of colonies / number of cells seeded) x 100%.
Protocol 3: Wound Healing (Scratch) Assay
This protocol evaluates the effect of Carabrone on cell migration.
Materials:
-
Carabrone
-
Human cancer cell lines (e.g., SW1990)
-
Complete DMEM medium
-
6-well plates
-
200 µL pipette tips
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Carabrone Treatment: Replace the medium with a fresh medium containing different concentrations of Carabrone. A serum-free or low-serum medium is often used to minimize cell proliferation.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Mandatory Visualizations
Caption: Carabrone-induced ferroptosis signaling pathway.
Caption: Carabrone's effect on the Hippo signaling pathway.
References
- 1. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carabrone Attenuates Metabolic Dysfunction–Associated Steatohepatitis by Targeting STAT3 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Carbon-Based Biomaterials in Wound Healing Assays: Application Notes and Protocols
A Note on Terminology: The term "Carabron" does not correspond to a recognized substance in the scientific literature related to wound healing. It is likely a typographical error for "Carbon" or "Carbomer," both of which are classes of materials extensively investigated for their beneficial effects in wound management. This document provides detailed application notes and protocols for both carbon-based materials and Carbomer hydrogels in the context of wound healing assays.
Section 1: Carbon-Based Materials in Wound Healing
Carbon-based materials, including activated carbon, carbon nanofibers, and carbon nanotubes, have garnered significant interest in wound care due to their high porosity, excellent biocompatibility, and antimicrobial properties. They are primarily used in wound dressings to absorb exudate, reduce odor, and provide a scaffold for tissue regeneration.
Data Presentation: Quantitative Analysis of Wound Healing
The efficacy of carbon-based dressings in promoting wound healing has been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vivo Wound Healing Data for Activated Carbon Cloth (ACC)
| Study Parameter | Activated Carbon Cloth (ACC) Group | Control/Standard Dressing Group | Reference |
| Diabetic Foot Ulcer Study | |||
| Mean Wound Reduction (8 weeks) | 85.40 ± 16.00% | 65.08 ± 16.36% (Silver-based dressing) | [1] |
| Complete Healing (8 weeks) | 6 out of 20 patients | 2 out of 20 patients | [1] |
| Chronic Wound Study | |||
| Median Time to Wound Closure | 51 days | Not specified | [2][3] |
| Complete Wound Closure | 94% of patients (n=66) | Not applicable | [2] |
| Pressure Ulcer Study | |||
| Median Reduction in Wound Area (Week 1) | -2.5 cm² | 0.0 cm² (Hydrocolloid) | |
| Median % Reduction in Wound Size (Week 1) | -16.4% | -0.9% (Hydrocolloid) |
Table 2: In Vitro Effects of Carbon Nanotubes (CNTs) on Fibroblasts
| Study Parameter | CNT Concentration | Observation | Reference |
| Cell Migration | Small concentrations | Significant increase in fibroblast migration in hydrogels | |
| Cell Growth | Not specified | Favorable for fibroblast growth | |
| Collagen Production & TGF-β Release | Long SWCNTs | Significantly more potent than short SWCNTs |
Experimental Protocols
This protocol assesses the effect of carbon nanomaterials on the migration of fibroblasts, a key cell type in wound healing.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Carbon nanomaterial suspension (e.g., single-walled carbon nanotubes - SWCNTs) at desired concentrations
-
24-well culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with DMEM containing different concentrations of the carbon nanomaterial suspension. Use DMEM without the nanomaterial as a control.
-
Imaging: Capture images of the scratch in each well at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image.
This protocol evaluates the in vivo efficacy of an activated carbon dressing.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and a 6mm biopsy punch
-
Activated carbon dressing
-
Standard gauze dressing (for control group)
-
Surgical tape or sutures
-
Digital camera
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the animal and shave the dorsal area.
-
Wound Creation: Create a full-thickness excisional wound using a 6mm biopsy punch.
-
Dressing Application: Apply the activated carbon dressing to the wound in the experimental group and a standard gauze dressing in the control group. Secure the dressings with surgical tape.
-
Post-operative Care: House the animals individually and provide appropriate post-operative care, including analgesics.
-
Wound Assessment: On designated days (e.g., 3, 7, 14, and 21), photograph the wounds.
-
Data Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound contraction at each time point.
-
Histological Analysis (Optional): At the end of the study, euthanize the animals and collect the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.
Signaling Pathways
Carbon nanotubes have been shown to influence cellular behavior by modulating various signaling pathways. The generation of reactive oxygen species (ROS) is a common mechanism.
References
- 1. Activated carbon cloth versus silver-based dressings in a population with diabetic foot ulcer: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of directly applied activated carbon cloth in chronic wounds: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Carabron's Effect on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for embryonic development, tissue repair, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The intricate signaling networks that govern cell migration present numerous targets for therapeutic intervention. This document provides a comprehensive guide to investigating the effects of a novel small molecule inhibitor, Carabron, on cell migration. This compound is hypothesized to exert its inhibitory effects by targeting the p38 MAPK signaling pathway, a key regulator of cellular motility.
These application notes provide detailed protocols for assessing the impact of this compound on cell migration using standard in vitro assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. Furthermore, hypothetical data and visualizations are presented to illustrate the expected outcomes and the underlying molecular mechanism.
Hypothetical Mechanism of Action of this compound
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is activated by various extracellular stimuli, including growth factors and inflammatory cytokines, and plays a critical role in orchestrating the cytoskeletal rearrangements necessary for cell migration. By inhibiting p38 MAPK, this compound is expected to disrupt the downstream signaling events that lead to the formation of lamellipodia and filopodia, ultimately impeding cell movement.
Application Notes and Protocols for In Vivo Experimental Design for Carabron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to In vivo Evaluation of Carabron
This compound is a novel small molecule designed for targeted protein degradation. It acts by inducing the proximity of a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The in vivo assessment of this compound is a critical step in its preclinical development, aimed at evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, efficacy, and safety in a whole-organism context.
These application notes provide a comprehensive guide to the design and execution of in vivo studies for this compound. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific POI and disease model. Robust in vivo studies are essential to determine the therapeutic potential of protein degraders and to guide their clinical development.[1][2][3] Such studies provide conclusive insights into the safety and efficacy of these molecules before they can be advanced to clinical trials.[1]
Key In Vivo Experiments and Protocols
A thorough in vivo characterization of this compound involves a series of sequential and integrated experiments. The primary goals are to establish a clear relationship between drug exposure, target degradation, and therapeutic effect.
Pharmacokinetics (PK) and Bioavailability Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mouse, rat). This is crucial for selecting the optimal dose and schedule for subsequent efficacy and toxicology studies.[1]
Protocol:
-
Animal Model: Select a suitable animal model (e.g., male and female C57BL/6 mice, 8-10 weeks old).
-
Compound Formulation: Prepare this compound in a vehicle appropriate for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle might be 0.5% methylcellulose in sterile water.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1-5 mg/kg) via tail vein injection to a cohort of animals (n=3-5 per time point).
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage to a separate cohort of animals (n=3-5 per time point).
-
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| Tmax (h) | 0.08 | 2.0 |
| AUClast (ngh/mL) | 3200 ± 450 | 5100 ± 700 |
| AUCinf (ngh/mL) | 3250 ± 460 | 5250 ± 720 |
| Half-life (t½) (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Clearance (CL) (mL/min/kg) | 10.2 ± 1.5 | - |
| Volume of Distribution (Vdss) (L/kg) | 2.8 ± 0.4 | - |
| Oral Bioavailability (F%) | - | 40.4% |
| Data are presented as mean ± standard deviation. |
Pharmacodynamics (PD) and Target Engagement Studies
Objective: To demonstrate that this compound can reach its target tissue and induce the degradation of the POI in a dose- and time-dependent manner.
Protocol:
-
Animal Model: Use the same animal model as in the PK studies. If a disease model is established (e.g., tumor xenograft), PD studies should be conducted in these animals.
-
Dosing: Administer single or multiple doses of this compound at various dose levels (e.g., 10, 30, 100 mg/kg, PO) based on PK data. Include a vehicle control group.
-
Tissue Collection: At selected time points post-dose (e.g., 2, 8, 24, 48, and 72 hours), euthanize the animals and collect target tissues (e.g., tumor, liver, spleen).
-
Protein Extraction: Homogenize the collected tissues and extract total protein.
-
Target Protein Quantification:
-
Western Blot: Analyze the levels of the POI in the tissue lysates. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
ELISA or Mass Spectrometry: For more quantitative analysis, use an enzyme-linked immunosorbent assay (ELISA) or targeted mass spectrometry to measure the absolute amount of the POI.
-
-
Data Analysis: Quantify the percentage of POI degradation relative to the vehicle-treated control group for each dose and time point.
Data Presentation:
Table 2: Dose-Dependent Degradation of POI by this compound in Tumor Tissue
| Treatment Group (mg/kg, PO) | Time Point (hours) | POI Level (% of Vehicle Control) |
| Vehicle | 24 | 100 ± 12 |
| This compound (10) | 24 | 65 ± 8 |
| This compound (30) | 24 | 28 ± 5 |
| This compound (100) | 24 | 8 ± 3 |
| Data are presented as mean ± standard deviation. |
Table 3: Time-Course of POI Degradation by this compound (30 mg/kg, PO) in Tumor Tissue
| Time Point (hours) | POI Level (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 11 |
| 2 | 75 ± 9 |
| 8 | 40 ± 6 |
| 24 | 28 ± 5 |
| 48 | 45 ± 7 |
| 72 | 70 ± 10 |
| Data are presented as mean ± standard deviation. |
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., a human tumor xenograft model for an oncology target).
Protocol:
-
Animal Model: Use an appropriate disease model. For example, for an anti-cancer agent, use immunodeficient mice (e.g., NOD-SCID or NSG) engrafted with human cancer cells that express the POI.
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group).
-
Dosing Regimen: Treat the animals with this compound at doses and schedules determined from the PK/PD studies (e.g., 30 mg/kg, once daily, PO). Include a vehicle control group.
-
Efficacy Readouts:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Survival: In some studies, monitor survival as a primary endpoint.
-
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Endpoint Analysis: At the end of the study, collect tumors for PD analysis (to confirm target degradation) and histopathological examination.
Data Presentation:
Table 4: Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 ± 250 | - | +5 ± 2 |
| This compound (30 mg/kg, QD, PO) | 450 ± 90 | 70% | -2 ± 3 |
| Data are presented as mean ± standard deviation. |
Toxicity Studies
Objective: To assess the safety and tolerability of this compound at and above the efficacious doses.
Protocol:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound daily for an extended period (e.g., 7 or 14 days) at multiple dose levels, including a therapeutic dose and higher doses. Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity (e.g., changes in behavior, appearance, activity).
-
Body Weight and Food Consumption: Record body weight and food consumption regularly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy and collect major organs for histopathological examination by a veterinary pathologist.
Data Presentation:
Table 5: Summary of 14-Day Toxicity Study of this compound in Rats
| Dose Group (mg/kg/day) | Key Clinical Observations | Body Weight Change (%) | Key Histopathological Findings |
| Vehicle | No abnormalities observed | +10 ± 3 | No significant findings |
| 30 | No abnormalities observed | +8 ± 4 | No significant findings |
| 100 | Mild lethargy on Day 1-2 | +2 ± 5 | Minimal hepatocellular hypertrophy |
| 300 | Significant lethargy, ruffled fur | -15 ± 6 | Moderate hepatocellular hypertrophy, mild bone marrow hypocellularity |
| Data are presented as mean ± standard deviation where applicable. |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where the Protein of Interest (POI), targeted by this compound, is a kinase that promotes cell proliferation.
Caption: Hypothetical signaling pathway and mechanism of action for this compound.
Experimental Workflow for In Vivo Studies
This diagram outlines the typical workflow for conducting an in vivo efficacy and PD study.
Caption: General experimental workflow for an in vivo efficacy study.
Logical Relationships in Experimental Design
This diagram illustrates the logical flow and decision-making process in the preclinical in vivo evaluation of this compound.
Caption: Logical flow of preclinical in vivo experimental design.
References
Application Notes and Protocols for the Formulation of Carabron for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carabron (also known as Carabrone) is a naturally occurring sesquiterpene lactone isolated from plants such as Carpesium abrotanoides.[1][2] This class of compounds is noted for a wide range of biological activities.[3][4][5] Preclinical research has demonstrated that this compound possesses significant anti-tumor, anti-fungal, and anti-bacterial properties. Its mechanism of action in cancer involves the induction of ferroptosis and modulation of the Hippo signaling pathway, while its antifungal effects are attributed to the targeting of mitochondrial complex I and disruption of NAD⁺/NADH homeostasis.
These diverse bioactivities make this compound a compelling candidate for further investigation in various animal models of disease. However, like many sesquiterpenoids, this compound is poorly soluble in aqueous solutions, presenting a challenge for in vivo administration. This document provides detailed application notes and standardized protocols for the effective formulation of this compound for use in animal studies, ensuring consistent and reliable delivery for pharmacokinetic, pharmacodynamic, and toxicological assessments.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for appropriate formulation development.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₀O₃ | MedChemExpress |
| Molecular Weight | 248.32 g/mol | MedChemExpress |
| Appearance | White solid | TargetMol |
| Solubility | Insoluble in water; Soluble in DMSO (≥ 60 mg/mL) | |
| Purity | >98% (HPLC) | BIORLAB |
Formulation Strategies for Preclinical Animal Studies
The low aqueous solubility of this compound necessitates the use of specific solvent systems to achieve a homogenous and stable formulation suitable for administration to animals. The choice of vehicle can significantly impact drug exposure and should be selected based on the intended route of administration and the experimental endpoint.
Recommended Formulations
The following table outlines recommended vehicle compositions for preparing this compound solutions for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in rodents. These formulations are designed to achieve a clear solution at a concentration of at least 5 mg/mL.
| Formulation ID | Composition | Route of Administration | Suitability & Remarks |
| F-PO/IP-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | PO, IP | A common co-solvent system for poorly soluble compounds. Suitable for a wide range of preclinical studies. |
| F-PO/IP-2 | 10% DMSO, 90% Corn Oil | PO, IP | A lipid-based formulation that may enhance oral absorption for lipophilic compounds. |
| F-IV-1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | IV | Utilizes a cyclodextrin to improve the aqueous solubility of the compound, making it suitable for intravenous injection. |
Note: The user should validate the stability and compatibility of this compound in these vehicles for their specific experimental conditions and duration.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral/Intraperitoneal Administration (F-PO/IP-1)
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
Procedure:
-
Weigh 50 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating (37°C) may be applied if necessary.
-
In a sequential manner, add 4.0 mL of PEG300 and mix thoroughly.
-
Add 0.5 mL of Tween-80 and continue to mix until the solution is homogenous.
-
Add 4.5 mL of sterile saline to bring the total volume to 10 mL.
-
Mix the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.
-
Store the formulation at 4°C for short-term use or at -20°C for longer-term storage. Before administration, allow the solution to return to room temperature.
Protocol 2: Preparation of this compound Formulation for Intravenous Administration (F-IV-1)
This protocol outlines the preparation of a 5 mL stock solution of this compound at 5 mg/mL for intravenous delivery.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
Procedure:
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of sterile saline.
-
Weigh 25 mg of this compound powder into a 15 mL sterile conical tube.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO by dissolving the 25 mg of this compound in 0.5 mL of DMSO.
-
Vortex or sonicate until fully dissolved.
-
Add 4.5 mL of the 20% SBE-β-CD in saline solution to the DMSO-Carabron mixture.
-
Mix thoroughly until a clear, homogenous solution is achieved.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Use the formulation immediately or store at 4°C for short-term use. Due to the potential for precipitation over time, it is recommended to prepare this formulation fresh for each experiment.
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway of this compound in Pancreatic Cancer
Recent research has shown that this compound can inhibit the proliferation and migration of pancreatic cancer cells by activating the Hippo signaling pathway and inducing ferroptosis. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound in pancreatic cancer cells.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a formulated this compound compound in a tumor xenograft model.
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
References
Troubleshooting & Optimization
Technical Support Center: Carabron Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the investigational compound Carabron for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound for in vivo studies?
A1: For initial in vivo screening, a co-solvent system is often the most straightforward approach. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) and a polyethylene glycol (PEG), such as PEG400, further diluted with saline or water. It is crucial to first dissolve this compound completely in DMSO before adding the co-solvent and aqueous components to prevent precipitation.[1][2] The final DMSO concentration in the administered formulation should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[2]
Q2: My this compound solution precipitates upon addition of the aqueous component. What can I do?
A2: Precipitation upon the addition of an aqueous vehicle is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Optimize the co-solvent ratio: Increase the proportion of the organic co-solvent (e.g., PEG400) in your formulation.
-
Adjust the pH: The solubility of this compound may be pH-dependent. Assess the compound's pKa to determine if adjusting the pH of the aqueous component could improve its solubility.[3][4]
-
Consider a different formulation strategy: If co-solvents are not sufficient, you may need to explore more advanced formulation techniques such as solid dispersions, cyclodextrin complexation, or nanosuspensions.
Q3: I am observing signs of toxicity in my animal models that I suspect are due to the vehicle. How can I mitigate this?
A3: Vehicle-related toxicity can confound experimental results. To address this:
-
Run a vehicle control group: Always include a group of animals that receives only the vehicle to distinguish between vehicle- and compound-related effects.
-
Minimize the concentration of organic solvents: Reduce the percentage of solvents like DMSO or ethanol in your final formulation as much as possible.
-
Explore alternative vehicles: Consider vehicles with better safety profiles, such as aqueous solutions containing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
Q4: How can I improve the oral bioavailability of this compound?
A4: Poor aqueous solubility is a major reason for low oral bioavailability. To enhance it, consider the following approaches:
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate and subsequent absorption.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.
-
Lipid-based formulations: Formulations such as SEDDS can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state to the gastrointestinal tract.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in various vehicles commonly used for in vivo studies.
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility, but potential for toxicity at high concentrations in vivo. |
| Ethanol | ~25 | Good solubility, but can cause irritation and toxicity. |
| Polyethylene Glycol 400 (PEG400) | ~50 | A commonly used co-solvent with a good safety profile. |
| 10% DMSO / 40% PEG400 / 50% Saline (v/v/v) | ~5 | A common ternary vehicle for initial in vivo studies. The final concentration of this compound will depend on the required dose volume. |
| 20% Hydroxypropyl-β-cyclodextrin (w/v) in Water | ~2 | Cyclodextrins can form inclusion complexes to enhance the aqueous solubility of poorly soluble compounds. This is a good alternative to co-solvent systems. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-Solvent System
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 10% DMSO, 40% PEG400, and 50% saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a concentration of 50 mg/mL. For example, to prepare 1 mL of the final formulation, start with 5 mg of this compound and add 100 µL of DMSO.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Visually inspect the solution to ensure there are no solid particles.
-
Add the required volume of PEG400. In this example, add 400 µL of PEG400.
-
Vortex the solution thoroughly until it is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation. In this example, add 500 µL of saline.
-
Continue vortexing for another 1-2 minutes to ensure a uniform solution.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of a this compound Nanosuspension
This protocol provides a general method for preparing a nanosuspension of this compound, which can improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
A suitable stabilizer (e.g., Poloxamer 188 or Soluplus®)
-
Purified water
-
High-pressure homogenizer or a probe sonicator
-
Beakers and magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in purified water).
-
Disperse the this compound powder in the stabilizer solution to create a pre-suspension. Use a magnetic stirrer to ensure the powder is wetted.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a probe sonicator.
-
High-Pressure Homogenization: Process the suspension for a sufficient number of cycles at an appropriate pressure (e.g., 1500 bar for 20 cycles) until the desired particle size is achieved.
-
Probe Sonication: Sonicate the suspension on an ice bath to prevent overheating. Use high-energy pulses for a set duration until the particle size is in the nanometer range.
-
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The nanosuspension can then be used for in vivo studies. Ensure sterility if required for the route of administration.
Visualizations
Caption: Experimental workflow for developing an in vivo formulation for a poorly soluble compound like this compound.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a receptor tyrosine kinase, leading to downstream effects on cell growth and apoptosis.
References
Technical Support Center: Dissolving Carabron in DMSO
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper dissolution of the compound Carabron in Dimethyl Sulfoxide (DMSO) for experimental use.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
Based on general characteristics of similar small molecules, this compound is expected to be soluble in DMSO. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. For novel compounds where solubility is not yet established, it is recommended to perform a small-scale solubility test.
Q2: What grade of DMSO should I use?
It is crucial to use anhydrous, high-purity (cell culture grade) DMSO.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[2]
Q3: My this compound is not dissolving completely in DMSO. What are the possible reasons and solutions?
Several factors can contribute to incomplete dissolution:
-
Compound Purity: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.[1]
-
DMSO Quality: As mentioned, the presence of water in DMSO can hinder dissolution. Using a fresh, unopened bottle of anhydrous DMSO is recommended.[1]
-
Concentration: You might be attempting to prepare a solution that exceeds this compound's solubility limit in DMSO.
-
Temperature: The dissolution of some compounds is temperature-dependent. Gentle warming can aid the process.
-
Insufficient Mixing: The compound may require more vigorous mixing to dissolve fully.
For troubleshooting steps, please refer to the Troubleshooting Guide below.
Q4: I observed a precipitate after diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
This is a common issue known as "solvent shock," where the compound crashes out of solution when transferred from a high-concentration organic solvent to an aqueous environment. To mitigate this, a stepwise dilution is recommended. Instead of a direct large dilution, first, create an intermediate dilution in a smaller volume of the aqueous solution with gentle mixing, and then add this to the final volume. Pre-warming the cell culture medium to 37°C before adding the compound can also help.
Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of less than 0.5% is generally recommended, with 0.1% being preferable for many cell lines. It is advisable to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Citation |
| This compound powder is not dissolving in DMSO. | 1. DMSO has absorbed water. 2. Concentration is too high. 3. Insufficient agitation/energy. | 1. Use fresh, anhydrous DMSO from an unopened bottle. 2. Try preparing a lower concentration stock solution. 3. Vortex the solution for several minutes. If still undissolved, use an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied, but be cautious of compound stability at higher temperatures. | |
| Precipitate forms after adding DMSO stock to aqueous media. | "Solvent shock" due to rapid change in solvent polarity. | 1. Perform a stepwise or serial dilution. 2. Pre-warm the aqueous medium to 37°C before adding the DMSO stock. 3. Add the DMSO stock dropwise to the medium while gently vortexing or swirling. | |
| Precipitate observed in DMSO stock solution after storage. | Compound has come out of solution, possibly due to freeze-thaw cycles or the stock concentration being too high for stable storage. | 1. Before use, warm the vial to 37°C and vortex to redissolve the compound. 2. Visually inspect to ensure complete dissolution. 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general procedure. The exact mass of this compound will depend on its molecular weight.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound vial and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the tube for 2-3 minutes to facilitate dissolution.
-
Apply Sonication/Heat (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Alternatively, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Dilutions: Perform serial dilutions of the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., ≤ 0.1%).
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down before adding it to your cell culture plates.
Visualized Workflows and Pathways
Experimental Workflow for Dissolving this compound in DMSO
Caption: Workflow for preparing a this compound stock solution in DMSO.
Hypothetical Signaling Pathway for this compound
As the specific mechanism of action for this compound is not publicly available, the following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug development.
Caption: Hypothetical signaling pathway for this compound as an RTK inhibitor.
References
Optimizing Compound X (e.g., Carabron) Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of "Compound X (e.g., Carabron)" for cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in a cell-based assay?
A1: For a novel compound like Compound X, it is advisable to perform a dose-response experiment covering a broad range of concentrations to determine its cytotoxic and effective concentrations. A typical starting range could be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, often in a log or semi-log dilution series.[1]
Q2: How should I prepare the stock solution of Compound X?
A2: The solubility of Compound X is a critical factor. Most small molecules are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This stock can then be serially diluted to prepare working concentrations. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[2][3]
Q3: How can I determine the optimal incubation time for Compound X with my cells?
A3: The optimal incubation time depends on the specific biological question and the mechanism of action of Compound X. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the time point at which the desired biological effect is observed without significant cytotoxicity.[2]
Q4: What are the essential controls to include in my cell-based assay with Compound X?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. This control helps to distinguish the effect of the compound from any solvent-induced effects.
-
Untreated Control: Cells that are not exposed to either Compound X or the vehicle.
-
Positive Control: A known activator or inhibitor of the pathway of interest, if available.
-
Negative Control: A structurally similar but inactive compound, if available, to assess off-target effects.[4]
Q5: What should I do if I observe precipitation of Compound X in the cell culture medium?
A5: Precipitation of the compound can lead to inaccurate results and non-specific toxicity. To address this, you can try the following:
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Ensure the stock solution is fully dissolved before further dilution.
-
Consider using a lower concentration range.
-
If solubility issues persist, explore the use of alternative solvents or formulation strategies, though this may require further validation to ensure the new vehicle is not affecting the cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. |
Issue 2: No Observable Effect of Compound X
Symptoms:
-
No significant difference between vehicle-treated and Compound X-treated cells, even at high concentrations.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of Compound X for each experiment. If the compound is light-sensitive, protect it from light during storage and handling. |
| Incorrect Concentration Range | The effective concentration may be higher than the tested range. Consider testing higher concentrations if cytotoxicity is not a limiting factor. |
| Cell Permeability Issues | If the target is intracellular, the compound may not be effectively entering the cells. Specialized assays may be needed to assess cell permeability. |
| Target Not Expressed | Confirm that the target of Compound X is expressed in the cell line being used. |
Issue 3: High Cytotoxicity at All Tested Concentrations
Symptoms:
-
Significant cell death observed even at the lowest concentrations of Compound X.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%). |
| Compound Precipitation | High concentrations can lead to precipitation and non-specific toxicity. Visually inspect for precipitates and consider using a lower concentration range. |
| Off-Target Effects | The compound may be hitting unintended targets, leading to toxicity. Consider using orthogonal assays or profiling against a panel of targets to investigate off-target effects. |
Experimental Protocols
Protocol 1: Determining the IC50 of Compound X using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Compound X or the vehicle control.
-
Incubation: Incubate the plate for a duration determined by your experimental goals (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of Compound X concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects through a Secondary Assay
This protocol provides a general framework for investigating potential off-target effects of Compound X.
Materials:
-
Cell line of interest
-
Compound X
-
A structurally unrelated inhibitor of the same target (if available)
-
Reagents for a secondary assay (e.g., Western blot for a downstream signaling marker, reporter gene assay)
Procedure:
-
Dose-Response Comparison: Perform a dose-response curve for both Compound X and the structurally unrelated inhibitor in your primary assay. The potency of the two compounds should be comparable if they are acting on the same target.
-
Downstream Signaling Analysis: Treat cells with a range of concentrations of Compound X around its IC50. Lyse the cells and perform a Western blot to analyze the phosphorylation status or expression level of a known downstream effector of the intended target.
-
Rescue Experiment: If possible, overexpress the intended target protein in your cells. This may lead to a rightward shift in the dose-response curve for Compound X if the effect is on-target.
-
Data Analysis: Compare the results from the different experimental arms. A consistent effect on the primary readout and downstream signaling, along with a similar potency to a known on-target inhibitor, provides evidence for on-target activity.
Visualizations
Caption: Workflow for Determining the IC50 of Compound X.
Caption: Hypothetical Signaling Pathway Inhibition by Compound X.
Caption: Troubleshooting Decision Tree for Cell-Based Assays.
References
Technical Support Center: Troubleshooting Carabron Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Carabron in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) - Troubleshooting this compound Precipitation
Q1: What are the common causes of this compound precipitation in my cell culture media?
Precipitation of this compound in your media can be triggered by several factors, often related to the physicochemical properties of the compound and its interaction with the media components.[1][2] The most common causes include:
-
Temperature shifts: Exposing the media to extreme temperature changes, such as repeated freeze-thaw cycles, can lead to the precipitation of high molecular weight components, which may include this compound.[1][2][3]
-
Incorrect pH: The solubility of many compounds is highly dependent on the pH of the solution. If the pH of your media is at or near the isoelectric point (pI) of this compound, its solubility will be at its lowest, leading to precipitation.
-
High concentration: Exceeding the solubility limit of this compound in the specific media formulation will inevitably cause it to precipitate out of the solution.
-
Interaction with media components: Certain components in the media, such as salts and proteins, can interact with this compound and reduce its solubility. For instance, high concentrations of salts can lead to a "salting out" effect.
-
Evaporation: Water loss from the media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
Contamination: Bacterial or fungal contamination can alter the pH and composition of the media, leading to precipitation.
Q2: I observed a precipitate in my media after adding this compound. How can I determine if it is this compound or something else?
The first step is to rule out other common causes of precipitation in cell culture media.
-
Check for contamination: Visually inspect the culture under a microscope for any signs of bacterial or fungal growth. If contamination is suspected, discard the media and cells.
-
Examine a control: Compare the problematic media with a stock of the same media that does not contain this compound. If the precipitate is also present in the control, the issue lies with the media itself and not this compound.
-
Consider media components: Certain media components, like calcium salts, are prone to precipitation, especially in serum-free media or after autoclaving.
If you have ruled out these possibilities, the precipitate is likely related to this compound.
Q3: Can the order of adding components to the media affect this compound solubility?
Yes, the order of component addition can be critical, especially when preparing complex solutions like serum-free media. For instance, adding a concentrated stock of this compound directly to a solution with high salt concentrations might induce precipitation. It is often recommended to add components one at a time and ensure each is fully dissolved before adding the next. When preparing media, it is advisable to dissolve calcium chloride (CaCl2) separately in deionized water before adding other components to prevent the formation of insoluble calcium salts.
Troubleshooting Workflow
If you are experiencing this compound precipitation, follow this systematic workflow to identify and resolve the issue.
Caption: A flowchart for troubleshooting this compound precipitation.
Data Presentation: Factors Affecting this compound Solubility
The following table summarizes the key factors that can influence the solubility of this compound in cell culture media. Use this as a guide to optimize your experimental conditions.
| Factor | Potential Issue | Recommended Action |
| Temperature | Repeated freeze-thaw cycles or extreme temperatures can cause precipitation. | Aliquot stock solutions to avoid repeated freeze-thawing. Store this compound solutions at the recommended temperature and allow them to equilibrate to the experimental temperature before use. |
| pH | The pH of the media may be close to the isoelectric point (pI) of this compound, minimizing its solubility. | Adjust the pH of the media to be further from the pI of this compound. The addition of buffers like HEPES can help maintain a stable pH. |
| Concentration | The concentration of this compound may exceed its solubility limit in the specific media formulation. | Prepare a dilution series to determine the optimal working concentration. Consider using a different solvent for the stock solution if compatible with your cell line. |
| Media Components | High salt concentrations can lead to "salting out." Interactions with other media components may also reduce solubility. | Test the solubility of this compound in a simpler, buffered saline solution first. If using serum-free media, be mindful of the concentrations of divalent cations like Ca2+. |
| Evaporation | Water loss can increase the concentration of this compound and other solutes. | Ensure proper humidification in the incubator and use sealed culture flasks or plates to minimize evaporation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol will help you determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) at a concentration that is at least 1000x the expected final working concentration.
-
Create a dilution series: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you could prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate under experimental conditions: Incubate the prepared media solutions under the same conditions you use for your cell cultures (e.g., 37°C, 5% CO2) for a period equivalent to the duration of your experiment.
-
Observe for precipitation: After incubation, visually inspect each dilution for any signs of precipitation. You can also use a microscope to look for smaller, crystalline precipitates.
-
Determine the solubility limit: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under your experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
The precipitation of this compound can impede its intended biological effect. The following diagram illustrates a hypothetical signaling pathway that this compound might be involved in and how its precipitation can disrupt this pathway.
Caption: Hypothetical signaling pathway of soluble vs. precipitated this compound.
References
Technical Support Center: Overcoming Carabron Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel antifungal agent, Carabron.
Troubleshooting Guide
This section addresses specific issues that may arise during your research, providing actionable steps to identify and resolve them.
Q1: My fungal strain, previously susceptible to this compound, is now showing resistance. What are the initial steps to confirm this observation?
To confirm suspected resistance, a systematic approach is crucial. First, verify the integrity of your experimental setup. This includes checking the expiration date and storage conditions of your this compound stock solution, ensuring the accuracy of your dilutions, and confirming the viability of your fungal inoculum. It is also recommended to use a quality control (QC) strain with a known this compound Minimum Inhibitory Concentration (MIC) to validate your assay. If these aspects are in order, proceed with a standardized antifungal susceptibility test, such as the broth microdilution method, to quantitatively determine the MIC of your strain. A significant increase in the MIC compared to baseline measurements would confirm the emergence of resistance.
Workflow for confirming suspected this compound resistance.
Q2: My MIC results for a specific fungal isolate are inconsistent between experiments. What could be the cause?
Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors.[1] The most common issues include:
-
Inoculum Preparation: The density of the fungal inoculum is a critical parameter. Ensure you are using a standardized inoculum prepared from a fresh culture (typically 18-24 hours old) and verified by spectrophotometry or a hemocytometer.
-
Media and Reagents: The use of expired or improperly prepared media can affect fungal growth and drug activity. For instance, the pH of the RPMI-1640 medium is crucial for consistent results.
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact fungal growth and, consequently, MIC readings. Adhere strictly to the recommended incubation parameters for your specific fungal species.
-
Endpoint Reading: Subjectivity in reading the MIC endpoint (e.g., 50% or 90% growth inhibition) can lead to variability.[1] Using a microplate reader can help to standardize the readings.
Q3: I am observing a trailing effect (reduced but persistent growth at supra-MIC concentrations) in my broth microdilution assay. How should I interpret these results?
The trailing effect, also known as paradoxical growth, can complicate the determination of the Minimum Inhibitory Concentration (MIC). This phenomenon is particularly common with azole antifungals. It is generally recommended to read the MIC as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well. For susceptibility testing of yeast, the Clinical and Laboratory Standards Institute (CLSI) recommends an incubation time of 24 hours to minimize the trailing effect. If trailing persists, consider using a spectrophotometric reading to standardize the endpoint determination.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and mechanisms of resistance.
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel antifungal agent that inhibits the synthesis of a critical component of the fungal cell wall, β-(1,3)-D-glucan. It is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
Q2: What are the known molecular mechanisms of resistance to this compound in fungal strains?
While research is ongoing, several potential mechanisms of resistance to this compound have been identified:
-
Target Site Mutations: Amino acid substitutions in the FKS subunits of the β-(1,3)-D-glucan synthase enzyme can reduce the binding affinity of this compound, leading to decreased susceptibility.
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.
-
Activation of Stress Response Pathways: Fungal cells can activate compensatory signaling pathways, such as the cell wall integrity (CWI) pathway and the high osmolarity glycerol (HOG) pathway, to counteract the effects of this compound.
Simplified signaling pathway of this compound's action and resistance.
Q3: Are there standardized methods for this compound susceptibility testing?
Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for determining the in vitro activity of this compound.[2] The broth microdilution method is considered the reference standard.[1]
Data Presentation
Consistent and clear data presentation is essential for the interpretation and comparison of experimental results.
Table 1: Example of this compound MIC Distribution for a Population of Candida albicans Isolates
| MIC (µg/mL) | Number of Isolates (n) | Percentage of Isolates (%) |
| ≤0.03 | 50 | 50 |
| 0.06 | 25 | 25 |
| 0.125 | 15 | 15 |
| 0.25 | 5 | 5 |
| 0.5 | 3 | 3 |
| 1 | 2 | 2 |
| >1 | 0 | 0 |
| Total | 100 | 100 |
Table 2: Comparative Efficacy of this compound and Other Antifungals Against a Panel of Fungal Pathogens
| Organism | This compound MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Caspofungin MIC₅₀ (µg/mL) |
| Candida albicans | 0.06 | 0.5 | 0.03 |
| Candida glabrata | 0.125 | 16 | 0.06 |
| Aspergillus fumigatus | 0.25 | >64 | 0.125 |
| Cryptococcus neoformans | 0.5 | 4 | 16 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the CLSI M27-A3 guidelines for yeast.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of this compound by adding 100 µL of the stock solution to the first well and transferring 100 µL to subsequent wells, resulting in a concentration range of 0.015 to 8 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar plate and incubate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation of the Plate: Add 100 µL of the final fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by using a microplate reader at 490 nm.[1]
Experimental workflow for broth microdilution susceptibility testing.
Protocol 2: RNA Extraction and Gene Expression Analysis for Efflux Pump Upregulation
-
Fungal Culture and Treatment: Grow the fungal strain to mid-log phase in a suitable broth medium. Expose one culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 4 hours), while maintaining an untreated control culture.
-
RNA Extraction: Harvest the fungal cells by centrifugation and extract total RNA using a commercially available kit with a bead-beating step to ensure efficient cell lysis.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Design and validate primers for the target efflux pump genes (e.g., CDR1, MDR1) and a reference housekeeping gene (e.g., ACT1).
-
Perform qPCR using a SYBR Green-based master mix.
-
Analyze the relative gene expression using the ΔΔCt method. An increase in the relative expression of the efflux pump genes in the this compound-treated sample compared to the untreated control indicates upregulation.
-
References
Technical Support Center: Improving the Yield of Carabron Extraction
Disclaimer: "Carabron" is a fictional compound name developed for this guide. The information provided is based on established principles of natural product chemistry, specifically the extraction of plant-based alkaloids.[1] These guidelines are intended for research and development professionals in a laboratory setting.
This technical support center provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize the extraction of this compound from its hypothetical plant source, Carabona Sinensis.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process, presented in a question-and-answer format.
Q1: My this compound yield is significantly lower than expected. What are the most likely causes?
A1: Low yields can be attributed to several factors throughout the experimental workflow. A systematic evaluation of your process is the best approach.[2] The primary areas to investigate are:
-
Plant Material Quality: The concentration of this compound can vary based on the plant's age, the specific part used (leaves, roots, etc.), and post-harvest handling.[3] Using old or improperly stored plant material can lead to the degradation of the target compound.[2]
-
Inefficient Cell Lysis: For the solvent to access the this compound within the plant cells, the cell walls must be thoroughly disrupted. Incomplete grinding of the plant material is a common cause of poor extraction.[3]
-
Suboptimal Solvent Selection: The choice of solvent is critical. This compound, as a hypothetical alkaloid, likely exists as a free base or a salt. The polarity of your solvent must be matched to the form of this compound you are trying to extract.
-
Compound Degradation: Alkaloids can be sensitive to heat, light, and pH. Excessive temperatures or prolonged exposure to light during extraction can degrade this compound.
Q2: The purity of my crude this compound extract is poor, and it contains many contaminants. How can I improve it?
A2: Crude plant extracts are complex mixtures. To enhance the purity of your this compound extract, consider the following strategies:
-
Sequential Extraction: Employ a multi-step extraction process. Begin with a non-polar solvent like hexane to remove lipids, waxes, and pigments before extracting with a more polar solvent to target the this compound.
-
Acid-Base Partitioning: This is a classic and effective technique for purifying alkaloids. By manipulating the pH of the solution, you can move the this compound between aqueous and organic phases, leaving many impurities behind.
-
Solid-Phase Extraction (SPE): For a more targeted clean-up, SPE cartridges can be used. This technique separates compounds based on their physical and chemical properties.
Q3: I'm seeing inconsistent yields between different extraction batches. What could be causing this variability?
A3: Inconsistent results often point to a lack of standardization in the experimental protocol. Key areas to check for consistency include:
-
Particle Size of Plant Material: Ensure the plant material is ground to a uniform and fine powder for every extraction.
-
Solvent-to-Solid Ratio: Precisely measure the volume of solvent and the mass of plant material to maintain a consistent ratio.
-
Extraction Time and Temperature: Strictly adhere to the optimized time and temperature for each extraction. Even small deviations can impact yield.
-
Solvent Evaporation: Use a sealed extraction vessel to prevent solvent loss, which can alter the solvent-to-solid ratio and affect efficiency.
Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient cell lysis | Grind plant material to a fine, uniform powder. |
| Suboptimal solvent | Test solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate). | |
| Compound degradation | Use lower extraction temperatures or light-protected glassware. | |
| Poor Purity | Co-extraction of impurities | Perform a pre-extraction with a non-polar solvent (e.g., hexane). |
| Complex plant matrix | Implement an acid-base liquid-liquid extraction clean-up step. | |
| Inconsistent Results | Variable procedure | Strictly adhere to a standardized, documented protocol. |
| Inconsistent particle size | Sieve the powdered plant material to ensure uniformity. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for extracting this compound?
A1: As an alkaloid, this compound's solubility depends on whether it is in its free base or salt form. Free-base alkaloids are typically soluble in organic solvents with low polarity, while alkaloid salts are more soluble in polar solvents like water and alcohols. A common and effective approach is to use an alcohol-based solvent, such as methanol or ethanol, which can often dissolve both forms. The optimal choice may require experimentation.
Q2: Should I use a hot or cold extraction method?
A2: This depends on the thermal stability of this compound.
-
Hot Extraction (e.g., Soxhlet): This method is generally faster and more efficient as higher temperatures increase the solubility of the compound and the diffusion rate of the solvent. However, it risks degrading heat-sensitive compounds.
-
Cold Extraction (e.g., Maceration): This involves soaking the plant material in a solvent at room temperature for an extended period. It is gentler and suitable for thermolabile compounds but is often slower and may yield less product.
Q3: How can I improve my extraction efficiency without purchasing new equipment?
A3: Several low-cost adjustments can significantly improve efficiency:
-
Increase Surface Area: Ensure the plant material is ground as finely as possible. This maximizes the contact between the material and the solvent.
-
Agitation: Continuously stirring or shaking the mixture during maceration can improve solvent penetration and diffusion.
-
Optimize Solvent-to-Solid Ratio: Experiment with different ratios. Too little solvent may not fully saturate the material, while too much can make the final concentration step more time-consuming.
Q4: Are modern extraction techniques like ultrasound or microwave-assisted extraction better?
A4: Yes, techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods. They can significantly reduce extraction time and solvent consumption while increasing yield. This is because the physical energy (ultrasonic waves or microwaves) enhances the disruption of plant cells and improves mass transfer of the target compound into the solvent.
Comparison of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost, suitable for heat-sensitive compounds. | Time-consuming, potentially lower yield. |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | Efficient, requires less solvent than maceration. | Can degrade heat-sensitive compounds. |
| Ultrasound-Assisted | Uses ultrasonic waves to disrupt cell walls. | Fast, high efficiency, reduced solvent use. | Requires specialized equipment. |
| Microwave-Assisted | Uses microwave energy to heat the solvent and sample. | Very fast, highly efficient, less solvent needed. | Requires specialized microwave equipment. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for this compound
This protocol is designed to isolate and purify this compound from a crude extract.
1. Materials and Reagents:
-
Dried and powdered Carabona Sinensis leaves
-
Methanol
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, separatory funnel, pH meter, filter paper
2. Procedure:
- Crude Extraction: Macerate 100g of powdered plant material in 1L of methanol for 24 hours with constant stirring. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
- Acidification: Dissolve the crude extract in 200 mL of 2M HCl. This converts the free-base this compound into its water-soluble salt form (this compound-HCl).
- Defatting: Extract the acidic solution twice with 100 mL of DCM to remove non-polar impurities like fats and chlorophyll. Discard the organic (DCM) layers.
- Basification: Carefully adjust the pH of the aqueous layer to 10-11 using 2M NaOH. This converts the this compound salt back to its free-base form, which is insoluble in water.
- Final Extraction: Extract the alkaline aqueous solution three times with 100 mL of DCM. The free-base this compound will move into the organic phase.
- Drying and Concentration: Combine the DCM extracts and dry them over anhydrous sodium sulfate. Filter out the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound extract.
Visualizations
This compound Extraction Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: A flowchart of the this compound extraction process.
Troubleshooting Low this compound Yield
This decision tree helps diagnose the potential causes of a low extraction yield.
Caption: A decision tree for diagnosing low extraction yield.
References
Technical Support Center: Off-Target Effects of Carabron in Cellular Models
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors. As "Carabron" is a hypothetical compound, this guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
A1: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target. Could this be an off-target effect?
A2: It is possible. When the observed cellular response does not align with the known biological role of the intended target, it's crucial to consider off-target interactions. A multi-pronged approach is recommended to investigate this, including comparing the dose-response curve for the observed phenotype with the on-target engagement potency.[1] A significant discrepancy may indicate an off-target effect.[1]
Q3: What are the initial steps to screen for potential off-target effects of this compound?
A3: Initial screening for off-target effects can involve several strategies:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.
-
Broad-Panel Kinase Screening: If the intended target is not a kinase, screening this compound against a large panel of kinases can identify unintended interactions with these key signaling molecules.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known effects of inhibiting the intended target can reveal discrepancies that suggest off-target activity.
Q4: How can I confirm if an observed effect is truly "off-target"?
A4: Confirming an off-target effect requires rigorous experimental validation. Key approaches include:
-
Using a Structurally Unrelated Inhibitor: If a structurally different inhibitor of the same target fails to produce the same phenotype, it's likely that the initial observation is due to an off-target effect of this compound.
-
Rescue Experiments: Overexpressing the intended target might rescue the observed phenotype if it's an on-target effect. If the phenotype persists, it suggests the involvement of other targets.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target should phenocopy the effects of this compound if they are on-target.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular phenotype observed with this compound treatment.
| Potential Cause | Recommended Solution |
| Off-Target Effects | Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated. |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. Ensure consistent results with appropriate controls to validate the observed phenotype. |
| Cell Line Specific Effects | Test this compound in multiple cell lines, including those that do not express the intended target, to determine if the effect is cell-line dependent. |
Issue 2: this compound shows significant cytotoxicity at concentrations required for target inhibition.
| Potential Cause | Recommended Solution |
| Off-Target Toxicity | Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). Perform a counter-screen with a cell line that does not express the intended target; if toxicity persists, it is likely due to off-target effects. |
| On-Target Toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. Replication of toxicity upon target knockdown suggests on-target toxicity. |
| Assay Interference | Some compounds can interfere with colorimetric or fluorometric readouts of cytotoxicity assays. Use an alternative, label-free method like the clonogenic assay to confirm cytotoxicity. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Target Engagement vs. Off-Target Phenotype
| Concentration (µM) | On-Target Engagement (%) | Off-Target Phenotype (e.g., Apoptosis, %) |
| 0.01 | 95 | 5 |
| 0.1 | 98 | 10 |
| 1 | 99 | 45 |
| 10 | 100 | 85 |
| 100 | 100 | 95 |
| IC50/EC50 | 0.008 µM | 1.2 µM |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | Inhibition (%) |
| On-Target Kinase X | 99 |
| Off-Target Kinase A | 85 |
| Off-Target Kinase B | 62 |
| Off-Target Kinase C | 15 |
| Off-Target Kinase D | 5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for each this compound concentration to determine the shift in thermal stability, indicating target engagement.
Protocol 2: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound and serially dilute it to the desired concentrations.
-
Kinase Reaction: In a multi-well plate, combine a panel of purified kinases, their respective substrates, and ATP. Add this compound or a control compound to the wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase at the tested concentrations of this compound.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Workflow for identifying this compound's off-target interactions.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Results in Carabron (CRBN) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the E3 ubiquitin ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the role of Carabron (CRBN) in targeted protein degradation?
This compound (CRBN) is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] It functions as a substrate receptor, recognizing specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] This process is central to the mechanism of action for a class of drugs known as molecular glues (e.g., immunomodulatory drugs or IMiDs) and proteolysis-targeting chimeras (PROTACs), which hijack the CRL4^CRBN complex to degrade proteins of interest.[3][4]
Q2: What are "neosubstrates" in the context of this compound experiments?
Neosubstrates are proteins that are not typically targeted by the native CRL4^CRBN complex but are recognized and degraded in the presence of a small molecule, such as a molecular glue or a PROTAC. These small molecules effectively reprogram the substrate specificity of CRBN, inducing the degradation of new protein targets.
Q3: What is the "hook effect" and how does it relate to PROTAC experiments involving this compound?
The hook effect is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC molecule beyond an optimal range leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or CRBN, rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.
Q4: Why is ternary complex formation essential for this compound-mediated protein degradation?
The formation of a stable ternary complex, consisting of the target protein, the degrader molecule (molecular glue or PROTAC), and CRBN, is a critical step in targeted protein degradation. This proximity is what allows the E3 ligase complex to efficiently transfer ubiquitin to the target protein, marking it for proteasomal degradation. The stability and geometry of this complex can significantly influence the efficiency of degradation.
Troubleshooting Guides
Below are troubleshooting guides for common unexpected results encountered during this compound experiments.
Issue 1: No or Low Target Protein Degradation Observed
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize Degrader Concentration: Perform a dose-response experiment with a wide concentration range of your degrader to identify the optimal concentration and rule out a "hook effect". 2. Assess Linker Length and Composition (for PROTACs): The linker is critical for the stability and geometry of the ternary complex. Consider synthesizing and testing analogs with different linker lengths and compositions. |
| Low Protein Expression | 1. Verify Protein Expression: Use Western blotting to confirm the expression levels of both the target protein and CRBN in your cell model. Consider using a positive control cell line with known high expression. |
| Issues with Cellular Uptake or Stability of the Degrader | 1. Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells. 2. Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your degrader in cell culture medium and cell lysates over time. |
| Ineffective Ubiquitination | 1. Confirm Ubiquitination: Perform an in vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the degrader and a functional ubiquitin-proteasome system. |
| Proteasome Inhibition | 1. Check Proteasome Activity: Ensure that the proteasome is active in your experimental system. As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your degrader to see if it rescues the target protein from degradation. |
Issue 2: High Background or Non-Specific Binding in Co-Immunoprecipitation (Co-IP) for Ternary Complex Analysis
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | 1. Increase Wash Steps: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., 5-10 minutes). 2. Increase Wash Buffer Volume: Use a larger volume of wash buffer for each wash step. |
| Inappropriate Lysis Buffer | 1. Optimize Lysis Buffer: For Co-IPs, a less stringent lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100) is often preferred to preserve protein-protein interactions. Avoid strong ionic detergents like SDS unless necessary. |
| Non-Specific Binding to Beads | 1. Pre-clear Lysate: Incubate the cell lysate with beads alone for 30-60 minutes at 4°C before adding the antibody. 2. Block Beads: Pre-block the beads with a blocking agent like bovine serum albumin (BSA) before use. |
| Antibody Issues | 1. Use a High-Affinity, Specific Antibody: Ensure your antibody has been validated for immunoprecipitation. 2. Titrate Antibody Concentration: Using too much antibody can lead to non-specific binding. |
Issue 3: Inconsistent Results in In Vitro Ubiquitination Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive E1, E2, or E3 Enzymes | 1. Verify Enzyme Activity: Test the activity of each enzyme component individually or with a known positive control substrate. 2. Use Freshly Prepared Reagents: Ensure all enzymes and ATP are properly stored and freshly prepared for each experiment. |
| Suboptimal Reaction Conditions | 1. Titrate Reaction Components: Optimize the concentrations of E1, E2, E3, ubiquitin, and ATP. 2. Optimize Incubation Time and Temperature: Perform a time-course experiment to determine the optimal incubation time. The reaction is typically carried out at 30-37°C. |
| Protein Aggregation | 1. Centrifuge Protein Stocks: Spin down your purified protein stocks before use to remove any aggregates. 2. Include Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) may help to prevent aggregation. |
| Issues with Substrate Purity | 1. Assess Substrate Purity: Ensure your target protein is pure and properly folded. Contaminating proteins can interfere with the reaction. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Analysis
This protocol is for the immunoprecipitation of a tagged target protein to detect its interaction with CRBN in the presence of a degrader molecule.
Materials:
-
Cells expressing tagged protein of interest
-
Degrader molecule (and vehicle control, e.g., DMSO)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Antibody against the tag
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration or PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with the degrader or vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and CRBN.
Protocol 2: In Vitro Ubiquitination Assay
This protocol describes a cell-free system to assess the ubiquitination of a target protein mediated by the CRL4^CRBN complex and a degrader.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant CRL4^CRBN complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Degrader molecule
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Ubiquitination Buffer, ATP, ubiquitin, E1, E2, CRL4^CRBN complex, and the target protein.
-
Add Degrader: Add the degrader molecule or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to observe the appearance of higher molecular weight ubiquitinated species.
Protocol 3: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify changes in target protein levels following treatment with a degrader.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative protein levels.
Visualizations
Caption: this compound (CRBN) signaling pathway in targeted protein degradation.
Caption: Experimental workflow for characterizing a this compound-recruiting PROTAC.
Caption: Troubleshooting decision tree for no/low target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Carabron Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities observed during in vivo studies with the investigational compound Carabron.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take if unexpected toxicity is observed in animals treated with this compound?
A1: If unexpected toxicity occurs, the immediate actions should be to pause the study and conduct a thorough investigation. This includes verifying the dose formulation, the route of administration, and the overall health status of the animals. A preliminary necropsy of affected animals can help identify which organs may be targeted by the toxicity.[1]
Q2: What are the typical signs of toxicity that should be monitored in animal models administered with this compound?
A2: Common indicators of toxicity include, but are not limited to, significant changes in body weight, altered consumption of food and water, noticeable changes in physical appearance such as ruffled fur or a hunched posture, and behavioral alterations like lethargy or hyperactivity.[1] Any signs of pain or distress should also be carefully documented and addressed.
Q3: How is the Maximum Tolerated Dose (MTD) for this compound determined?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable levels of toxicity over a specific period. It is typically determined through a dose range-finding study in a small group of animals. Key parameters to monitor include clinical signs, changes in body weight, and food and water consumption.[1]
Q4: What is the purpose of including a recovery group in a this compound toxicity study?
A4: A recovery group consists of animals that receive the test compound and are then monitored for a period after the dosing has ceased. This helps researchers determine if the observed toxic effects of this compound are reversible.[2]
Q5: Can in vitro models be used to predict this compound's toxicity before animal studies?
A5: Yes, New Approach Methodologies (NAMs) such as in vitro studies using human-based cellular systems (e.g., iPSC-derived cells), organoids, and organ-on-a-chip technologies can offer early insights into potential toxicities. These methods can aid in the selection of less toxic lead candidates before moving into in vivo experiments.
Troubleshooting Guides
Issue 1: High Mortality Rate at a Predicted "Safe" Dose of this compound
| Possible Cause | Troubleshooting Step |
| Formulation Error | Re-analyze the formulation for the correct concentration and homogeneity. Prepare a fresh batch and verify its concentration before administration.[1] |
| Route of Administration Issue | Evaluate the suitability of the administration route. Unintended rapid absorption or local tissue damage can lead to toxicity. Consider alternative routes or slowing the rate of administration. For intravenous administration, check for any precipitation. |
| Species-Specific Sensitivity | The chosen animal model may have a particular sensitivity to this compound. Conduct a literature review for known species differences in the metabolism of similar compounds. A pilot study in a different species might be warranted. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be causing the toxic effects. It is crucial to run a control group with the vehicle alone to assess its toxicity. If the vehicle is found to be toxic, explore less toxic alternatives. |
Issue 2: Significant Weight Loss Observed in the this compound Treatment Group
| Possible Cause | Troubleshooting Step |
| Reduced Food/Water Intake | Monitor food and water consumption daily. If intake is low, consider providing a more palatable diet or supportive care such as subcutaneous fluids, as advised by a veterinarian. |
| Gastrointestinal Toxicity | Observe for signs of gastrointestinal distress, such as diarrhea or changes in feces. A histopathological examination of the GI tract may be necessary. |
| Systemic Toxicity | Perform a complete blood count (CBC) and serum chemistry panel to assess for systemic effects on major organs. |
| Metabolic Effects | This compound may be altering metabolic pathways. Consider performing a metabolic cage study to assess energy expenditure and respiratory exchange ratio. |
Experimental Protocols
Dose Range-Finding Study for this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c, with an equal number of males and females (n=3-5 per group).
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a range of doses. A common approach is to use a logarithmic dose spacing (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight daily.
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 10% body weight loss or significant clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.
Histopathological Examination of Target Organs
Objective: To identify microscopic changes in organs affected by this compound toxicity.
Methodology:
-
Tissue Collection: Following euthanasia, collect target organs identified during necropsy, as well as a standard set of tissues (liver, kidney, spleen, heart, lungs, brain).
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Processing: Embed fixed tissues in paraffin and section them at 4-5 micrometers.
-
Staining: Stain tissue sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides to identify any cellular changes, inflammation, necrosis, or other signs of toxicity.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Mice (14-Day Study)
| Dose Group (mg/kg/day) | N | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | 10 | 0/10 | +5.2 | Normal |
| 10 | 10 | 0/10 | +3.1 | Normal |
| 30 | 10 | 1/10 | -8.5 | Ruffled fur, slight lethargy |
| 100 | 10 | 5/10 | -18.2 | Hunched posture, severe lethargy, ataxia |
Based on this hypothetical data, the MTD would be estimated to be around 10-30 mg/kg/day.
Table 2: Hypothetical Serum Chemistry Panel Results
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 150 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 45 ± 7 | 210 ± 30 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 |
*p < 0.05 compared to vehicle control. This hypothetical data suggests potential liver toxicity.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
References
Light sensitivity and degradation of Carabron
This guide provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and degradation of the novel signaling pathway inhibitor, Carabron. Please review the following frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
This compound is highly sensitive to light and should be stored protected from all light sources. For long-term storage, solid this compound should be kept at -20°C in an amber vial, which should be further placed in a light-opaque container. For short-term storage of solutions, use amber or foil-wrapped tubes and store them at 4°C for no longer than 48 hours.
2. My stock solution of this compound has changed color. Is it still usable?
A change in the color of your this compound solution, for instance, from clear to a yellowish tint, is a common indicator of degradation due to light exposure or oxidation. It is strongly recommended to discard any discolored solution and prepare a fresh one from a solid stock that has been properly stored. Using a degraded solution can lead to a significant loss of compound activity and produce unreliable experimental results.
3. Can I work with this compound on an open lab bench?
It is highly discouraged to work with this compound under standard laboratory lighting for extended periods. All experimental procedures, including weighing, dissolving, and aliquoting, should be performed under subdued lighting conditions. The use of a darkroom with a red safelight is ideal. If a darkroom is not available, minimize light exposure by working quickly and keeping all containers with this compound covered with aluminum foil or in light-blocking tubes.
4. What solvents are recommended for dissolving this compound?
This compound is readily soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.1%.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to light exposure during storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of solid this compound, ensuring all steps are performed with minimal light exposure. Use amber or foil-wrapped labware.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.
-
Solution: Aliquot your this compound stock solution into single-use volumes after initial preparation to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Improper Dilution. Incorrect serial dilutions can lead to inaccurate final concentrations.
-
Solution: Carefully recalibrate your pipettes and double-check your dilution calculations. Prepare fresh dilutions for each experiment.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Uneven Light Exposure. Different replicates might be receiving varying amounts of ambient light during the experimental setup or incubation.
-
Solution: Ensure all plates, tubes, and flasks containing this compound are treated identically. Use foil to cover cell culture plates and keep them in a dark incubator.
-
-
Possible Cause 2: Adsorption to Plastics. this compound may adsorb to the surface of certain types of plastic labware, reducing its effective concentration.
-
Solution: If you suspect adsorption is an issue, consider using low-adhesion microplates or glass labware where appropriate.
-
Quantitative Data: this compound Degradation
The following table summarizes the degradation of a 10 µM solution of this compound in phosphate-buffered saline (PBS) after 4 hours of exposure to different light sources at room temperature. Degradation was quantified by HPLC analysis.
| Light Source | Wavelength Range (nm) | Intensity (µW/cm²) | Degradation (%) |
| Ambient Lab Lighting (Fluorescent) | 400 - 700 | 500 | 35% |
| Direct Sunlight (Window) | 300 - 2500 | >5000 | >90% |
| Dark (Control) | N/A | 0 | <1% |
| UV-A Lamp | 315 - 400 | 1000 | 85% |
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol provides a method to quantify the degradation of this compound under specific light conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution:
-
Under subdued lighting, prepare a 1 mM stock solution of this compound in HPLC-grade DMSO.
-
Dilute the stock solution to 10 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Light Exposure:
-
Transfer 1 mL aliquots of the 10 µM this compound solution into clear glass vials.
-
Place one vial in complete darkness as a control.
-
Expose the other vials to the light source being tested (e.g., a calibrated fluorescent lamp) for a defined period (e.g., 1, 2, 4, and 8 hours).
-
Maintain a constant temperature throughout the exposure period.
-
-
Sample Analysis:
-
At each time point, take a sample from each vial.
-
Analyze the samples immediately by reverse-phase HPLC with a C18 column.
-
Use a mobile phase gradient appropriate for this compound (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at this compound's maximum absorbance wavelength.
-
-
Data Quantification:
-
Calculate the peak area of the intact this compound in each sample.
-
Determine the percentage of degradation by comparing the peak area of the light-exposed samples to the dark control at the corresponding time point using the formula: Degradation (%) = (1 - (Peak Area_Light / Peak Area_Dark)) * 100
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound's inhibitory action.
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting flowchart for loss of this compound activity.
Proper handling and safety precautions for Carabron
Disclaimer: The following information is for a hypothetical compound named "Carabron" and is intended for illustrative purposes only. It is designed to serve as a template for creating a technical support center for a novel research compound. Always refer to the specific Safety Data Sheet (SDS) and technical documentation provided with any real-world chemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, ATP-competitive small molecule inhibitor of the tyrosine kinase XYZ. It is currently under investigation for its potential therapeutic applications in oncology. By selectively binding to the ATP-binding pocket of the XYZ kinase, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.
Q2: What is the recommended solvent for reconstituting this compound?
For in vitro experiments, this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a formulation containing a mixture of solvents such as DMSO, PEG300, and Tween 80 is often used to ensure solubility and bioavailability. Please refer to the specific experimental protocol for the recommended solvent system.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. This compound stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate. Visually inspect the medium for any signs of precipitation after adding this compound.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The target kinase XYZ may not be a primary driver of proliferation in your chosen cell line, or the cells may have developed resistance. Confirm the expression and activation status of XYZ kinase in your cell line using techniques like Western blotting or RT-qPCR. Consider using a cell line known to be sensitive to XYZ inhibition as a positive control.
-
-
Possible Cause 3: Incorrect Dosage.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause 1: High Final Concentration.
-
Solution: this compound has limited solubility in aqueous buffers. Avoid making final dilutions directly in aqueous solutions. First, prepare a high-concentration stock solution in DMSO, and then dilute this stock solution into your final aqueous buffer or medium with vigorous vortexing.
-
-
Possible Cause 2: Incorrect pH.
-
Solution: The solubility of this compound may be pH-dependent. Check the pH of your buffer and adjust if necessary.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against the XYZ kinase.
-
Prepare Reagents:
-
XYZ kinase enzyme
-
ATP
-
Substrate peptide
-
Kinase buffer
-
This compound (serial dilutions)
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 10 µL of XYZ kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of a mixture of ATP and substrate peptide to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 25 µL of a stop solution to terminate the reaction.
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well and incubate overnight.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the GI50 value.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| XYZ Kinase IC50 | 15 nM |
| Cell Line A GI50 | 100 nM |
| Cell Line B GI50 | 250 nM |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| LogP | 3.8 |
Visualizations
Caption: this compound's mechanism of action in the XYZ signaling pathway.
Caption: A typical experimental workflow for a novel kinase inhibitor.
Technical Support Center: Enhancing the Bioavailability of Carabron
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Carabron. For the purposes of this guide, this compound is considered a hypothetical poorly water-soluble, lipophilic compound, presenting challenges in achieving adequate systemic exposure after oral administration.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor dissolution in aqueous media. What are the initial steps to improve this?
A1: Poor aqueous dissolution is a common challenge for lipophilic compounds like this compound. The primary reason is the high energy required to break the crystal lattice and solvate the molecule. Initial strategies to consider are:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanomilling are effective.[1][2][3][4][5]
-
Use of Surfactants: Incorporating pharmaceutically acceptable surfactants in the formulation can improve the wettability of the hydrophobic this compound particles, thereby facilitating dissolution.
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the dissolution medium to favor the ionized form can significantly increase its solubility.
Q2: I've tried micronization, but the bioavailability of this compound is still suboptimal. What other formulation strategies can I explore?
A2: While micronization increases the dissolution rate, it may not be sufficient if the solubility of this compound is inherently low. More advanced formulation strategies to consider include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can create an amorphous solid dispersion. This amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and enhance its absorption via lymphatic pathways.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its stability, dissolution, and cellular uptake.
Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?
A3: The selection of an appropriate technique depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach is recommended:
-
Characterize this compound: Determine its solubility, permeability (using Caco-2 assays), and crystalline properties.
-
Feasibility Studies: Screen various formulation approaches (e.g., different carriers for solid dispersions, various lipids for LBDDS) on a small scale.
-
In Vitro Evaluation: Assess the dissolution profile and permeability of the different formulations.
-
In Vivo Pharmacokinetic Studies: Evaluate the most promising formulations in an appropriate animal model to determine the oral bioavailability.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Micronized this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle Agglomeration | Incorporate a wetting agent or surfactant into the formulation. | Improved particle dispersion and increased effective surface area for dissolution. |
| Poor Wettability | Co-process this compound with a hydrophilic excipient. | Enhanced wettability and faster dissolution. |
| Insufficient Particle Size Reduction | Optimize the micronization process (e.g., milling time, pressure). | Achieve a smaller and more uniform particle size distribution. |
Issue 2: Physical Instability of Amorphous Solid Dispersion of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Recrystallization during Storage | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. | Stabilization of the amorphous form and prevention of recrystallization. |
| Phase Separation | Ensure miscibility between this compound and the carrier by conducting thermal analysis (e.g., DSC). | A single Tg indicates a miscible system, which is more likely to be stable. |
| Hygroscopicity | Store the solid dispersion under controlled humidity conditions and consider using moisture-protective packaging. | Prevention of moisture-induced phase separation and recrystallization. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states. | Understand the impact of food on this compound absorption and inform dosing recommendations. |
| Pre-systemic Metabolism | Investigate the potential for first-pass metabolism in the gut wall and liver. | Identify if metabolic enzymes are limiting the bioavailability. |
| Formulation-Dependent Absorption | Evaluate different LBDDS formulations to assess their impact on absorption variability. | Identify a formulation that provides more consistent in vivo performance. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Compound
| Formulation Strategy | Dissolution Rate Enhancement (vs. Unformulated Drug) | Fold Increase in Oral Bioavailability (Rat Model) | Key Advantages |
| Micronization | 2-5 fold | 1.5 - 3 | Simple and scalable process. |
| Nanosuspension | 10-20 fold | 5 - 8 | High drug loading, suitable for parenteral and oral delivery. |
| Amorphous Solid Dispersion | 5-15 fold | 4 - 10 | Significant improvement in apparent solubility and dissolution. |
| Lipid-Based Formulation (SMEDDS) | N/A (forms microemulsion) | 6 - 12 | Enhanced solubilization and potential for lymphatic uptake. |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific properties of this compound.
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the rate and extent of this compound release from a formulation in a specified dissolution medium.
Methodology:
-
Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Deaerate the medium and place it in the dissolution vessel, maintained at 37 ± 0.5 °C.
-
Place the this compound formulation in the dissolution apparatus (e.g., USP Apparatus II - Paddle).
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential for active transport.
Methodology:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a suitable transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the samples for this compound concentration.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.
Methodology:
-
Fast the rats overnight prior to dosing.
-
Administer the this compound formulation orally via gavage. For intravenous administration (to determine absolute bioavailability), administer a solubilized form of this compound via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical mechanism of action and delivery pathway for this compound.
Caption: Logical relationship between this compound's properties and formulation solutions.
References
- 1. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Bioactivity of Carabron and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of the natural sesquiterpene lactone, Carabron, and its synthetic derivatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying mechanism of action.
Overview of Bioactivity
This compound, a natural product first isolated from Carpesium abrotanoides, has demonstrated significant antifungal and antibacterial properties.[1] Its derivatives have been synthesized to explore structure-activity relationships (SAR) and to enhance its therapeutic potential. The primary mechanism of action for this compound's antifungal activity has been identified as the inhibition of mitochondrial complex I in fungi. This leads to a cascade of downstream effects, including the disruption of NAD+/NADH homeostasis, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.
Comparative Bioactivity Data
The following tables summarize the in vitro antifungal activity of this compound and several of its derivatives against various fungal pathogens. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, providing a quantitative comparison of their potency.
Table 1: Antifungal Activity of this compound and its Hydrazone Derivatives against Botrytis cinerea and Colletotrichum lagenarium [1][2]
| Compound | R Group Substitution | In Vitro IC50 (µg/mL) vs. B. cinerea | In Vitro IC50 (µg/mL) vs. C. lagenarium |
| This compound | - | - | 7.10 |
| 6d | 4-methylphenyl | 7.81 | 10.83 |
| 6e | 4-chlorophenyl | 5.57 | 9.98 |
| 6f | 4-bromophenyl | - | - |
| 6q | 3-chlorophenyl | 6.37 | 0.77 |
| 6p | 4-chlorophenyl | 10.30 | 2.56 |
| 8g | 4-trifluoromethylphenyl | 1.27 | - |
Table 2: Antifungal Activity of this compound and its Derivatives against Colletotrichum lagenarium [3]
| Compound | Modification | EC50 (µg/mL) |
| This compound (1) | - | 7.10 |
| 6 | 2,4-dinitrophenyl hydrazone derivative | 2.24 |
| 7 | Benzhydrazide derivative | 4.32 |
| 8 | Semicarbazide derivative | 3.03 |
| 9 | Lactone ring-opened derivative | 56.30 |
| 12 | Acyl chloride derivative | - |
Mechanism of Action: Signaling Pathway
This compound exerts its antifungal effect by targeting a crucial component of the fungal respiratory chain. The binding of this compound to mitochondrial complex I initiates a series of events that culminate in cell death.
Caption: Signaling pathway of this compound's antifungal activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the bioactivity of this compound and its derivatives.
Spore Germination Assay[3]
This assay is used to determine the in vitro antifungal activity of the compounds.
-
Microorganism and Culture: The fungal strain, such as Colletotrichum lagenarium, is maintained on a potato dextrose agar (PDA) medium.
-
Compound Preparation: this compound and its derivatives are dissolved in a suitable solvent (e.g., acetone or DMSO) and added to a 2% water agar medium after sterilization to achieve a range of final concentrations (e.g., 0.25, 0.5, 1, 2, 5, 10, 25, 50, 75, 100 µg/mL).
-
Inoculation: A conidial suspension containing approximately 1 x 10^5 conidia/mL is prepared from mature fungal cultures. 0.2 mL of this suspension is spread onto the agar plates containing the test compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specific duration (e.g., 8 hours) to allow for spore germination.
-
Data Analysis: The percentage of germinated spores is determined by microscopic observation. The EC50 value, the concentration of the compound that inhibits spore germination by 50%, is calculated from the dose-response curve.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of a bioactive compound.
Caption: General workflow for Activity-Based Protein Profiling.
-
Probe Synthesis: An activity-based probe is synthesized by modifying the parent compound (this compound) with a reactive group (e.g., an alkyne) that allows for subsequent "click" chemistry.
-
Proteome Labeling: The probe is incubated with a complex biological sample, such as a fungal cell lysate, to allow for covalent binding to its protein target(s).
-
Reporter Tag Conjugation: A reporter tag (e.g., biotin or a fluorophore) is attached to the probe-protein conjugate via a bio-orthogonal click chemistry reaction.
-
Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the target protein.
NAD+/NADH Ratio Measurement
The ratio of NAD+ to NADH is a key indicator of the cellular redox state and metabolic activity.
-
Sample Preparation: Fungal cells are treated with this compound or a vehicle control for a specified time.
-
Extraction: NAD+ and NADH are extracted from the cells using acidic and basic extraction buffers, respectively, to selectively degrade the other form.
-
Quantification: The concentrations of NAD+ and NADH in the extracts are determined using a colorimetric or fluorometric enzymatic cycling assay. In this assay, NAD+ is reduced to NADH, which then reduces a probe to produce a colored or fluorescent product. The intensity of the signal is proportional to the amount of NAD(H) in the sample.
-
Ratio Calculation: The NAD+/NADH ratio is calculated from the measured concentrations of NAD+ and NADH.
Structure-Activity Relationship (SAR) Insights
-
γ-lactone Moiety: The γ-lactone ring in the this compound structure is essential for its antifungal activity. Opening this ring, as seen in derivative 9, leads to a significant decrease in potency.
-
C-4 Position: Modifications at the C-4 position of the this compound scaffold have a significant impact on antifungal activity. The introduction of hydrazone substituents at this position has been shown to produce derivatives with more potent antifungal effects than the parent compound.
-
Substituent Effects: The nature and position of substituents on the phenyl ring of hydrazone derivatives influence their activity. For instance, electron-withdrawing groups and meta-substitution can enhance antifungal potency.
Conclusion
This compound represents a promising natural product scaffold for the development of novel antifungal agents. The elucidation of its mechanism of action, targeting mitochondrial complex I, provides a clear rationale for its bioactivity. The synthesis and evaluation of various derivatives have demonstrated that modifications, particularly at the C-4 position, can significantly enhance its antifungal potency. Further research focusing on optimizing these modifications could lead to the development of highly effective and environmentally friendly fungicides.
References
A Comparative Analysis of the Cytotoxic Effects of Carabrone and Parthenolide
A detailed guide for researchers and drug development professionals on the cytotoxic properties of two promising natural compounds.
This guide provides a comprehensive comparison of the cytotoxic effects of Carabrone and Parthenolide, two sesquiterpenoid lactones with demonstrated anti-cancer potential. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for future research and therapeutic applications.
Introduction to Carabrone and Parthenolide
Carabrone is a carabrane-type sesquiterpenolide that has been isolated from plants of the Carpesium genus. Emerging research has highlighted its cytotoxic activities against a range of cancer cell lines, including pancreatic, liver, melanoma, breast, and oral epidermoid carcinoma cells[1]. Its mechanism of action is an active area of investigation, with studies pointing towards the induction of ferroptosis, a form of iron-dependent programmed cell death[1][2].
Parthenolide , a germacrane-type sesquiterpene lactone, is a well-characterized natural product derived from the feverfew plant (Tanacetum parthenium). It has been extensively studied for its anti-inflammatory and anti-cancer properties[3][4]. Parthenolide is known to induce apoptosis in various cancer cells through multiple signaling pathways, making it a significant lead compound in cancer research.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of Carabrone and Parthenolide has been evaluated in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for both compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Carabrone | SW1990 | Pancreatic Adenocarcinoma | 5.53 ± 1.19 | Not Specified | |
| PANC-1 | Pancreatic Adenocarcinoma | 7.78 ± 2.62 | Not Specified | ||
| Capan-2 | Pancreatic Adenocarcinoma | 47.62 ± 1.72 | Not Specified | ||
| CFPAC-1 | Pancreatic Adenocarcinoma | 48.72 ± 2.90 | Not Specified | ||
| Huh-7 | Hepatocellular Carcinoma | 7.8 | 48 | ||
| HepG2 | Hepatocellular Carcinoma | > 7.4 | 48 | ||
| Parthenolide | A549 | Lung Carcinoma | 4.3 | Not Specified | |
| TE671 | Medulloblastoma | 6.5 | Not Specified | ||
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | ||
| HUVEC | Normal Endothelial Cells | 2.8 | Not Specified | ||
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 | ||
| MCF-7 | Breast Adenocarcinoma | 9.54 ± 0.82 | 48 | ||
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | Not Specified | ||
| A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13 | Not Specified | ||
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | Not Specified | ||
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | Not Specified | ||
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | Not Specified | ||
| 5637 | Bladder Cancer | Not Specified (effective at 2.5–10 µM) | 24, 48 | ||
| BxPC-3 | Pancreatic Cancer | Effective at 5-30 µM | 48 |
Mechanisms of Cytotoxic Action
Carabrone and Parthenolide exert their cytotoxic effects through distinct signaling pathways, primarily inducing different forms of programmed cell death.
Carabrone: Induction of Ferroptosis
Recent studies indicate that Carabrone's primary mechanism of cytotoxicity involves the induction of ferroptosis . Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).
The proposed signaling pathway for Carabrone-induced ferroptosis in pancreatic cancer cells involves the following key steps:
-
Downregulation of SLC7A11: Carabrone has been shown to decrease the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system xc-.
-
Glutathione (GSH) Depletion: The inhibition of system xc- leads to a reduction in the intracellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).
-
Inactivation of GPX4: The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
-
Lipid Peroxidation: The inactivation of GPX4 leads to an uncontrolled accumulation of lipid peroxides.
-
Iron-Dependent ROS Production: The presence of intracellular iron catalyzes the conversion of lipid hydroperoxides into toxic lipid radicals, further amplifying oxidative stress.
-
Cell Death: The overwhelming lipid peroxidation ultimately leads to plasma membrane damage and cell death.
Additionally, Carabrone has been found to activate the Hippo signaling pathway , which may contribute to its anti-proliferative and anti-migratory effects.
Parthenolide: Induction of Apoptosis
Parthenolide is a well-established inducer of apoptosis , a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Parthenolide triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The multifaceted apoptotic signaling of Parthenolide involves:
-
Inhibition of NF-κB: Parthenolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. By inhibiting NF-κB, Parthenolide downregulates the expression of anti-apoptotic proteins (e.g., Bcl-2) and promotes the expression of pro-apoptotic proteins.
-
Generation of Reactive Oxygen Species (ROS): Parthenolide treatment leads to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.
-
Mitochondrial Pathway Activation: Increased ROS and direct effects on mitochondrial proteins lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates executioner caspases, such as caspase-3.
-
Death Receptor Pathway Activation: Parthenolide can also sensitize cells to death receptor-mediated apoptosis by upregulating the expression of death receptors (e.g., TRAIL receptors) on the cell surface. This leads to the activation of the initiator caspase-8.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like Carabrone and Parthenolide. For specific experimental details, it is crucial to consult the original research articles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Carabrone or Parthenolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
General Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for a specified time.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
General Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.
-
Analysis: Quantify the protein bands to determine the relative expression levels.
Summary and Future Directions
Carabrone and Parthenolide are both promising natural compounds with significant cytotoxic effects against cancer cells. However, they appear to act through distinct mechanisms of programmed cell death. Carabrone is emerging as an inducer of ferroptosis, a relatively newer area of cancer research, while Parthenolide is a well-established inducer of apoptosis.
Key Differences:
-
Mechanism of Action: Carabrone primarily induces ferroptosis, while Parthenolide primarily induces apoptosis.
-
Molecular Targets: Carabrone's known targets include components of the ferroptosis pathway like SLC7A11, while Parthenolide has a broader range of targets, including the NF-κB and STAT3 signaling pathways.
Future Research:
-
Direct Comparative Studies: Head-to-head studies comparing the cytotoxic effects of Carabrone and Parthenolide in the same cancer cell lines under identical experimental conditions are needed to accurately assess their relative potencies.
-
Mechanism of Action of Carabrone: Further research is required to fully elucidate the molecular mechanisms underlying Carabrone-induced ferroptosis and its effects on other signaling pathways.
-
In Vivo Efficacy: Preclinical in vivo studies are necessary to evaluate the anti-tumor efficacy and safety of Carabrone.
-
Combination Therapies: Investigating the synergistic effects of combining Carabrone or Parthenolide with conventional chemotherapeutic agents or other targeted therapies could lead to more effective cancer treatments.
This comparative guide provides a foundation for understanding the cytotoxic properties of Carabrone and Parthenolide. Continued research into these fascinating natural products holds significant promise for the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Carabrone: A Comparative Guide to the Structure-Activity Relationship of its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Carabrone analogs, detailing their structure-activity relationships (SAR) with a focus on antifungal, cytotoxic, and anti-inflammatory properties. This document summarizes key experimental data, outlines detailed methodologies for pivotal assays, and visualizes associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Carabrone, a naturally occurring sesquiterpene lactone, has garnered significant attention for its diverse biological activities.[1][2] Analogs of Carabrone have been synthesized to explore and enhance its therapeutic properties, leading to a growing body of research into their structure-activity relationships. This guide synthesizes the available data to provide a clear comparison of these analogs.
Antifungal Activity of Carabrone Analogs
The primary focus of SAR studies on Carabrone analogs has been their antifungal activity. Modifications at the C-4 position of the Carabrone scaffold have been shown to significantly influence their efficacy against various fungal strains.
Key Findings:
-
Modification at C-4 Position: The introduction of hydrazone and acyl hydrazone moieties at the C-4 position has been a successful strategy to enhance antifungal activity.[1][3]
-
Substituent Effects: The nature of the substituent on the hydrazone moiety plays a crucial role. For instance, the presence of electron-withdrawing groups, such as halogens (chlorine and bromine), on the aromatic ring of the hydrazone derivatives generally leads to increased antifungal activity against Botrytis cinerea and Colletotrichum lagenarium.[3]
-
Positional Isomerism: The position of substituents on the aromatic ring also impacts activity. Meta-substituted derivatives have been observed to exhibit higher antifungal activity compared to their para- and ortho-substituted counterparts.
-
γ-Lactone Moiety: The α-methylene-γ-butyrolactone moiety is essential for the antifungal activity of Carabrone and its analogs.
Table 1: Antifungal Activity of Carabrone and its Analogs
| Compound | Modification | Target Organism | IC50 (µg/mL) | Reference |
| Carabrone | Parent Compound | Botrytis cinerea | 7.81 | |
| Colletotrichum lagenarium | 10.83 | |||
| Analog 6e | 4-chlorophenylhydrazone at C-4 | Botrytis cinerea | 5.57 | |
| Colletotrichum lagenarium | 9.98 | |||
| Analog 6f | 4-bromophenylhydrazone at C-4 | Botrytis cinerea | 4.83 | |
| Colletotrichum lagenarium | 10.02 | |||
| Analog 6q | 3-bromophenylhydrazone at C-4 | Botrytis cinerea | 6.37 | |
| Colletotrichum lagenarium | 0.77 | |||
| Analog 8c | 4-(dimethylamino)benzoylhydrazone at C-4 | Botrytis cinerea | 2.10 (in vivo) | |
| Analog 8g | 4-nitrobenzoylhydrazone at C-4 | Botrytis cinerea | 1.27 | |
| Chlorothalonil | Positive Control | Botrytis cinerea | 0.65 | |
| Colletotrichum lagenarium | 0.58 |
Cytotoxic Activity of Carabrone
While extensive SAR studies on the cytotoxicity of Carabrone analogs are limited, research on the parent compound has revealed potent activity against pancreatic cancer cells.
Mechanism of Action:
Carabrone has been shown to induce ferroptosis, a form of programmed cell death, in SW1990 pancreatic cancer cells. This is mediated through the Hippo signaling pathway. Specifically, Carabrone upregulates Casein Kinase 1 Epsilon (CSNK1E) and downregulates WW Domain Containing Transcription Regulator 1 (WWTR1 or TAZ), leading to the activation of the Hippo pathway. This, in turn, downregulates Solute Carrier Family 7 Member 11 (SLC7A11) and upregulates Heme Oxygenase 1 (HO-1), culminating in ferroptosis.
Table 2: Cytotoxic Activity of Carabrone
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Carabrone | SW1990 (Pancreatic) | Cytotoxic | 5.53 ± 1.19 | |
| CFPAC-1 (Pancreatic) | Cytotoxic | 48.72 ± 2.90 | ||
| Capan-2 (Pancreatic) | Cytotoxic | 47.62 ± 1.72 | ||
| PANC-1 (Pancreatic) | Cytotoxic | 7.78 ± 2.62 |
Comparison with Standard Drugs:
Gemcitabine is a standard first-line chemotherapeutic agent for pancreatic cancer. While direct comparative studies are not available, the low micromolar IC50 value of Carabrone against the SW1990 cell line suggests it is a promising candidate for further investigation.
Anti-inflammatory Activity
Information on the structure-activity relationship of Carabrone analogs concerning anti-inflammatory activity is currently scarce in the published literature. However, sesquiterpene lactones, the class of compounds to which Carabrone belongs, are well-known for their anti-inflammatory properties. The primary mechanism for this activity is often attributed to the α-methylene-γ-lactone moiety, which can react with nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key inflammatory mediators like NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experiments cited in the evaluation of Carabrone and its analogs.
Antifungal Susceptibility Testing (Spore Germination Assay)
This method is used to determine the concentration of a compound that inhibits 50% of fungal spore germination (IC50).
-
Spore Suspension Preparation: Fungal spores are harvested from fresh cultures and suspended in a sterile solution (e.g., potato dextrose broth). The concentration of spores is adjusted to a standard density (e.g., 1 × 10^6 spores/mL).
-
Compound Dilution: The test compounds (Carabrone analogs) and a positive control (e.g., Chlorothalonil) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Incubation: The spore suspension is mixed with the different concentrations of the test compounds in a multi-well plate.
-
Microscopic Examination: After an incubation period (e.g., 24-48 hours) at an appropriate temperature (e.g., 25°C), the percentage of germinated spores is determined by microscopic observation.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of spore germination inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., SW1990) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Carabrone or its analogs for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is essential for elucidating signaling pathways.
-
Protein Extraction: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., antibodies against proteins in the Hippo signaling pathway).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the experimental workflow and the signaling pathway modulated by Carabrone.
Caption: Experimental workflows for evaluating the biological activities of Carabrone analogs.
Caption: Proposed signaling pathway for Carabrone-induced ferroptosis in pancreatic cancer cells.
Conclusion and Future Directions
The existing research on Carabrone and its analogs demonstrates their significant potential as antifungal and cytotoxic agents. The SAR studies on antifungal activity provide a solid foundation for the rational design of more potent derivatives. While the cytotoxic mechanism of Carabrone against pancreatic cancer is a significant finding, further research is critically needed to establish the SAR for the cytotoxicity and anti-inflammatory activities of its analogs. Future studies should focus on synthesizing a broader range of analogs with modifications at various positions of the Carabrone scaffold and evaluating their biological activities through standardized in vitro and in vivo models. Elucidating the signaling pathways modulated by these analogs will be crucial for understanding their mechanisms of action and for the development of targeted therapies. Direct comparative studies with existing drugs are also essential to ascertain their therapeutic potential. This comprehensive approach will pave the way for the development of novel and effective therapeutic agents based on the Carabrone scaffold.
References
Comparative Analysis of Carabrone from Different Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carabrone, a sesquiterpene lactone, isolated from different plant sources. Carabrone has garnered significant interest in the scientific community due to its notable anti-bacterial, anti-fungal, and anti-tumor properties. This document summarizes the available experimental data on its yield, purity, and biological activity from various plant origins, primarily focusing on species within the Carpesium genus. Detailed experimental protocols and diagrams of its signaling pathways are also provided to support further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data on the yield, purity, and biological activity of Carabrone from different plant sources based on available literature. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various independent studies. Differences in experimental methodologies may influence the results, and therefore, direct comparisons should be made with caution.
Table 1: Comparison of Carabrone Yield and Purity from Different Plant Sources
| Plant Source | Part of Plant Used | Extraction Solvent | Reported Yield | Purity | Reference |
| Carpesium abrotanoides | Fruits | Ethanol | Not specified | Not specified | [1] |
| Carpesium cernuum | Whole plant | Not specified | Not specified | >95% (HPLC) | [2] |
| Carpesium macrocephalum | Aerial parts | Not specified | Not specified | Not specified | [3] |
Table 2: Comparative Biological Activity of Carabrone
| Plant Source | Biological Activity | Assay | Target | IC₅₀ / EC₅₀ | Reference |
| Carpesium abrotanoides | Antifungal | Spore germination | Colletotrichum lagenarium | EC₅₀: 7.10 µg/mL | [1][4] |
| Carpesium cernuum | Cytotoxic | MTT assay | SW1990 (Pancreatic cancer cell line) | IC₅₀: 5.53 ± 1.19 µM | |
| Carpesium cernuum | Cytotoxic | MTT assay | CFPAC-1 (Pancreatic cancer cell line) | IC₅₀: 48.72 ± 2.90 µM | |
| Carpesium cernuum | Cytotoxic | MTT assay | Capan-2 (Pancreatic cancer cell line) | IC₅₀: 47.62 ± 1.72 µM | |
| Carpesium cernuum | Cytotoxic | MTT assay | PANC-1 (Pancreatic cancer cell line) | IC₅₀: 7.78 ± 2.62 µM | |
| Carpesium abrotanoides | Cytotoxic | Not specified | L1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | ED₅₀: < 20 µM | |
| Carpesium abrotanoides | Anti-inflammatory | NO production inhibition | LPS-induced RAW264.7 cells | IC₅₀: 5.6–9.1 μM |
Experimental Protocols
Extraction and Purification of Carabrone from Carpesium species
This protocol is a synthesized methodology based on practices for isolating sesquiterpenoids from plants of the Carpesium genus.
a. Plant Material Preparation:
-
Collect and air-dry the desired plant parts (e.g., fruits or whole plant) of the Carpesium species.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
b. Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v).
-
Allow the extraction to proceed for an extended period (e.g., 7 days), with occasional agitation to enhance extraction efficiency.
-
Repeat the extraction process three times with fresh solvent to maximize the yield.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
c. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.
-
Monitor the fractions for the presence of Carabrone using Thin Layer Chromatography (TLC).
d. Chromatographic Purification:
-
Subject the Carabrone-rich fraction (typically the dichloromethane or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and analyze them by TLC. Combine the fractions containing pure or semi-pure Carabrone.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).
e. Purity Assessment:
-
Determine the purity of the isolated Carabrone using analytical HPLC. A purity of >95% is generally considered suitable for biological assays.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic activity of Carabrone against cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., SW1990, PANC-1) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Carabrone (e.g., 0.05, 0.5, 5, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of Carabrone that inhibits cell growth by 50%.
Mandatory Visualization
Signaling Pathways of Carabrone
The following diagrams illustrate the signaling pathways modulated by Carabrone, as identified in recent studies.
Caption: Carabrone-induced Ferroptosis Signaling Pathway.
Caption: Carabrone's effect on the Hippo Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and analysis of Carabrone from plant sources.
Caption: General workflow for Carabrone isolation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Carabrane-Type Sesquiterpenolide Carabrone from Carpesium cernuum Inhibits SW1990 Pancreatic Cancer Cells by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition and Activities of Carpesium macrocephalum Franch. & Sav. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Carabrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carabron's Antifungal Efficacy: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal potential of Carabron, a sesquiterpene lactone, against pathogenic fungi. Due to the limited availability of specific experimental data on this compound, this guide contextualizes its potential efficacy through data on the broader class of sesquiterpene lactones and compares it with established antifungal agents.
Executive Summary
This compound, a natural sesquiterpene lactone, has been identified as a compound with potential antifungal properties. However, comprehensive studies detailing its minimum inhibitory concentrations (MICs) against a wide array of clinically relevant fungal pathogens are scarce. This guide synthesizes the available information on this compound and related sesquiterpene lactones, presenting a comparative analysis against standard antifungal drugs. The data underscores the potential of this class of compounds as a source for novel antifungal agents, while also highlighting the critical need for further targeted research to fully elucidate the therapeutic promise of this compound.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the available quantitative data on the antifungal activity of this compound and other sesquiterpene lactones, alongside the established efficacy of standard antifungal drugs against key pathogenic fungi.
Table 1: Antifungal Activity of Sesquiterpenes from Carpesium macrocephalum
| Compound | Fungal Species | Activity | IC50 / MIC50 (µg/mL) |
| This compound and other sesquiterpenes | Candida albicans | Inhibition of biofilm formation | IC50: 15.4 - 38.0 |
| Sesquiterpene Lactone (unspecified) | Candida albicans | Antifungal Activity | MIC50 > 256 |
| Xanthanolide derivative | Candida albicans | Antifungal Activity | MIC50: 128 |
Source: A 2015 study on sesquiterpenes from Carpesium macrocephalum highlighted their potential as virulence inhibitors in Candida albicans, with some compounds strongly inhibiting biofilm formation and the yeast-to-hyphae transition, even if direct antifungal activity (MIC) was low[1].
Table 2: Representative Antifungal Activity of Various Sesquiterpene Lactones
| Sesquiterpene Lactone | Fungal Species | MIC (µg/mL) |
| Lindenane-type | Candida albicans | 4 - 8 |
| Various | Candida albicans | 64 |
| Various | Candida parapsilosis | 64 |
Source: Studies on various sesquiterpene lactones have demonstrated a range of antifungal activities against pathogenic yeasts[2][3].
Table 3: In Vitro Efficacy of Standard Antifungal Drugs against Candida Species (µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Fluconazole | |||||
| MIC Range | 0.125 - 64 | 0.125 - 64 | 0.125 - 64 | 0.125 - 64 | 0.125 - 64 |
| MIC50 | 0.5 | 16 | 2 | 2 | 64 |
| MIC90 | 2 | 32 | 4 | 4 | 64 |
| Amphotericin B | |||||
| MIC Range | 0.06 - 2 | 0.125 - 2 | 0.06 - 2 | 0.125 - 2 | 0.25 - 2 |
| MIC50 | 0.25 | 1 | 0.5 | 0.5 | 1 |
| MIC90 | 0.5 | 1 | 1 | 1 | 2 |
Source: Data compiled from multiple large-scale surveillance studies and are based on CLSI and EUCAST standardized methods[4][5].
Table 4: In Vitro Efficacy of Standard Antifungal Drugs against Aspergillus Species (µg/mL)
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| Voriconazole | ||||
| MIC Range | 0.06 - >8 | 0.125 - 2 | 0.25 - 2 | 0.125 - 2 |
| MIC50 | 0.5 | 0.5 | 1 | 0.5 |
| MIC90 | 1 | 1 | 1 | 1 |
| Amphotericin B | ||||
| MIC Range | 0.12 - 2 | 0.25 - 2 | 0.25 - 2 | 0.5 - 2 |
| MIC50 | 1 | 1 | 1 | 1 |
| MIC90 | 1 | 2 | 2 | 2 |
Source: Data compiled from various in vitro susceptibility studies utilizing standardized broth microdilution methods.
Experimental Protocols
The determination of in vitro antifungal efficacy is paramount for the evaluation of novel compounds like this compound. The following is a detailed methodology for the broth microdilution method, a standard protocol established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (Adapted from CLSI M27/EUCAST E.Def 7.3.2)
-
Inoculum Preparation:
-
Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.
-
A suspension of the fungal colonies is prepared in sterile saline (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be selected to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
A growth control well (inoculum without the drug) and a sterility control well (medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
The endpoint can be read visually or spectrophotometrically at 530 nm.
-
Visualizations
Putative Antifungal Signaling Pathway of this compound
Caption: Putative antifungal mechanism of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: In vitro antifungal susceptibility testing workflow.
Decision Tree for Antifungal Agent Selection
Caption: Logical flow for antifungal agent selection.
References
- 1. Sesquiterpenes from Carpesium macrocephalum inhibit Candida albicans biofilm formation and dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
In Vitro vs. In Vivo Correlation of Cereblon-Mediated Protein Degradation: A Case Study of ARV-110
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of ARV-110 (bavdegalutamide), a pioneering PROTAC® (Proteolysis Targeting Chimera) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of the Androgen Receptor (AR). Understanding the correlation between preclinical in vitro data and in vivo efficacy is crucial for the development of targeted protein degraders. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological and experimental processes.
Executive Summary
Targeted protein degradation using molecules like PROTACs represents a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven substrate elimination. ARV-110 is a first-in-class, orally bioavailable AR PROTAC degrader developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by forming a ternary complex between the Androgen Receptor and the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR.[2] Preclinical data demonstrates a strong correlation between the potent in vitro degradation of AR in cancer cell lines and robust anti-tumor activity in in vivo xenograft models.
Data Presentation: In Vitro vs. In Vivo Efficacy of ARV-110
The following tables summarize the quantitative data from key preclinical studies on ARV-110, highlighting its performance in both laboratory and animal models.
Table 1: In Vitro Activity of ARV-110 in Prostate Cancer Cell Lines
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (% Degradation) | Assay Type | Reference |
| VCaP | Androgen Receptor (AR) | ~1 | >95% | Western Blot | [2][3] |
| LNCaP | Androgen Receptor (AR) | ~1 | >95% | Western Blot | |
| VCaP | Mutant AR (T878A/H875Y) | Potent (nM range) | Not Specified | Western Blot |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vivo Activity of ARV-110 in Prostate Cancer Xenograft Models
| Animal Model | Treatment and Dose | Target Degradation in Tumor | Tumor Growth Inhibition (TGI) | Reference |
| VCaP Xenograft (castrated mice) | 1 mg/kg, PO, QD | >90% | Significant | |
| VCaP Xenograft (castrated mice) | 3 mg/kg, PO, QD | Not Specified | ~70% | |
| VCaP Xenograft (castrated mice) | 10 mg/kg, PO, QD | Not Specified | ~60% | |
| Enzalutamide-Resistant VCaP Xenograft | 1 mg/kg, PO, QD | >90% | Significant |
PO: Per os (oral administration). QD: Qua que die (once daily).
Signaling Pathway and Mechanism of Action
ARV-110 leverages the cell's own ubiquitin-proteasome system to eliminate the Androgen Receptor. The process is initiated by the formation of a ternary complex, which is the cornerstone of its mechanism.
References
Unveiling Ferroptosis: A Comparative Guide to Carabrone and Other Inducers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ferroptosis-inducing capabilities of Carabrone against other well-established inducers. Supported by experimental data, this document delves into the mechanisms of action, efficacy, and the necessary protocols to validate these findings.
Carabrone, a natural sesquiterpenoid lactone, has emerged as a promising agent for inducing ferroptosis, a form of iron-dependent regulated cell death, in cancer cells. This guide offers a comprehensive analysis of Carabrone's ferroptotic mechanism and compares its performance with that of other known ferroptosis inducers, namely Erastin, RSL3, and FIN56.
Comparative Analysis of Ferroptosis Inducers
The efficacy of Carabrone in inducing cell death in pancreatic cancer cell lines is presented below in comparison to other prominent ferroptosis inducers. The data highlights the half-maximal inhibitory concentration (IC50) required to achieve this effect.
| Compound | Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Carabrone | SW1990 | 5.53 ± 1.19[1] | Downregulation of SLC7A11, Upregulation of HO-1[2] |
| Erastin | PANC-1 | ~10-20 | Inhibition of System Xc- (SLC7A11) |
| Erastin | MIA PaCa-2 | ~5-15 | Inhibition of System Xc- (SLC7A11) |
| RSL3 | PANC-1 | ~0.01-0.1 | Inhibition of GPX4 |
| RSL3 | MIA PaCa-2 | ~0.01-0.1 | Inhibition of GPX4 |
| FIN56 | - | - | Promotes GPX4 degradation |
Note: IC50 values for Erastin and RSL3 are approximate ranges as reported in various studies and can vary based on experimental conditions.
Delving into the Mechanism: How Carabrone Induces Ferroptosis
Carabrone's primary mechanism for inducing ferroptosis in pancreatic cancer cells involves the modulation of key proteins involved in the cellular antioxidant defense system. Specifically, it leads to the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a critical component of the cystine/glutamate antiporter system Xc-. This inhibition of system Xc- restricts the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for repairing lipid peroxides.
Simultaneously, Carabrone upregulates Heme Oxygenase-1 (HO-1), an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron. The resulting increase in the intracellular labile iron pool fuels the Fenton reaction, which generates highly reactive hydroxyl radicals. This surge in reactive oxygen species (ROS), coupled with the impaired ability to repair lipid peroxides, leads to overwhelming lipid peroxidation and, ultimately, ferroptotic cell death.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Carabrone-Induced Ferroptosis Signaling Pathway.
References
A Comparative Analysis of Allogeneic CAR-T Cell Therapy: Insights from the CARBON Trial
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CTX110, an allogeneic CAR-T cell therapy, with other treatment modalities for relapsed or refractory CD19+ B-cell malignancies. The information is based on published data from the Phase 1 CARBON trial.
The landscape of cancer treatment has been significantly altered by the advent of Chimeric Antigen Receptor (CAR)-T cell therapies. While autologous CAR-T therapies have shown remarkable efficacy, they are accompanied by challenges related to manufacturing time, cost, and patient eligibility. Allogeneic, or "off-the-shelf," CAR-T cells, such as CTX110, represent a promising alternative. This guide delves into the reproducibility of findings from the CARBON trial and compares its outcomes with existing therapeutic options.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase 1 CARBON trial for CTX110 in patients with large B-cell lymphoma (LBCL).[1] This data is presented for easy comparison with other approved autologous CAR-T therapies.
Table 1: Efficacy of CTX110 in Large B-cell Lymphoma (at Dose Level 2 and above)
| Endpoint | Result |
| Overall Response Rate (ORR) | 58% |
| Complete Response (CR) Rate | 38% |
| Six-Month CR Rate | 21% |
| Longest Duration of Response | > 18 months |
Table 2: Safety Profile of CTX110
| Adverse Event | Grade 3 or Higher |
| Cytokine Release Syndrome (CRS) | 0% |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | One case (in a patient with concurrent HHV-6 encephalitis) |
| Infections | Two cases (one HHV-6 encephalitis, one pseudomonal sepsis) |
Experimental Protocols
The methodologies employed in the CARBON trial are crucial for understanding and potentially reproducing the published findings.
Study Design: The Phase 1 CARBON trial was an open-label, multicenter clinical trial designed to evaluate the safety and efficacy of CTX110 in adult patients with relapsed or refractory B-cell malignancies.[1]
Patient Population: The trial enrolled patients with large B-cell lymphoma (LBCL). A notable inclusion criterion was that patients who had received prior autologous CAR-T therapy were not eligible.[1]
Treatment Regimen:
-
Lymphodepletion: Patients underwent a standard three-day lymphodepletion regimen consisting of fludarabine (30mg/m²/day) and cyclophosphamide (500mg/m²/day).[1]
-
CTX110 Infusion: Following lymphodepletion, patients received a single infusion of CTX110.[1]
-
Re-dosing: Patients could be re-dosed with CTX110 following disease progression.
Endpoints:
-
Primary Endpoints: Safety, as measured by the incidence of dose-limiting toxicities (DLTs), and Overall Response Rate (ORR).
-
Key Secondary Endpoints: Complete Response (CR) rate, duration of response, and overall survival.
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow of the Phase 1 CARBON trial.
Caption: Simplified signaling pathway of CAR-T cell activation.
References
Independent Verification of Carabrone's Mitochondrial Target: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial targeting capabilities of Carabrone, a sesquiterpene lactone isolated from Carpesium macrocephalum, with other well-characterized mitochondrial inhibitors. Experimental data is presented to support the independent verification of Carabrone's mechanism of action, with a focus on its inhibitory effects on mitochondrial complex III.
Executive Summary
Carabrone has been identified as a potential anti-cancer agent, with evidence suggesting its primary intracellular target is the mitochondrial electron transport chain, specifically Complex III (Ubiquinol-Cytochrome c Reductase) . Inhibition of this complex disrupts cellular respiration and energy production, leading to apoptosis. This guide compares the effects of Carabrone with other known mitochondrial inhibitors, providing a framework for evaluating its potency and specificity.
Comparative Analysis of Mitochondrial Inhibitors
The following table summarizes the key characteristics and reported efficacy of Carabrone and a selection of other mitochondrial inhibitors.
| Compound | Primary Mitochondrial Target | Reported IC50 / Effective Concentration | Key Cellular Effects |
| Carabrone | Complex III | ~50 µg/mL (in Geaumannomyces graminis) | Inhibition of mitochondrial respiration, induction of oxidative stress and apoptosis. |
| Antimycin A | Complex III (Qi site) | nM to low µM range | Potent inhibitor of cellular respiration, induces high levels of reactive oxygen species (ROS), triggers apoptosis.[1][2][3] |
| Atovaquone | Complex III (Qo site) | 1 µM (for cancer stem-like cells) | Inhibits oxygen consumption, effective against cancer stem cells, well-tolerated in patients.[4][5] |
| Rotenone | Complex I | nM to low µM range | Blocks electron entry into the ETC, potent inducer of apoptosis through ROS production. |
| Metformin | Complex I | mM range (in vitro) | Mild inhibitor of complex I, reduces cellular respiration and tumorigenesis. |
| Oligomycin | ATP Synthase (F0 subunit) | µg/mL to µM range | Blocks ATP synthesis, leads to an accumulation of protons in the intermembrane space. |
| FCCP | Mitochondrial Uncoupler | µM range | Dissipates the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis. |
Experimental Verification of Carabrone's Mitochondrial Target
A series of experiments can be conducted to independently verify that Carabrone targets mitochondrial complex III and to characterize its effects on cellular function.
Key Experimental Protocols
1. Mitochondrial Complex III Activity Assay:
-
Objective: To directly measure the inhibitory effect of Carabrone on the enzymatic activity of mitochondrial complex III.
-
Methodology: This assay is based on the principle that Complex III catalyzes the reduction of cytochrome c. The rate of cytochrome c reduction is monitored spectrophotometrically at 550 nm.
-
Isolate mitochondria from a relevant cell line (e.g., a cancer cell line of interest).
-
Incubate the isolated mitochondria with varying concentrations of Carabrone.
-
Initiate the reaction by adding a substrate for complex II (e.g., succinate) to generate reduced coenzyme Q10, the substrate for complex III.
-
Add oxidized cytochrome c and measure the increase in absorbance at 550 nm over time.
-
Antimycin A should be used as a positive control for complex III inhibition.
-
2. Cellular Oxygen Consumption Rate (OCR) Assay:
-
Objective: To assess the impact of Carabrone on mitochondrial respiration in intact cells.
-
Methodology: The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular oxygen consumption.
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with a range of Carabrone concentrations.
-
Perform a "Mito Stress Test" by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the changes in OCR to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal and maximal respiration following Carabrone treatment would be indicative of ETC inhibition.
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Objective: To determine if Carabrone treatment leads to the dissipation of the mitochondrial membrane potential, a key event in apoptosis.
-
Methodology: The fluorescent dye JC-1 is commonly used to measure ΔΨm. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Treat cells with Carabrone for a specified duration.
-
Incubate the cells with JC-1 dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
4. Apoptosis Induction Assays:
-
Objective: To confirm that the inhibition of mitochondrial function by Carabrone leads to programmed cell death.
-
Methodologies:
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric substrate. An increase in caspase-3 activity is a hallmark of apoptosis.
-
Cytochrome c Release Assay: In response to apoptotic stimuli, cytochrome c is released from the mitochondria into the cytosol. This can be detected by Western blotting of cytosolic and mitochondrial fractions. An increase in cytosolic cytochrome c is a definitive marker of the intrinsic apoptotic pathway.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel Kinase Inhibitor: A Comparative Guide
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the precise characterization of a compound's target specificity is paramount. High specificity for the intended target minimizes off-target effects and associated toxicities, ultimately defining the therapeutic window of a drug candidate. This guide provides a comparative framework for assessing the biological target specificity of a hypothetical kinase inhibitor, herein referred to as "Carabron," using the well-characterized BCR-ABL inhibitor, Imatinib, and its second-generation counterpart, Dasatinib, as points of comparison. The methodologies and data presentation formats outlined below serve as a template for the rigorous evaluation of novel chemical entities.
Comparative Specificity Profile of Kinase Inhibitors
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Imatinib and Dasatinib against their primary target, BCR-ABL, and a selection of common off-target kinases. This provides a quantitative comparison of their respective specificity profiles.
| Target Kinase | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Rationale for Comparison |
| BCR-ABL | 250 - 1000 | < 1 - 10 | Primary target for chronic myeloid leukemia (CML). |
| SRC | > 10000 | 0.5 - 15 | A key off-target kinase implicated in various cellular processes. |
| c-KIT | 100 - 500 | 10 - 100 | A receptor tyrosine kinase involved in cell survival and proliferation. |
| PDGFR | 100 - 500 | 1 - 25 | Platelet-derived growth factor receptor, another important RTK. |
| LCK | > 10000 | 1 - 10 | A member of the Src family of tyrosine kinases found in lymphocytes. |
| EPHB4 | Not reported | 5 - 20 | Ephrin type-B receptor 4, involved in developmental processes. |
Data presented are aggregated from various published sources and may vary depending on the specific assay conditions.
Experimental Protocols for Kinase Specificity Profiling
The determination of a compound's kinase specificity profile is a critical step in its preclinical development. A variety of in vitro and cell-based assays are employed to achieve this.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP (often radiolabeled ɣ-³²P-ATP) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified as a measure of kinase activity.
-
Procedure:
-
A kinase reaction buffer containing the purified kinase, its substrate (e.g., a synthetic peptide), and MgCl₂ is prepared.
-
The test compound ("this compound") is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done by methods such as filter binding assays, ELISA, or fluorescence-based techniques.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Phosphorylation Assay (Target Engagement Assay)
This assay assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.
-
Principle: Cells that endogenously express the target kinase or have been engineered to do so are treated with the inhibitor. The phosphorylation status of the target kinase or its downstream substrates is then measured.
-
Procedure:
-
Cells are cultured to an appropriate density.
-
The cells are treated with various concentrations of the test compound for a specific duration.
-
Cells are then stimulated with a growth factor or other agonist to activate the target kinase, if necessary.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The phosphorylation status of the target protein is analyzed by Western blotting using phospho-specific antibodies or by ELISA.
-
The reduction in phosphorylation signal in treated cells compared to untreated controls is used to determine the cellular potency of the inhibitor.
-
Visualizing Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). It activates a number of downstream signaling pathways that promote cell proliferation and survival. A simplified representation of this pathway is shown below.
Caption: Simplified BCR-ABL signaling network in CML.
Kinase Profiling Experimental Workflow
The process of determining the kinase selectivity of a novel compound involves a series of steps, from initial high-throughput screening to more detailed cellular assays.
Caption: Workflow for assessing kinase inhibitor specificity.
A Head-to-Head Comparison of Carabron Extraction Methods for Optimal Yield and Purity
For researchers, scientists, and drug development professionals, the efficient extraction of the target protein "Carabron" is a critical first step for downstream applications, from functional assays to structural analysis. The choice of extraction method can significantly impact the yield, purity, and integrity of the isolated protein. This guide provides a quantitative comparison of three common extraction methodologies: Trichloroacetic Acid (TCA)/Acetone Precipitation, Phenol-Based Extraction, and a Commercial Detergent-Based Reagent (BugBuster®).
Comparative Performance of Extraction Methods
The efficacy of a protein extraction method is primarily evaluated based on the yield and purity of the isolated protein. The optimal method can be highly dependent on the starting material and the specific characteristics of the target protein. Below is a summary of quantitative data from studies comparing these methods on various biological samples.
| Method | Sample Type | Protein Yield | Key Findings |
| TCA/Acetone Precipitation | Aphid Tissues | 20.4 mg/g | Yielded two- to four-fold higher protein compared to phenol extraction in this specific sample type.[1] |
| Agricultural Products | ~3.41 mg/0.1g | Showed a relatively higher extraction yield on average compared to other methods.[2] | |
| Recalcitrant Plant Tissues (B. vulgaris) | 0.444 mg/cm³ | Lower yield compared to phenol extraction for this sample type.[3] | |
| Phenol-Based Extraction | Aphid Tissues | 7.3 mg/g | Lower yield than TCA/Acetone but effective in removing interfering substances.[1] |
| Recalcitrant Plant Tissues (B. vulgaris) | 1.081 mg/cm³ | Resulted in the highest protein yield and least contamination for these challenging samples.[3] | |
| BugBuster® Reagent | E. coli | Not specified in mg/g | Superior to "home-brew" lysis buffers and sonication in terms of releasing soluble, active proteins. |
| Gram-positive Bacteria | Not specified in mg/g | Effective when supplemented with lysozyme for species resistant to standard lysis. |
Experimental Workflows and Methodologies
The selection of an extraction protocol is a trade-off between speed, complexity, cost, and the specific requirements for protein purity and activity. The following diagram illustrates the general workflow for each of the compared methods.
References
Benchmarking Carabrone: A Comparative Analysis in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Carabrone, a natural sesquiterpenolide, against standard chemotherapeutic agents in various pancreatic cancer cell lines. The data presented is compiled from preclinical studies to offer insights into its potential as an anti-cancer agent.
Performance and Cytotoxicity
Carabrone has demonstrated significant cytotoxic effects against a panel of human pancreatic cancer cell lines. A key study established its half-maximal inhibitory concentrations (IC50) after 72 hours of treatment, highlighting its particular potency against the SW1990 cell line.[1]
Table 1: Cytotoxicity of Carabrone in Pancreatic Cancer Cell Lines [1]
| Cell Line | IC50 of Carabrone (µM) |
| SW1990 | 5.53 ± 1.19 |
| PANC-1 | 7.78 ± 2.62 |
| Capan-2 | 47.62 ± 1.72 |
| CFPAC-1 | 48.72 ± 2.90 |
For a comparative perspective, the table below juxtaposes the IC50 values of Carabrone with the standard-of-care chemotherapeutic agents, gemcitabine and paclitaxel, in the same cell lines. It is important to note that these values are compiled from different studies, and direct head-to-head comparisons may vary based on experimental conditions.
Table 2: Comparative Cytotoxicity (IC50, µM) of Carabrone, Gemcitabine, and Paclitaxel
| Cell Line | Carabrone (72h) | Gemcitabine (Various exposure times) | Paclitaxel (Various exposure times) |
| SW1990 | 5.53 ± 1.19[1] | ~3.3 (as 1.176 µg/mL) | - |
| PANC-1 | 7.78 ± 2.62[1] | ~7.6 (as 2 µM) | ~0.008 |
| Capan-2 | 47.62 ± 1.72[1] | - | - |
| CFPAC-1 | 48.72 ± 2.90 | - | - |
Disclaimer: The IC50 values for Gemcitabine and Paclitaxel are sourced from various publications and may not be directly comparable to Carabrone due to differences in experimental protocols, such as drug exposure time.
Beyond direct cytotoxicity, Carabrone has been shown to effectively inhibit the colony-forming ability of SW1990 cells, with a potency comparable to that of paclitaxel, a standard anti-proliferative agent.
Mechanism of Action: Inducing Ferroptosis and Modulating the Hippo Pathway
Carabrone's anti-cancer activity is attributed to a dual mechanism of action: the induction of ferroptosis and the modulation of the Hippo signaling pathway.
Ferroptosis Induction: Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Carabrone treatment leads to an increase in intracellular ROS, a key indicator of ferroptosis.
Caption: Experimental workflow for observing Carabrone-induced ferroptosis.
Hippo Signaling Pathway Modulation: The Hippo pathway is a crucial regulator of cell proliferation and apoptosis. Proteomic analysis has revealed that Carabrone treatment up-regulates Casein Kinase 1 Epsilon (CSNK1E) and down-regulates WW Domain Containing Transcription Regulator 1 (WWTR1 or TAZ), leading to the activation of the Hippo pathway and subsequent inhibition of cell proliferation and migration.
Caption: Carabrone's modulation of the Hippo signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Carabrone's performance.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (SW1990, PANC-1, Capan-2, CFPAC-1) in 96-well plates at a density of 3 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of Carabrone and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Discard the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve.
Colony Formation Assay
-
Cell Seeding: Seed SW1990 cells in 6-well plates at a density of 1 x 10³ cells per well.
-
Treatment: Treat the cells with Carabrone or a positive control (e.g., paclitaxel) at specified concentrations.
-
Incubation: Culture the cells for 15 days, replacing the medium with fresh treatment-containing medium every 3 days.
-
Fixation and Staining: After 15 days, wash the colonies with PBS, fix with 4% paraformaldehyde for 20 minutes, and stain with 0.1% crystal violet for 30 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells). The colony forming rate is calculated as (number of colonies / number of seeded cells) x 100%.
Reactive Oxygen Species (ROS) Assay
-
Cell Seeding: Seed SW1990 cells in 6-well plates at a density of 1 x 10⁵ cells per well.
-
Treatment: Treat the cells with various concentrations of Carabrone for 48 hours.
-
Staining: Use a ROS assay kit (e.g., with DCFH-DA) according to the manufacturer's instructions to stain for intracellular ROS.
-
Imaging: Capture fluorescence images using a fluorescence microscope. The intensity of the fluorescence is proportional to the level of intracellular ROS.
Western Blotting for Hippo Pathway Proteins
-
Cell Lysis: After treatment with Carabrone, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hippo pathway proteins (e.g., p-YAP, YAP, TAZ) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
